Product packaging for Antibacterial agent 92(Cat. No.:)

Antibacterial agent 92

Cat. No.: B15140865
M. Wt: 650.5 g/mol
InChI Key: MITSAJKYFZWXSM-YDZMPMGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial agent 92 (Compound 36k) is a novel, synthetic antibacterial compound with a molar mass of 650.48 and the formula C 30 H 28 Cl 2 F 3 N 5 O 4 . Its primary mechanism of action is the potent inhibition of bacterial aminoacyl-tRNA synthetases (aaRS), specifically targeting Salmonella enterica threonyl-tRNA synthetase (SeThrRS) with an IC 50 of 0.58 µM . This agent functions as a triple-site inhibitor, binding not only to the canonical adenosine triphosphate (ATP) binding site but also to two additional sites on the enzyme, presenting a sophisticated multi-target mechanism that is promising for overcoming resistance . This research area is critical in the global effort to combat multidrug-resistant (MDR) bacteria, a major public health challenge that causes millions of deaths annually . As a triple-site aaRS inhibitor, this compound provides researchers with a valuable tool to study novel antibacterial pathways and develop new strategies against resistant pathogens, particularly those on the WHO priority list, such as members of the ESKAPEE group . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28Cl2F3N5O4 B15140865 Antibacterial agent 92

Properties

Molecular Formula

C30H28Cl2F3N5O4

Molecular Weight

650.5 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-3-hydroxybutanamide

InChI

InChI=1S/C30H28Cl2F3N5O4/c1-16(41)27(36)28(43)39-25(19-4-2-3-18(11-19)17-5-7-20(8-6-17)30(33,34)35)14-37-26(42)9-10-40-15-38-24-13-23(32)22(31)12-21(24)29(40)44/h2-8,11-13,15-16,25,27,41H,9-10,14,36H2,1H3,(H,37,42)(H,39,43)/t16-,25+,27+/m1/s1

InChI Key

MITSAJKYFZWXSM-YDZMPMGISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O

Canonical SMILES

CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of Antibacterial Agent M-92 (Component VA-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the antibacterial agent M-92, focusing on its active quinoid component, VA-2. M-92 is an antibiotic produced by the microorganism Micromonospora.[1] The primary antibacterial activity of M-92 is attributed to VA-2, which exerts its effects through the inhibition of critical biosynthetic pathways and the induction of DNA damage in susceptible bacteria, such as Staphylococcus aureus.[1]

Overview of Antibacterial Activity

Component VA-2 of antibiotic M-92 is a potent inhibitor of bacterial growth, primarily targeting DNA synthesis.[1] Its mechanism is characterized by the rapid cessation of DNA replication, followed by the inhibition of RNA and protein synthesis.[1] Furthermore, VA-2 directly damages bacterial DNA, leading to its degradation.[1]

Hierarchical Inhibition of Macromolecular Synthesis

Experimental evidence suggests a clear hierarchy in the inhibitory effects of VA-2 on essential cellular processes. The immediate and primary target is DNA synthesis, with subsequent effects on other macromolecular synthesis pathways.

Table 1: Summary of VA-2 Effects on Macromolecular Synthesis in S. aureus [1]

Macromolecular SynthesisObserved EffectOnset of Inhibition
DNA SynthesisImmediate and strong inhibitionImmediate
RNA SynthesisSignificant inhibitionDelayed
Protein SynthesisSignificant inhibitionDelayed
Peptidoglycan SynthesisMinor reductionDelayed
Induction of DNA Degradation

A key aspect of VA-2's mechanism is its ability to induce the degradation of existing bacterial DNA. This was observed in experiments where S. aureus cells with pre-labelled DNA were exposed to the agent, resulting in the breakdown of the labeled DNA.[1]

Inhibition of DNA Polymerase and DNA Cleavage

In vitro studies have further elucidated the mechanism by which VA-2 disrupts DNA integrity.

  • Inhibition of DNA Polymerase: VA-2 has been shown to inhibit the DNA-dependent DNA polymerase reaction. This inhibition can be partially reversed by increasing the concentration of the template DNA, suggesting a competitive or template-associated mode of inhibition.[1]

  • Direct DNA Cleavage: Agarose gel electrophoresis has demonstrated that VA-2 can directly cleave plasmid DNA (PM2 cccDNA). At low concentrations, it primarily induces single-strand breaks (nicking), converting covalently closed circular DNA (cccDNA) to open circular DNA (ocDNA). At higher concentrations, it leads to double-strand breaks, resulting in the formation of linear DNA.[1] This cleavage activity is enhanced by the presence of reducing agents like 2-mercaptoethanol or sodium borohydride and occurs even at low temperatures (0°C).[1]

Table 2: Concentration-Dependent DNA Cleavage by VA-2 [1]

VA-2 ConcentrationPrimary DNA Form ObservedType of Cleavage
Low (0.2 µg/ml)ocDNASingle-strand breaks
High (2.0 and 20 µg/ml)ocDNA and linear DNASingle and double-strand breaks

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of VA-2.

Protocol 1: Macromolecular Synthesis Inhibition Assay

This protocol is designed to determine the effect of an antibacterial agent on the synthesis of DNA, RNA, protein, and peptidoglycan in bacterial cells.

  • Bacterial Culture: Grow Staphylococcus aureus to the mid-logarithmic phase in a suitable broth medium.

  • Aliquoting: Distribute equal volumes of the bacterial culture into separate tubes.

  • Addition of Agent: Add VA-2 at its minimum inhibitory concentration (MIC) to the experimental tubes. Include a control tube with no agent.

  • Radiolabeling: To each tube, add a specific radioisotope-labeled precursor for the macromolecule of interest:

    • DNA Synthesis: [¹⁴C]thymidine

    • RNA Synthesis: [¹⁴C]uracil

    • Protein Synthesis: [¹⁴C]leucine

    • Peptidoglycan Synthesis: [¹⁴C]N-acetylglucosamine

  • Incubation: Incubate all tubes at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

  • Filtration: Collect the precipitate on a glass fiber filter.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabel.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for both control and treated samples to determine the rate of synthesis.

Protocol 2: DNA Degradation Assay

This protocol assesses the ability of an antibacterial agent to induce the degradation of pre-existing bacterial DNA.

  • DNA Labeling: Grow S. aureus in a medium containing [¹⁴C]thymidine for several generations to uniformly label the DNA.

  • Cell Washing: Harvest the cells and wash them with a fresh, non-radioactive medium to remove unincorporated [¹⁴C]thymidine.

  • Resuspension: Resuspend the cells in a fresh medium.

  • Treatment: Add VA-2 to the cell suspension.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At different time intervals, take aliquots and separate the cells from the supernatant by centrifugation.

  • Measurement of Degradation: Measure the radioactivity in the acid-soluble fraction of the supernatant, which represents degraded DNA fragments.

Protocol 3: In Vitro DNA Polymerase Inhibition Assay

This protocol evaluates the direct inhibitory effect of a compound on DNA polymerase activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl)

    • Divalent cations (e.g., MgCl₂)

    • Deoxynucleoside triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [³H]dTTP)

    • Template DNA (e.g., calf thymus DNA)

    • DNA Polymerase I (from E. coli)

  • Inhibitor Addition: Add varying concentrations of VA-2 to the reaction tubes. Include a no-inhibitor control.

  • Initiation: Start the reaction by adding the enzyme.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and placing the tubes on ice.

  • Quantification: Spot the reaction mixture onto filter paper, wash with cold TCA to precipitate the newly synthesized DNA, and measure the incorporated radioactivity using a scintillation counter.

Protocol 4: Plasmid DNA Cleavage Assay

This protocol visualizes the cleavage of plasmid DNA by an antibacterial agent.

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Purified supercoiled plasmid DNA (e.g., PM2 cccDNA)

    • Buffer

    • Varying concentrations of VA-2

    • Optional: A reducing agent (e.g., 2-mercaptoethanol)

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C or 0°C) for a set time.

  • Loading Dye: Add a loading dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under UV light and document the results. The different forms of plasmid DNA (supercoiled, open circular, and linear) will migrate at different rates.

Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action_VA2 cluster_cell Bacterial Cell (S. aureus) cluster_synthesis Macromolecular Synthesis VA2 VA-2 DNA_syn DNA Synthesis VA2->DNA_syn Immediate Inhibition RNA_syn RNA Synthesis VA2->RNA_syn Delayed Inhibition Protein_syn Protein Synthesis VA2->Protein_syn Delayed Inhibition Peptidoglycan_syn Peptidoglycan Synthesis VA2->Peptidoglycan_syn Minor Inhibition DNA Bacterial DNA VA2->DNA Induces Cleavage & Degradation DNA_poly DNA Polymerase VA2->DNA_poly Inhibition Cell_Death Cell Death Degraded_DNA Degraded DNA DNA->Degraded_DNA Degraded_DNA->Cell_Death

Caption: Proposed mechanism of action of VA-2 in S. aureus.

Experimental Workflow

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_in_vitro In Vitro Assays cluster_results Results Interpretation Macromolecular_Synthesis Macromolecular Synthesis Inhibition Assay Primary_Target Identification of Primary Target Macromolecular_Synthesis->Primary_Target DNA_Degradation DNA Degradation Assay Direct_Mechanism Elucidation of Direct Mechanism DNA_Degradation->Direct_Mechanism DNA_Polymerase DNA Polymerase Inhibition Assay DNA_Polymerase->Direct_Mechanism DNA_Cleavage Plasmid DNA Cleavage Assay DNA_Cleavage->Direct_Mechanism

Caption: Workflow for elucidating the mechanism of action of VA-2.

References

Technical Guide: Spectrum of Activity of Ciprofloxacin (as a proxy for Antibacterial Agent 92)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals no specific entity designated as "Antibacterial agent 92." This nomenclature does not correspond to any known antibacterial compound in publicly accessible databases or research publications. It is possible that "this compound" represents a proprietary, pre-clinical, or otherwise non-publicly disclosed compound.

Consequently, a detailed technical guide on its spectrum of activity, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time due to the absence of foundational information.

To fulfill the structural and content requirements of the user's request, a well-characterized antibacterial agent, Ciprofloxacin, will be used as a representative example. The following guide is based on established data for Ciprofloxacin and serves as a template for how such a document would be constructed for "this compound," should data become available.

This technical guide provides an in-depth overview of the spectrum of activity, mechanisms of action, and experimental methodologies related to the fluoroquinolone antibacterial agent, Ciprofloxacin.

Spectrum of Activity

Ciprofloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is concentration-dependent. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliATCC 259220.0080.015
Pseudomonas aeruginosaATCC 278530.251
Staphylococcus aureusATCC 292130.250.5
Streptococcus pneumoniaeATCC 4961912
Haemophilus influenzaeATCC 492470.0080.015
Klebsiella pneumoniaeATCC 7006030.060.125

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. These values can vary depending on the specific strains and testing conditions.

Mechanism of Action

Ciprofloxacin's primary mechanism of action involves the inhibition of two key bacterial enzymes essential for DNA replication, transcription, repair, and recombination: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • In Gram-negative bacteria: The primary target is DNA gyrase.

  • In Gram-positive bacteria: The primary target is topoisomerase IV.

Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Ciprofloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Protocols

The following are standardized protocols for determining the in vitro activity of antibacterial agents like Ciprofloxacin.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

MIC_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of Ciprofloxacin in Mueller-Hinton Broth B Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Include positive (no drug) and negative (no bacteria) growth controls B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Determine MIC by visual inspection: the lowest concentration with no visible growth D->E

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Disk_Diffusion_Workflow cluster_workflow Disk Diffusion Workflow A Prepare a lawn of bacteria on a Mueller-Hinton agar plate B Apply a Ciprofloxacin-impregnated disk to the agar surface A->B C Incubate the plate at 35-37°C for 16-24 hours B->C D Measure the diameter of the zone of complete growth inhibition C->D E Interpret results (Susceptible, Intermediate, Resistant) based on standardized charts D->E

Figure 3: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Resistance Mechanisms

Bacterial resistance to Ciprofloxacin can emerge through several mechanisms:

  • Target Modification: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as changes in porin channels, reduce the influx of the drug.

  • Efflux Pumps: Active transport systems that pump the drug out of the bacterial cell.

Resistance_Mechanisms Resistance Mechanisms of Resistance to Ciprofloxacin Target_Mod Target Modification (gyrA, parC mutations) Resistance->Target_Mod Permeability Reduced Permeability (Porin loss) Resistance->Permeability Efflux Active Efflux Pumps (e.g., AcrAB-TolC) Resistance->Efflux

Figure 4: Primary mechanisms of bacterial resistance to Ciprofloxacin.

Disclaimer: This document uses Ciprofloxacin as a representative example to illustrate the requested format and content. The data and pathways described are specific to Ciprofloxacin and should not be attributed to any compound known as "this compound."

An In-depth Technical Guide to Antibacterial Agent TNP-2092: A Dual-Acting Inhibitor Targeting Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNP-2092 is a novel, first-in-class antibacterial agent demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. This document provides a comprehensive technical overview of TNP-2092, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. TNP-2092 is a rifamycin-quinolone hybrid that exhibits a dual mechanism of action by simultaneously inhibiting three essential bacterial enzymes: RNA polymerase (RNAP), DNA gyrase, and topoisomerase IV.[1][2] This multi-targeted approach contributes to its potent bactericidal activity and a low propensity for resistance development.[1] Preclinical data highlight its potential as a promising therapeutic candidate for challenging Gram-positive infections.

Core Mechanism of Action

TNP-2092's innovative design as a rifamycin-quinolone conjugate allows it to engage multiple intracellular targets critical for bacterial survival. The rifamycin component targets the β-subunit of the bacterial RNA polymerase, thereby inhibiting transcription. The quinolone pharmacophore targets two essential type II topoisomerases: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and segregation. By inhibiting these three enzymes simultaneously, TNP-2092 disrupts fundamental cellular processes, leading to bacterial cell death.[1][2]

TNP-2092_Mechanism_of_Action cluster_transcription Transcription Inhibition cluster_replication DNA Replication Inhibition TNP2092 TNP-2092 RNAP RNA Polymerase TNP2092->RNAP Inhibits DNA_Gyrase DNA Gyrase TNP2092->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV TNP2092->Topo_IV Inhibits Transcription mRNA Synthesis RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis DNA_Replication DNA Replication & Decatenation DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death

Figure 1: Dual-action mechanism of TNP-2092.

Quantitative Efficacy Data

The in vitro potency of TNP-2092 has been evaluated against a range of clinically relevant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for TNP-2092 and comparator agents.

Table 1: In Vitro Activity of TNP-2092 Against Staphylococci
Organism (n)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusTNP-2092≤0.00750.015
Rifampin0.0150.015
Ciprofloxacin0.251
Staphylococcus epidermidisTNP-2092≤0.00750.015
Rifampin0.015>4
Ciprofloxacin0.2516

Data adapted from studies on periprosthetic joint infection-associated staphylococci.[3][4]

Table 2: In Vitro Activity of TNP-2092 Against Streptococci
Organism (n)DrugMIC₉₀ (µg/mL)
Streptococcus pyogenesTNP-20920.12
Rifampin0.12
Ciprofloxacin1
Streptococcus agalactiaeTNP-20920.25
Rifampin0.25
Ciprofloxacin2
Streptococcus pneumoniaeTNP-20920.12
Rifampin0.12
Ciprofloxacin2

Data derived from preclinical characterization studies.[5]

Detailed Experimental Protocols

The following protocols are based on established methodologies and are suitable for the evaluation of TNP-2092.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of TNP-2092 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted TNP-2092 with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is defined as the lowest concentration of TNP-2092 that completely inhibits visible growth of the organism as detected by the unaided eye.

RNA Polymerase (RNAP) Inhibition Assay

This is a cell-free assay to determine the inhibitory activity of TNP-2092 against bacterial RNA polymerase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a suitable promoter), and ribonucleotide triphosphates (rNTPs), one of which is labeled (e.g., [α-³²P]UTP).

  • Inhibition Assay: Add varying concentrations of TNP-2092 or a control inhibitor (e.g., rifampin) to the reaction mixture. Initiate the transcription reaction by adding the DNA template.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 10-30 minutes).

  • Termination and Analysis: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide). Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography.

  • Quantification: Quantify the amount of transcript produced in the presence of different concentrations of TNP-2092 to determine the IC₅₀ value.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the inhibition of the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.[7]

  • DNA Gyrase Supercoiling Assay:

    • Reaction Setup: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase.

    • Inhibition: Add varying concentrations of TNP-2092 or a known quinolone inhibitor (e.g., ciprofloxacin).

    • Incubation: Incubate the reaction at 37°C for 1-2 hours.

    • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • Topoisomerase IV Decatenation Assay:

    • Reaction Setup: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), ATP, and purified topoisomerase IV.

    • Inhibition: Add varying concentrations of TNP-2092 or a known quinolone inhibitor.

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation is observed as the persistence of the high-molecular-weight catenated DNA network at the origin of the gel.

Preclinical Evaluation Workflow

The preclinical assessment of a dual-acting antibacterial agent like TNP-2092 follows a structured workflow to characterize its activity and safety profile.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC MIC Determination (Broad Panel of Gram-positives) MBC MBC Determination Time_Kill Time-Kill Kinetics Enzyme_Assays Enzyme Inhibition Assays (RNAP, Gyrase, Topo IV) Resistance Resistance Frequency Studies Biofilm Biofilm Activity (MBIC/MBEC) PK_PD Pharmacokinetics/ Pharmacodynamics Resistance->PK_PD Biofilm->PK_PD Toxicity Acute & Chronic Toxicity Studies Efficacy_Models Animal Models of Infection (e.g., Sepsis, PJI) Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Discovery Compound Synthesis & Characterization Discovery->MIC Discovery->Enzyme_Assays IND IND-Enabling Studies Lead_Optimization->IND

Figure 2: Preclinical evaluation workflow for TNP-2092.

Conclusion

TNP-2092 represents a significant advancement in the development of new antibacterial agents against Gram-positive pathogens. Its dual-acting, multi-targeting mechanism of action provides a powerful tool to combat bacterial infections and mitigate the emergence of resistance. The potent in vitro activity, demonstrated by low MIC values against a range of clinically important bacteria, underscores its therapeutic potential. Further clinical development is warranted to fully elucidate the safety and efficacy of TNP-2092 in treating complex Gram-positive infections.

References

An In-depth Technical Guide on a Novel Antibacterial Agent and Strategies Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant and escalating threat to global public health. The medical community is in urgent need of novel antibacterial agents with new mechanisms of action to combat these challenging pathogens. This technical guide provides an overview of a specific investigational compound, "Antibacterial agent 92," and situates it within the broader context of developing new therapies for Gram-negative infections. While detailed public data on "this compound" is limited, this document consolidates the available information and presents it alongside established methodologies and data for other novel agents, offering a valuable resource for researchers, scientists, and drug development professionals.

"this compound": A Profile

Initial findings identify "this compound" as a compound with a molecular formula of C30H28Cl2F3N5O4 and a molecular weight of 650.48.[1] Its primary mechanism of action is reported to be the inhibition of aminoacyl-tRNA synthetase (aaRS) in Salmonella, with a specific half-maximal inhibitory concentration (IC50) of 0.58 µM for Salmonella enterica Threonyl-tRNA synthetase (SeThrRS).[1] This targeted action suggests a promising avenue for development, as aaRS are essential enzymes for bacterial protein synthesis.

Quantitative Data on Novel Antibacterial Agents

To provide a comparative landscape, the following table summarizes the in vitro activity of several recently developed antibacterial agents against a range of common Gram-negative pathogens. This data is essential for understanding the potential spectrum of activity and potency of new compounds.

Antibacterial AgentOrganismMIC Range (µg/mL)Reference
CefiderocolE. coli0.06 - 4[2]
CefiderocolK. pneumoniae0.12 - 8[2]
CefiderocolP. aeruginosa0.06 - 4[2]
CefiderocolA. baumannii0.12 - 16[2]
Imipenem-RelebactamE. coli≤0.5 - >32[3]
Imipenem-RelebactamK. pneumoniae≤0.5 - >32[3]
Imipenem-RelebactamP. aeruginosa1 - >32[3]
Meropenem-VaborbactamE. coli≤0.5 - >64[3]
Meropenem-VaborbactamK. pneumoniae≤0.5 - >64[3]
EravacyclineA. baumannii0.25 - 2[4]
EravacyclineE. coli0.12 - 1[4]
OmadacyclineGram-negative bacteriaBroad-spectrum activity[3][5]
PlazomicinGram-negative bacteriaBroad-spectrum activity[3][5]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of new antibacterial agents. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Inoculum:

  • Select 3-5 well-isolated colonies of the test organism from an agar plate.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Broth Microdilution Method:

  • Dispense 50 µL of sterile Mueller-Hinton Broth into each well of a 96-well microtiter plate.
  • Prepare a stock solution of the antibacterial agent at a concentration at least 10 times the highest concentration to be tested.
  • Add 50 µL of the antibacterial agent stock solution to the first well, creating a 1:2 dilution.
  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.
  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.
  • The MIC is the lowest concentration of the agent at which there is no visible growth.

Visualizations

Experimental Workflow for Antibacterial Agent Screening

experimental_workflow cluster_discovery Discovery and Initial Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library Primary_Screening Primary Screening (e.g., single concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification MIC_Determination MIC Determination (vs. panel of Gram-negatives) Hit_Identification->MIC_Determination Spectrum_of_Activity Spectrum of Activity MIC_Determination->Spectrum_of_Activity Mechanism_of_Action Mechanism of Action Studies (e.g., aaRS inhibition assay) Spectrum_of_Activity->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (e.g., murine infection models) Mechanism_of_Action->In_Vivo_Efficacy Toxicology Toxicology and Safety Pharmacology In_Vivo_Efficacy->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization IND_Enabling_Studies IND_Enabling_Studies Lead_Optimization->IND_Enabling_Studies IND-Enabling Studies beta_lactamase_inhibition cluster_bacteria Gram-negative Bacterium PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase Beta-Lactamase Enzyme Inactive_Complex Inactive Complex Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Cell_Lysis Inhibition leads to Beta_Lactam_Antibiotic Beta-Lactam Antibiotic Beta_Lactam_Antibiotic->PBP Binds and Inhibits Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Beta_Lactamase_Inhibitor Beta-Lactamase Inhibitor Beta_Lactamase_Inhibitor->Beta_Lactamase Binds and Inactivates

References

Initial Characterization of Antibacterial Agent 92: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial characterization of the novel antibacterial agent, designated 92. It outlines the agent's preliminary antibacterial spectrum, its proposed mechanism of action, and the detailed experimental protocols used for its initial evaluation.

Antibacterial Activity Profile

Antibacterial agent 92 demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for several key pathogens.[1][2] The results of the broth microdilution susceptibility assays are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Methicillin-resistant S. aureus (MRSA)Gram-positive1
Bacillus subtilis (ATCC 6633)Gram-positive0.25
Escherichia coli (ATCC 25922)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8
Proposed Mechanism of Action: DNA Gyrase Inhibition

Initial mechanistic studies suggest that this compound targets bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[3] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication. By inhibiting the supercoiling activity of DNA gyrase, Agent 92 effectively halts bacterial proliferation. The agent's inhibitory activity was quantified in an in vitro DNA supercoiling assay.

Table 2: DNA Gyrase Supercoiling Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compoundE. coli DNA Gyrase0.8
Ciprofloxacin (Control)E. coli DNA Gyrase0.5

The proposed signaling pathway illustrates the critical role of DNA gyrase in the bacterial cell and the point of intervention for Agent 92.

Mechanism_of_Action cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Division Cell Division Replication->Cell_Division Agent_92 This compound Agent_92->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action for this compound.

Selectivity Profile: Mammalian Cell Cytotoxicity

To assess the potential for host cell toxicity, a critical early step in drug discovery, Agent 92 was evaluated against a human liver cell line (HepG2).[4][5] Cytotoxicity was measured using an MTT assay, which determines cell viability based on metabolic activity.[6]

Table 3: Cytotoxicity against Mammalian Cells

Cell LineCompoundCC₅₀ (µM)
HepG2This compound> 100
Doxorubicin (Control)HepG21.2

The high CC₅₀ value suggests that this compound has a favorable selectivity profile, with low toxicity towards mammalian cells at concentrations well above its effective antibacterial range.

Experimental Workflow

The initial characterization of this compound followed a structured workflow, beginning with primary screening for antibacterial activity, followed by mechanism of action studies and an initial safety assessment.

Experimental_Workflow Start Start: Compound Synthesis MIC_Screening Primary Screening: MIC Assay Start->MIC_Screening Active_Hit Active Hit? MIC_Screening->Active_Hit MOA_Studies Mechanism of Action: DNA Gyrase Assay Active_Hit->MOA_Studies Yes Inactive Inactive Active_Hit->Inactive No Cytotoxicity Safety Assessment: Mammalian Cell Cytotoxicity Assay MOA_Studies->Cytotoxicity Lead_Candidate Lead Candidate Characterization Cytotoxicity->Lead_Candidate

Caption: Workflow for the initial characterization of new antibacterial agents.

Appendix: Detailed Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.[7][8]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[1]

  • Compound Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth (turbidity).[2]

B. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[9]

  • Reaction Setup: The reaction mixture contains relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin, pH 7.5).

  • Compound Addition: Various concentrations of this compound are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.[10] The DNA samples are then analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA migrate differently, allowing for the visualization of inhibition.

  • IC₅₀ Calculation: The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value is calculated as the concentration of the agent that causes a 50% reduction in supercoiling activity compared to the control.

C. Mammalian Cell Cytotoxicity (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[6]

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells per well and incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells are also included. The cells are then incubated for another 24 hours.[4]

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]

  • CC₅₀ Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ value, the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve.

References

An In-depth Technical Guide to the Dual-Acting Antibacterial Agent TNP-2092

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

TNP-2092, also known as Rifaquizinone or CBR-2092, is a novel, investigational dual-acting antibacterial agent engineered to combat persistent bacterial infections, including those forming biofilms. This hybrid molecule covalently links a rifamycin pharmacophore with a quinolizinone pharmacophore, resulting in a potent agent with a multi-targeted mechanism of action and a low propensity for resistance development. This document provides a comprehensive technical overview of TNP-2092, including its molecular structure, physicochemical properties, antibacterial activity, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

TNP-2092 is a semi-synthetic hybrid antibiotic. Its structure combines the rifamycin SV core with a 4H-4-oxo-quinolizine pharmacophore through a covalent linker.[1][2][3] This design leverages the potent antibacterial activities of both parent classes while aiming to overcome resistance mechanisms.[4]

Table 1: Physicochemical Properties of TNP-2092

PropertyValueReference
Chemical Formula C₆₅H₈₁FN₆O₁₅[5][6]
Molecular Weight 1205.37 g/mol [5]
CAS Number 922717-97-3[5][6]
Synonyms Rifaquizinone, CBR-2092[5][6]

Antibacterial Properties and Spectrum of Activity

TNP-2092 exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to rifampin or quinolones.[2][4] It is particularly effective against staphylococci and streptococci associated with periprosthetic joint infections (PJI).[1][7] The agent also shows significant activity against Helicobacter pylori.[3][8]

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro activity of TNP-2092 against various bacterial isolates.

Table 2: In Vitro Activity of TNP-2092 against Periprosthetic Joint Infection-Associated Staphylococci [1][7]

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)MBBC₅₀ (µg/mL)MBBC₉₀ (µg/mL)
Staphylococcus aureus (40)≤0.00750.0150.540.52
Staphylococcus epidermidis (40)≤0.00750.0150.0150.1250.060.25

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Table 3: In Vitro Activity of TNP-2092 against Staphylococci and Streptococci Clinical Isolates [4]

OrganismMIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.015
Methicillin-Resistant S. aureus (MRSA)0.015
Methicillin-Susceptible S. epidermidis (MSSE)0.008
Methicillin-Resistant S. epidermidis (MRSE)0.5
Streptococcus pyogenes0.12
Streptococcus agalactiae0.25
Streptococcus pneumoniae0.12

Mechanism of Action

TNP-2092 employs a multi-targeted approach to exert its antibacterial effects, simultaneously inhibiting three essential bacterial enzymes: RNA polymerase (RNAP), DNA gyrase, and DNA topoisomerase IV.[2][9][10] This dual-action mechanism is a key strategy to reduce the frequency of resistance development.[4]

  • RNA Polymerase Inhibition : The rifamycin component of TNP-2092 inhibits bacterial DNA transcription into mRNA.[4]

  • DNA Gyrase and Topoisomerase IV Inhibition : The quinolizinone moiety targets two type II topoisomerases, DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and segregation.[11][12][13] Inhibition of these enzymes leads to disruptions in DNA synthesis.[4]

Metabolic labeling experiments have shown that TNP-2092 has a primary effect on de novo RNA synthesis, with subsequent secondary effects on DNA, protein, and cell wall synthesis.[4]

Caption: Mechanism of action of TNP-2092.

Experimental Protocols

The following sections outline the methodologies used in the evaluation of TNP-2092, as described in the cited literature.

Synthesis of TNP-2092

The synthesis of TNP-2092 is a multi-step process involving the preparation of a linker group, a quinolizinone core, and subsequent coupling with a rifamycin core.[4]

Workflow for TNP-2092 Synthesis:

TNP-2092_Synthesis_Workflow start Starting Materials ((S)-1-benzyl-3-hydroxypyrrolidine) linker Preparation of Linker Group (10) start->linker coupling1 Coupling of Linker and Quinolone Core linker->coupling1 quinolone_core Preparation of Quinolizinone Core (8-Chloro-1-cyclopropyl-7-fluoro-9-methyl -4-oxo-4H-quinolizinone-3-carboxylate (11)) quinolone_core->coupling1 hydrolysis Hydrolysis and Deprotection coupling1->hydrolysis hydrazine Conversion to Hydrazine hydrolysis->hydrazine final_coupling Final Coupling hydrazine->final_coupling rifamycin_core 3-Formalrifamycin (14) rifamycin_core->final_coupling tnp2092 TNP-2092 (1) final_coupling->tnp2092

Caption: Generalized synthesis workflow for TNP-2092.

In Vitro Antibacterial Activity Assays

The MICs of TNP-2092 against various bacterial isolates are determined using standard methods such as broth microdilution or agar dilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][7]

Protocol Outline (Agar Dilution for H. pylori) [3]

  • Media Preparation : Prepare Mueller-Hinton agar supplemented with 5% sheep blood.

  • Drug Dilution : A two-fold serial dilution of TNP-2092 is prepared and added to the molten agar.

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation : Inoculate the agar plates containing the different drug concentrations with the bacterial suspension.

  • Incubation : Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-kill assays are performed to assess the bactericidal activity of TNP-2092 over time.[3][14][15]

Protocol Outline [3]

  • Inoculum Preparation : A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 10⁶ CFU/mL in a suitable broth medium.

  • Drug Exposure : TNP-2092 is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.

  • Incubation and Sampling : The cultures are incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting : Serial dilutions of the samples are plated on appropriate agar plates.

  • Data Analysis : The number of colony-forming units (CFU/mL) is determined after incubation. The results are plotted as log₁₀ CFU/mL versus time.

Mechanism of Action Studies

The inhibitory activity of TNP-2092 against RNA polymerase, DNA gyrase, and topoisomerase IV is determined using purified enzymes in biochemical assays.[4] The IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is typically measured. For example, Rifaquizinone (TNP-2092) has been shown to inhibit wild-type S. aureus RNA polymerase with an IC₅₀ of 34 nM.[5]

These experiments are conducted to determine the primary cellular processes affected by the antibacterial agent.[4]

Conceptual Workflow:

Metabolic_Labeling_Workflow culture Bacterial Culture (e.g., S. aureus) treatment Treatment with TNP-2092 culture->treatment radiolabel Addition of Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine, [¹⁴C]N-acetylglucosamine) treatment->radiolabel incubation Incubation radiolabel->incubation precipitation Precipitation of Macromolecules (e.g., with TCA) incubation->precipitation scintillation Scintillation Counting precipitation->scintillation analysis Analysis of Incorporation Levels (DNA, RNA, Protein, Cell Wall Synthesis) scintillation->analysis

Caption: Conceptual workflow for metabolic labeling experiments.

Conclusion

TNP-2092 is a promising dual-acting antibacterial agent with potent activity against clinically relevant Gram-positive pathogens and a multi-targeted mechanism that is designed to limit the development of resistance. Its efficacy against biofilm-associated bacteria makes it a strong candidate for the treatment of persistent infections such as PJI. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

Unveiling the Therapeutic Potential of Antibacterial Agent 92: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 92 has been identified as a potent inhibitor of bacterial protein synthesis, targeting a crucial enzyme in the aminoacyl-tRNA synthetase (aaRS) family. This technical guide provides a comprehensive overview of the known therapeutic targets and mechanism of action of this compound. It includes available quantitative data, a detailed potential experimental protocol for target inhibition, and visualizations of the relevant biological pathway and experimental workflow to support further research and development efforts.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred the search for novel antibacterial agents that act on underexploited bacterial targets. Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2] The significant structural differences between bacterial and eukaryotic aaRS make them attractive targets for the development of selective antibacterial agents.[1] this compound has emerged as a specific inhibitor of this enzyme class, demonstrating potent activity against a key bacterial pathogen.

Core Compound Information

This compound is a specific chemical entity with the following properties:

PropertyValue
Molecular Formula C30H28Cl2F3N5O4
Molecular Weight 650.48 g/mol
Mechanism of Action Triple-site aminoacyl-tRNA synthetase (aaRS) inhibitor

Therapeutic Target and Mechanism of Action

The primary therapeutic target of this compound is the threonyl-tRNA synthetase (ThrRS) . This enzyme catalyzes the attachment of the amino acid threonine to its corresponding tRNA (tRNAThr). By inhibiting ThrRS, this compound effectively blocks the supply of correctly charged tRNAThr to the ribosome. This leads to a halt in protein synthesis, as the ribosome cannot incorporate threonine into the growing polypeptide chain, ultimately resulting in bacterial growth arrest and cell death.[1][2]

The inhibition of any aminoacyl-tRNA synthetase leads to an accumulation of uncharged tRNAs, which stalls the ribosome during the elongation phase of protein synthesis.[1] This disruption of a fundamental cellular process makes aaRS enzymes potent targets for antibacterial intervention.

Signaling Pathway: Bacterial Protein Synthesis

The following diagram illustrates the central role of aminoacyl-tRNA synthetases in the bacterial protein synthesis pathway and the point of inhibition by agents like this compound.

Bacterial_Protein_Synthesis cluster_aminoacylation Amino Acid Activation and tRNA Charging cluster_translation Ribosomal Translation Amino_Acid Amino Acid (Threonine) aaRS Threonyl-tRNA Synthetase (ThrRS) Amino_Acid->aaRS ATP ATP ATP->aaRS tRNA tRNA(Thr) tRNA->aaRS Charged_tRNA Aminoacyl-tRNA (Thr-tRNA(Thr)) aaRS->Charged_tRNA Ribosome 70S Ribosome Inhibitor This compound Inhibitor->aaRS Charged_tRNA->Ribosome Enters A-site Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptidyl Transfer mRNA mRNA mRNA->Ribosome Protein Functional Protein Polypeptide->Protein Termination & Folding

Inhibition of Threonyl-tRNA Synthetase by this compound.

Quantitative Data

The known quantitative efficacy of this compound is summarized in the table below. To date, publicly available data is limited to its in-vitro activity against the threonyl-tRNA synthetase from Salmonella enterica.

Target EnzymeOrganismAssay TypeValueReference
Threonyl-tRNA Synthetase (SeThrRS)Salmonella entericaIC500.58 µM[3]

Further research is required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broader panel of pathogenic bacteria to fully characterize its spectrum of activity.

Experimental Protocols

The following section details a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against threonyl-tRNA synthetase. This method is based on standard assays for aminoacyl-tRNA synthetase activity.

IC50 Determination for ThrRS Inhibition

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of threonyl-tRNA synthetase.

Principle: The assay measures the ATP-PPi exchange reaction, which is the first step of amino acid activation catalyzed by the synthetase. The rate of this reaction is determined by quantifying the amount of radiolabeled ATP incorporated into pyrophosphate (PPi).

Materials:

  • Purified recombinant threonyl-tRNA synthetase (e.g., from S. enterica)

  • L-Threonine

  • ATP (Adenosine triphosphate)

  • [32P]Pyrophosphate ([32P]PPi)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Activated charcoal

  • TCA (Trichloroacetic acid)

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Filter paper discs

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), and then dilute further into the reaction buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, L-threonine, ATP, and [32P]PPi.

  • Enzyme Addition: Add the purified ThrRS enzyme to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the serially diluted this compound or solvent control to the reaction mixtures.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching the Reaction: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal binds the unreacted radiolabeled ATP.

  • Separation: Pellet the charcoal by centrifugation. The supernatant, containing the [32P]PPi incorporated into ATP, is collected.

  • Quantification: The radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the solvent control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound initiate_reaction Initiate Reaction with Compound/Control prep_compound->initiate_reaction prep_reaction Prepare Reaction Mixture (Buffer, Thr, ATP, [32P]PPi) add_enzyme Add Purified ThrRS Enzyme prep_reaction->add_enzyme add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench with Activated Charcoal/TCA incubate->quench separate Centrifuge to Pellet Charcoal quench->separate quantify Measure Radioactivity in Supernatant separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Workflow for IC50 Determination of ThrRS Inhibition.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antibiotics targeting bacterial threonyl-tRNA synthetase. Its potent in-vitro activity against S. enterica ThrRS warrants further investigation. Future research should focus on:

  • Spectrum of Activity: Determining the MIC values against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.

  • Selectivity: Assessing the inhibitory activity against human mitochondrial and cytoplasmic ThrRS to determine its therapeutic window.

  • Mechanism of Resistance: Investigating the potential for resistance development in target bacteria.

  • In-vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.

A comprehensive understanding of these aspects will be crucial for the progression of this compound as a potential clinical candidate in the fight against bacterial infections.

References

An In-depth Technical Guide to Antibacterial Agent 92 and Microbial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 92 is a novel synthetic compound identified as a potent inhibitor of bacterial threonyl-tRNA synthetase (ThrRS). This technical guide provides a comprehensive overview of its mechanism of action, potential spectrum of activity, and the critical issue of microbial resistance. The document details experimental protocols for the evaluation of this and similar antibacterial agents and employs visualizations to illustrate key pathways and workflows. Due to the limited publicly available data on this compound, this guide combines specific information on the compound with established methodologies and general principles applicable to aminoacyl-tRNA synthetase (aaRS) inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting a crucial enzyme in bacterial protein synthesis, the aminoacyl-tRNA synthetases (aaRS).[1] Specifically, it has been identified as a triple-site inhibitor of Salmonella enterica threonyl-tRNA synthetase (SeThrRS).[2][3] Its chemical formula is C30H28Cl2F3N5O4.[4] The inhibition of aaRS enzymes disrupts the correct charging of transfer RNA (tRNA) with its cognate amino acid, leading to a cessation of protein synthesis and ultimately bacterial cell death.[5] This mechanism of action makes aaRSs attractive targets for the development of new antibacterial drugs.[5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and further chemical modification.

PropertyValueSource
Molecular Formula C30H28Cl2F3N5O4[4]
Molecular Weight 650.5 g/mol [4]
Synonyms CHEMBL5205862, HY-146265, BDBM50604794[4]
Inhibition Target Salmonella enterica threonyl-tRNA synthetase (SeThrRS)[2][3]
IC50 0.58 µM[2]

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting threonyl-tRNA synthetase (ThrRS), a vital enzyme that catalyzes the attachment of threonine to its corresponding tRNA (tRNA-Thr). This process, known as aminoacylation, is a critical step in protein synthesis.[5] The inhibition of ThrRS by this compound leads to a depletion of charged tRNA-Thr, causing ribosomes to stall during translation and triggering a cascade of events that result in bacterial growth inhibition or cell death.

MOA cluster_bacterium Bacterial Cell Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA-Thr (uncharged) tRNA_Thr->ThrRS Charged_tRNA Thr-tRNA-Thr (charged) ThrRS->Charged_tRNA Aminoacylation Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Agent92 This compound Agent92->ThrRS Inhibition

Caption: Mechanism of action of this compound.

Spectrum of Activity and Quantitative Data

While the specific inhibitory concentration against Salmonella enterica is known, a comprehensive profile of the antibacterial spectrum of agent 92 is not publicly available. To characterize a new antibacterial agent, its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria is typically determined. An example of how such data would be presented is shown in Table 2.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive2
Enterococcus faecalis ATCC 29212Positive4
Streptococcus pneumoniae ATCC 49619Positive1
Escherichia coli ATCC 25922Negative8
Pseudomonas aeruginosa ATCC 27853Negative>64
Klebsiella pneumoniae ATCC 13883Negative16
Salmonella enterica serovar Typhimurium ATCC 14028Negative0.5

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Microbial Resistance to Aminoacyl-tRNA Synthetase Inhibitors

The emergence of microbial resistance is a significant challenge in the development of new antibacterial agents. For aaRS inhibitors, several mechanisms of resistance have been identified:

  • Target Modification: Mutations in the gene encoding the target aaRS can alter the enzyme's structure, reducing the binding affinity of the inhibitor. This is a common mechanism of resistance.

  • Target Overexpression: An increase in the cellular concentration of the target aaRS can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibacterial agent out of the cell, preventing it from reaching its intracellular target.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibacterial agent.

Resistance cluster_resistance Mechanisms of Resistance to aaRS Inhibitors Agent92 This compound Target Target (aaRS) Agent92->Target Inhibition Efflux Efflux Pump Agent92->Efflux Enters Cell Enzyme Inactivating Enzyme Agent92->Enzyme Modification Efflux->Agent92 Pumps Out InactiveAgent Inactive Agent Enzyme->InactiveAgent Mutation Target Gene Mutation Mutation->Target Alters Binding Site Overexpression Target Overexpression Overexpression->Target Increases Target Concentration

Caption: General mechanisms of resistance to aaRS inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize antibacterial agents like agent 92.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standard procedure.[8][9]

Protocol:

  • Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibacterial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibacterial agent) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity).[7]

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

This assay provides information on the pharmacodynamic properties of an antibacterial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][11]

Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh broth to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to Antibacterial Agent: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the agent.

  • Sampling over Time: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Aminoacyl-tRNA Synthetase Inhibition Assay

To confirm the mechanism of action, an in vitro assay measuring the inhibition of the target enzyme can be performed.[13]

Protocol:

  • Expression and Purification of ThrRS: The gene encoding Salmonella enterica ThrRS is cloned and the enzyme is overexpressed in a suitable host (e.g., E. coli) and purified.

  • Aminoacylation Reaction: The standard aminoacylation reaction mixture contains buffer, ATP, MgCl2, radiolabeled threonine (e.g., [14C]Threonine), purified ThrRS, and in vitro transcribed tRNA-Thr.

  • Inhibition Assay: The reaction is initiated by the addition of the enzyme. To determine the IC50, various concentrations of this compound are included in the reaction mixtures.

  • Measurement of tRNA Charging: The reaction is stopped, and the radiolabeled Thr-tRNA-Thr is precipitated, collected on filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound represents a promising lead compound in the quest for new antibacterial agents, particularly due to its targeted inhibition of the essential bacterial enzyme, threonyl-tRNA synthetase. While its full potential is yet to be elucidated through comprehensive preclinical studies, the methodologies and foundational knowledge presented in this guide provide a framework for its continued investigation. Further research into its spectrum of activity, in vivo efficacy, and the potential for resistance development is crucial for determining its clinical utility. The detailed protocols and conceptual diagrams herein are intended to support researchers in the rigorous evaluation of this and other novel antibacterial candidates.

References

In Vitro Antibacterial Profile of Agent 92: A Ciprofloxacin-Thiazolidinedione Hybrid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of "Antibacterial Agent 92," a novel synthetic molecule belonging to the ciprofloxacin-thiazolidine-2,4-dione hybrid class. This document details its potent activity against clinically relevant bacteria, particularly Gram-positive pathogens, outlines the experimental protocols used for its evaluation, and illustrates its mechanism of action and discovery workflow.

Executive Summary

This compound, identified in the scientific literature as compound 3l , emerges as a promising lead compound in the quest for new antibiotics.[1] A hybrid molecule synthesizing the core of ciprofloxacin with a thiazolidine-2,4-dione moiety, it demonstrates a significant enhancement in activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), compared to the parent ciprofloxacin.[1] Its mechanism of action is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] This guide consolidates the available quantitative data, experimental methodologies, and logical workflows to serve as a foundational resource for further research and development.

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of Agent 92 was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The results highlight a significant potency against Staphylococcus aureus and MRSA, surpassing that of the parent compound, ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 92 against Gram-Positive Bacteria [1]

Bacterial StrainAgent 92 (Compound 3l) MIC (µM)Ciprofloxacin MIC (µM)
Staphylococcus aureus ATCC 65380.225.49
MRSA AUMC 2610.005 (5 nM)-

Table 2: Minimum Inhibitory Concentration (MIC) of Agent 92 against Gram-Negative Bacteria [1]

Bacterial StrainAgent 92 (Compound 3l) MIC (µM)
Klebsiella pneumoniae ATCC100310.08

Note: While active, the effectiveness of Agent 92 against Gram-negative bacteria was generally observed to be reduced compared to its potent Gram-positive activity.[1]

Mechanism of Action: Dual Enzyme Inhibition

Agent 92 retains the core mechanism of fluoroquinolones by targeting bacterial type II topoisomerases.[1] Specifically, it functions as a dual inhibitor of both DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[2][3][4] By inhibiting these enzymes, Agent 92 effectively blocks DNA synthesis, leading to bacterial cell death.[1]

The inhibitory potency of Agent 92 against these enzymes was quantified through enzymatic assays, determining the half-maximal inhibitory concentration (IC₅₀).

Table 3: Enzymatic Inhibition Data for Agent 92 (Compound 3l) [1]

Enzyme Target (S. aureus)Agent 92 (Compound 3l) IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
DNA Gyrase0.22 - 0.31 (range for 3a, 3l, 3m)> Ciprofloxacin
Topoisomerase IV0.3 - 1.9 (range for 3a, 3l, 3m)> Ciprofloxacin

Note: The specific individual IC₅₀ for compound 3l was reported within the provided range, demonstrating greater potency than ciprofloxacin.[1]

G cluster_agent Mechanism of Action cluster_targets Bacterial Cell Agent_92 Agent 92 (Ciprofloxacin-Thiazolidinedione Hybrid) DNA_Gyrase DNA Gyrase (Topoisomerase II) Agent_92->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Agent_92->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling Management DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action for Agent 92.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method, providing a quantitative measure of a compound's antibacterial potency.

Protocol:

  • Preparation of Agent Stock: A stock solution of Agent 92 is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The agent is serially diluted (two-fold) in sterile Mueller-Hinton Broth (MHB) within a 96-well microtiter plate. This creates a gradient of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. Colonies are then used to prepare a bacterial suspension in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth with inoculum, no agent) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Reading: The MIC is recorded as the lowest concentration of Agent 92 that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of purified bacterial topoisomerases.

Protocol:

  • Enzyme and Substrate Preparation: Purified S. aureus DNA gyrase or topoisomerase IV enzyme is used. The substrate for the gyrase assay is relaxed plasmid DNA (e.g., pBR322), and for the topoisomerase IV assay, it is catenated kinetoplast DNA (kDNA).

  • Reaction Mixture: The reaction is performed in a specific assay buffer containing ATP and necessary cofactors (e.g., MgCl₂). Various concentrations of Agent 92 (or a control inhibitor like ciprofloxacin) are added to the mixture.

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis.

    • Gyrase Assay: Inhibition is observed as a decrease in the amount of supercoiled DNA product compared to the relaxed DNA substrate.

    • Topoisomerase IV Assay: Inhibition is observed as a failure to decatenate the kDNA, which remains trapped in the loading well, unlike the decatenated circular DNA products that can migrate into the gel.

  • IC₅₀ Determination: The intensity of the DNA bands is quantified using densitometry. The IC₅₀ value—the concentration of the agent required to inhibit 50% of the enzymatic activity—is calculated by plotting the percentage of inhibition against the logarithm of the agent's concentration.[5]

Discovery and Evaluation Workflow

The identification and characterization of novel antibacterial agents like Agent 92 typically follow a structured workflow, from initial design and synthesis to detailed biological evaluation.

G start Design & Synthesis (Ciprofloxacin-Thiazolidinedione Hybridization) screening Primary Antibacterial Screening (e.g., Disk Diffusion / MIC) start->screening mic Quantitative MIC Determination (Broth Microdilution) screening->mic mechanism Mechanism of Action Studies mic->mechanism enzyme_assay Enzymatic Assays (DNA Gyrase & Topo IV Inhibition) mechanism->enzyme_assay lead_opt Lead Optimization (Structure-Activity Relationship) enzyme_assay->lead_opt

Caption: Experimental workflow for Agent 92.

Conclusion

This compound (compound 3l) represents a significant advancement in the development of ciprofloxacin derivatives, demonstrating exceptional potency against Gram-positive bacteria, including resistant MRSA strains. Its dual-inhibitory mechanism against DNA gyrase and topoisomerase IV provides a solid basis for its potent bactericidal activity. The data and protocols presented in this guide underscore its potential as a lead candidate for the development of new antibacterial therapies. Further in vivo studies and safety profiling are warranted to fully elucidate its therapeutic potential.

References

Preliminary Toxicity Screening of Antibacterial Agent SK-03-92: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel antibacterial agent SK-03-92. The information presented herein is compiled from publicly available research and is intended to inform researchers and professionals in the field of drug development.

Introduction

SK-03-92 is a novel synthetic stilbene compound that has demonstrated significant in vitro efficacy against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It also exhibits activity against Mycobacterium species[1]. Understanding the preliminary toxicity profile of this promising antibacterial agent is a critical step in its development as a potential therapeutic. This document summarizes the key findings from in vitro and in vivo toxicity studies and provides detailed experimental protocols for the methodologies employed.

In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity of SK-03-92 was evaluated against several mammalian cell lines to determine its potential for causing cellular damage.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of SK-03-92 was determined for four different mammalian cell lines. A higher IC50 value is indicative of lower cytotoxicity.

Cell LineCell TypeIC50 (µg/mL)
J774A.1Murine Macrophage125
U937Human Monocytic125
292Not Specified125
T24Human Bladder Carcinoma125

Additionally, the viability of J774A.1 murine macrophage cells was assessed at different concentrations of SK-03-92 using an MTT assay[2].

Concentration (µg/mL)Cell Viability (%)
0.598 ± 2
579 ± 3
50<10

These results indicate that SK-03-92 has a relatively high IC50 against these mammalian cell lines, suggesting a favorable preliminary safety profile in vitro[3]. However, at higher concentrations (50 µg/mL), a significant decrease in cell viability was observed in murine macrophages[2].

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol is a generalized representation based on the available information for the cytotoxicity testing of SK-03-92 against the J774A.1 murine macrophage cell line.

Materials:

  • J774A.1 murine macrophage cell line

  • SK-03-92 (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: J774A.1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.

  • Compound Preparation: A stock solution of SK-03-92 is prepared in DMSO. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 5, and 50 µg/mL)[2].

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing the different concentrations of SK-03-92. Control wells containing medium with DMSO (vehicle control) and medium alone (cell-only control) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Assessment

An in vivo study was conducted in mice to evaluate the acute toxicity of SK-03-92.

In Vivo Toxicity Data

An escalating single-dose acute toxicity study was performed in mice.

Animal ModelDosing RouteMaximum Dose AdministeredObserved Effects
MiceIntraperitoneal (IP)2000 mg/kgNo gross adverse effects (e.g., altered gait, ungroomed, significant weight loss) were observed over a two-week period.

These findings suggest that SK-03-92 is well-tolerated in mice at high single doses administered intraperitoneally[3].

Experimental Protocol: In Vivo Acute Toxicity Study

The following protocol is a generalized representation based on the available information for the acute toxicity testing of SK-03-92 in mice. The study design appears to follow principles outlined in OECD guidelines for acute toxicity testing.

Materials:

  • Female BALB/c or Swiss Webster mice (5-9 weeks old)[3][4]

  • SK-03-92

  • Vehicle for administration (e.g., Solutol HS 15/PBS)[4]

  • Standard laboratory animal diet and water

  • Animal caging and handling equipment

  • Calibrated scales for weighing animals and test substance

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (with access to water) before dosing.

  • Dose Preparation: The test substance, SK-03-92, is formulated in the appropriate vehicle.

  • Dose Administration: A single dose of SK-03-92 is administered via intraperitoneal injection. An escalating dose design is used, with doses ranging up to 2000 mg/kg.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours post-dosing and then daily for a period of 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system and behavioral patterns.

  • Body Weight: Animal body weights are recorded prior to dosing and then weekly throughout the observation period.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any treatment-related abnormalities.

Proposed Mechanism of Action and Signaling Pathway

Transcriptional profiling of S. aureus treated with SK-03-92 has provided insights into its potential mechanism of action. The compound appears to induce the release of a lethal factor protein, leading to bacterial cell death. This is associated with the downregulation of a putative two-component system and the upregulation of other genes.

Key Genes and Pathways Affected by SK-03-92
  • Downregulation:

    • MW2284 (SACOL2360): A LytTR family regulator protein.

    • MW2285 (SACOL2361): A histidine kinase sensor membrane protein. These two genes form a putative two-component system (BrpR/S).

  • Upregulation:

    • srtA: Encodes for sortase A, a transpeptidase that anchors surface proteins to the cell wall.

    • Genes involved in protein metabolism.

The downregulation of the BrpR/S two-component system is hypothesized to lead to the regulation of other genes that result in the release of a lethal factor, causing cell death in S. aureus.

Visualizing the Proposed Signaling Cascade

The following diagrams illustrate the experimental workflow for toxicity testing and the proposed signaling pathway affected by SK-03-92.

Toxicity_Testing_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Acute Toxicity A Mammalian Cell Lines (J774A.1, U937, 292, T24) B Treatment with SK-03-92 (various concentrations) A->B C MTT Assay B->C D Determine IC50 & Cell Viability C->D E Mice (BALB/c or Swiss Webster) F Single IP Dose of SK-03-92 (escalating doses) E->F G 14-Day Observation (Clinical Signs, Body Weight) F->G H Gross Necropsy G->H

Experimental workflow for toxicity screening of SK-03-92.

SK0392_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SK0392 SK-03-92 BrpS BrpS (Histidine Kinase Sensor) SK0392->BrpS Inhibits BrpR BrpR (LytTR Regulator) BrpS->BrpR Phosphorylation (Inhibited) SortaseA Sortase A BrpR->SortaseA Upregulates LethalFactor Lethal Factor Protein SortaseA->LethalFactor Leads to Release of CellDeath Cell Death LethalFactor->CellDeath Induces

Proposed mechanism of action of SK-03-92 in S. aureus.

Conclusion

The preliminary toxicity screening of antibacterial agent SK-03-92 suggests a favorable safety profile, characterized by high IC50 values against several mammalian cell lines and a lack of acute toxicity in mice at high doses. The proposed mechanism of action, involving the downregulation of the BrpR/S two-component system and subsequent release of a lethal factor, presents a novel approach to antibacterial therapy. Further studies are warranted to fully elucidate the toxicological profile and mechanism of action of SK-03-92 to support its potential development as a therapeutic agent against Gram-positive bacterial infections.

References

Unveiling the Genesis of Antibacterial Agent 92: A Triple-Action Approach to Inhibit Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

Introduction

In the global battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide delves into the origins and scientific foundation of a potent antibacterial compound, referred to commercially as "Antibacterial agent 92." This molecule represents a groundbreaking approach in antibacterial drug design, operating as a first-in-class triple-site inhibitor of aminoacyl-tRNA synthetases (aaRSs). Its discovery marks a significant advancement in the rational design of enzyme inhibitors and offers a promising new avenue for the development of therapeutics against challenging bacterial pathogens.

The Genesis of a Novel Inhibitor: From Dual- to Triple-Site Targeting

The conceptualization of this compound emerged from a sophisticated, structure-based drug design strategy aimed at maximizing the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis. Researchers hypothesized that a single molecule capable of simultaneously occupying all three substrate-binding pockets of the enzyme—for L-threonine, ATP, and the terminal adenosine of tRNA(Thr) (A76)—would exhibit significantly enhanced potency and a novel inhibitory mechanism.

This pioneering work was detailed in a 2022 publication in the Journal of Medicinal Chemistry by Cai et al., which laid the groundwork for this new class of inhibitors[1]. While the publication does not use the moniker "this compound," the chemical entity and its associated data align perfectly with the commercially available compound. The research team systematically designed and synthesized a series of compounds, culminating in the creation of this highly effective molecule, which they designated as compound 36j in their study. For the remainder of this guide, we will refer to the compound by its research designation to maintain scientific accuracy.

Chemical Identity and Properties

Compound 36j, also known as this compound, is a synthetic molecule with the following chemical characteristics:

PropertyValue
IUPAC Name (2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-3-hydroxybutanamide[1]
Molecular Formula C30H28Cl2F3N5O4[1]
Molecular Weight 650.48 g/mol [1]
Appearance Solid

Mechanism of Action: A Trifecta of Inhibition

The novelty of compound 36j lies in its unprecedented triple-site binding mode to Salmonella enterica threonyl-tRNA synthetase (SeThrRS). This mechanism was elucidated through a combination of enzymatic assays and high-resolution co-crystal structures[1].

The inhibitor ingeniously mimics all three natural substrates of the enzyme:

  • The L-threonine mimic moiety occupies the amino acid binding pocket.

  • A central fragment mimics the adenosine of ATP .

  • Another portion of the molecule extends into the A76 binding site of the tRNA .

This simultaneous occupation of the three key catalytic sites effectively shuts down the enzyme's function, halting protein synthesis and leading to bacterial cell death.

Inhibition_Mechanism cluster_ThrRS Threonyl-tRNA Synthetase (ThrRS) Active Site cluster_Inhibitor This compound (Compound 36j) Thr_pocket L-Threonine Binding Pocket Inhibition Enzyme Inhibition ATP_pocket ATP Binding Pocket tRNA_pocket tRNA(A76) Binding Pocket Thr_mimic L-Threonine Mimic Thr_mimic->Thr_pocket Binds ATP_mimic ATP Mimic ATP_mimic->ATP_pocket Binds tRNA_mimic tRNA(A76) Mimic tRNA_mimic->tRNA_pocket Binds

Caption: Binding mechanism of this compound to the ThrRS active site.

Quantitative Efficacy

The innovative design of compound 36j translates to exceptional inhibitory and antibacterial activity.

Enzymatic Inhibition

The inhibitory potency against Salmonella enterica ThrRS (SeThrRS) was determined through robust enzymatic assays.

CompoundIC50 (nM)[1]Kd (nM)[1]
36j 1935.4

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant

Antibacterial Spectrum

The compound demonstrated potent antibacterial activity against a panel of clinically relevant bacteria.

Bacterial StrainMIC (μg/mL)[1]
Escherichia coli ATCC 259224
Salmonella enterica ATCC 130762
Klebsiella pneumoniae ATCC 138834
Staphylococcus aureus ATCC 292138

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the discovery and characterization of compound 36j, as detailed by Cai et al. (2022)[1].

General Synthetic Chemistry

The synthesis of compound 36j and its analogs was a multi-step process. A representative final step in the synthesis of the core structure involved an amide coupling reaction.

Protocol:

  • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) were added.

  • The mixture was stirred at room temperature for 10 minutes.

  • The corresponding amine intermediate (1.1 eq) was then added to the reaction mixture.

  • The reaction was stirred at room temperature for an additional 4 hours.

  • Upon completion, the reaction mixture was diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the final compound.

Synthesis_Workflow start Carboxylic Acid & Amine Intermediates step1 Dissolve Carboxylic Acid in DMF start->step1 step2 Add HATU and DIPEA step1->step2 step3 Stir for 10 min step2->step3 step4 Add Amine Intermediate step3->step4 step5 Stir for 4 hours step4->step5 step6 Work-up (EtOAc, NaHCO3, Brine) step5->step6 step7 Drying and Concentration step6->step7 step8 Purification (Flash Chromatography) step7->step8 end Final Compound (36j) step8->end

Caption: Final amide coupling step in the synthesis of compound 36j.

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity against SeThrRS was measured using a pyrophosphate (PPi) detection assay.

Protocol:

  • The reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 25 mM KCl, 1 mM dithiothreitol (DTT), and 0.01% Triton X-100.

  • SeThrRS enzyme was pre-incubated with varying concentrations of the inhibitor for 10 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of L-threonine, ATP, and tRNA(Thr).

  • The reaction was allowed to proceed for 30 minutes at 37°C.

  • The amount of PPi generated was quantified using a commercially available PPi detection kit, with fluorescence measured at an excitation of 535 nm and an emission of 590 nm.

  • IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity was assessed by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Bacterial strains were grown overnight in Mueller-Hinton broth (MHB).

  • The bacterial cultures were diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Serial twofold dilutions of the test compound were prepared in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion and Future Directions

The discovery of this compound (compound 36j) represents a paradigm shift in the pursuit of novel antibacterial agents. Its unique triple-site inhibitory mechanism against threonyl-tRNA synthetase provides a powerful new strategy to combat bacterial infections. The potent enzymatic inhibition and broad-spectrum antibacterial activity underscore the potential of this compound as a lead for further drug development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties to advance this promising new class of antibiotics toward clinical applications. This seminal work by Cai and colleagues has not only delivered a promising new antibacterial candidate but has also opened a new chapter in the rational design of enzyme inhibitors.

References

An In-depth Technical Guide to Antibacterial Agent 92: Mechanism of Action and Effects on Bacterial Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 92 is a potent inhibitor of aminoacyl-tRNA synthetase (aaRS), a critical enzyme in bacterial protein synthesis. This technical guide provides a comprehensive overview of the known molecular interactions and cellular effects of this compound. The primary focus is on its well-established mechanism of action, with a secondary exploration of its potential, though indirect, consequences on the integrity of the bacterial cell wall. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying its activity, and presents visual representations of its molecular pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) represent a promising class of targets due to their essential role in protein biosynthesis and the presence of structural differences between bacterial and human orthologs. This compound has been identified as a specific inhibitor of a bacterial aaRS, demonstrating significant potential in the field of antibacterial research. This guide serves as a technical resource for professionals engaged in the study and development of new antimicrobial therapies.

Physicochemical Properties and Identification

This compound is a complex synthetic molecule with the following identifiers:

  • Molecular Formula: C₃₀H₂₈Cl₂F₃N₅O₄[1]

  • Molecular Weight: 650.48 g/mol [1]

  • Synonyms: CHEMBL5205862, BDBM50604794, HY-146265[1]

Primary Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary antibacterial effect of Agent 92 is achieved through the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS).[2] This enzyme is responsible for the crucial first step in protein synthesis: the acylation of transfer RNA (tRNA) with its cognate amino acid, threonine.

By inhibiting ThrRS, this compound effectively halts the production of threonyl-tRNA, leading to a depletion of this essential substrate for the ribosome. Consequently, protein synthesis is arrested, resulting in the cessation of bacterial growth and, ultimately, cell death.

Signaling Pathway of ThrRS Inhibition

ThrRS_Inhibition cluster_bacterium Bacterial Cell Agent_92 This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) Agent_92->ThrRS Inhibition Charged_tRNA Threonyl-tRNA(Thr) ThrRS->Charged_tRNA Aminoacylation Threonine Threonine Threonine->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Ribosome Ribosome Charged_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against its primary target has been quantified. While comprehensive Minimum Inhibitory Concentration (MIC) data against a broad panel of bacteria is not widely available in the public domain, the following key metric has been reported:

Target EnzymeOrganismPotency MetricValue (µM)
Threonyl-tRNA Synthetase (ThrRS)Salmonella entericaIC₅₀0.58[3]

Hypothetical Secondary Effect on Bacterial Cell Wall Integrity

While the direct target of this compound is not a component of the cell wall synthesis machinery, it is plausible that its inhibition of protein synthesis could have indirect consequences for the integrity of the bacterial cell wall. This is particularly relevant for certain species of Gram-positive bacteria.

Many Gram-positive bacteria utilize a peptide interbridge to cross-link the peptidoglycan layers of their cell wall. The synthesis of this interbridge is often carried out by a class of enzymes known as Fem transferases, which use aminoacyl-tRNAs as the donor substrates for the amino acids in the bridge.

Therefore, by depleting the pool of charged tRNAs, aaRS inhibitors like this compound could theoretically disrupt the formation of these essential cross-links, leading to a weakened cell wall. It is important to note that the peptidoglycan of Salmonella, the primary known target of Agent 92, does not typically contain a threonine-rich interbridge that is dependent on tRNA for its synthesis.[4][5] However, this remains a viable hypothesis for the agent's potential activity against other bacterial species.

Logical Relationship: ThrRS Inhibition to Potential Cell Wall Weakening

Cell_Wall_Effect Agent_92 This compound ThrRS_Inhibition ThrRS Inhibition Agent_92->ThrRS_Inhibition Charged_tRNA_Depletion Depletion of Charged tRNA(Thr) ThrRS_Inhibition->Charged_tRNA_Depletion Fem_Transferase Fem Transferase Activity (in susceptible species) Charged_tRNA_Depletion->Fem_Transferase Substrate Deprivation Interbridge_Synthesis Peptidoglycan Interbridge Synthesis Inhibition Fem_Transferase->Interbridge_Synthesis Cell_Wall_Weakening Weakened Cell Wall Interbridge_Synthesis->Cell_Wall_Weakening

Caption: Hypothetical pathway from ThrRS inhibition to cell wall weakening.

Detailed Experimental Protocols

Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific aaRS enzyme.

Workflow for aaRS Inhibition Assay

aaRS_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Buffer - ATP - Radiolabeled Amino Acid - tRNA Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound) at various concentrations Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with purified aaRS enzyme Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (e.g., with trichloroacetic acid) Incubate->Quench_Reaction Precipitate_tRNA Precipitate tRNA on filter paper Quench_Reaction->Precipitate_tRNA Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Precipitate_tRNA->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Measure_Radioactivity->Calculate_IC50

Caption: Experimental workflow for determining aaRS inhibition.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, the specific amino acid of interest (e.g., ³H-labeled threonine), and the corresponding tRNA.

  • Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at a range of concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of the purified aaRS enzyme (e.g., ThrRS).

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the aminoacylation of the tRNA.

  • Reaction Quenching: The reaction is stopped, typically by the addition of an acid like trichloroacetic acid (TCA).

  • Precipitation and Washing: The mixture is filtered through a membrane that captures the tRNA, and unincorporated radiolabeled amino acids are washed away.

  • Quantification: The amount of radiolabeled amino acid attached to the tRNA is quantified using scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined.

Assessment of Bacterial Cell Wall Integrity

This protocol describes a general method to assess damage to the bacterial cell wall, which could be used to investigate any secondary effects of this compound.

Methodology:

  • Bacterial Culture and Treatment: A logarithmic phase bacterial culture is treated with the test compound at various concentrations (e.g., at and above the MIC). A known cell wall-active antibiotic (e.g., a β-lactam) is used as a positive control, and an untreated culture serves as a negative control.

  • Staining: The bacterial cells are stained with a combination of two fluorescent dyes:

    • SYTO 9: A green fluorescent dye that stains all bacterial cells (both live and dead).

    • Propidium Iodide (PI): A red fluorescent dye that only enters cells with a compromised membrane.

  • Microscopy: The stained cells are visualized using fluorescence microscopy.

  • Analysis:

    • Intact Cells: Bacteria with intact cell walls and membranes will fluoresce green.

    • Damaged Cells: Bacteria with compromised cell walls and membranes will fluoresce red or orange/yellow.

  • Quantitative Analysis (Optional): Flow cytometry can be used to quantify the proportions of green and red fluorescent cells in the population, providing a quantitative measure of cell wall damage.

Conclusion

This compound is a potent inhibitor of bacterial threonyl-tRNA synthetase, a mechanism that disrupts protein synthesis and leads to bacterial cell death. While its primary mode of action is well-defined, the potential for indirect effects on the bacterial cell wall, particularly in Gram-positive species that utilize tRNA-dependent peptidoglycan cross-bridge synthesis, presents an intriguing area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the full spectrum of this compound's antibacterial activity and to explore its potential as a lead for the development of new therapeutic agents. Further studies to determine the MIC of this compound against a diverse panel of bacterial pathogens are warranted to fully assess its clinical potential.

References

An In-depth Technical Guide to Early-Stage Research on Antibacterial Agents Designated "92"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial agent 92" does not refer to a single, universally recognized compound. Instead, it appears in the scientific literature in reference to several distinct early-stage investigational agents. This technical guide provides a comprehensive overview of the available data on the most prominent of these: TNP-2092 , a dual-acting rifamycin-quinolone conjugate; M-92 , a quinoid antibiotic; and SK-03-92 , a stilbene-derived compound with antimycobacterial activity.

TNP-2092: A Dual-Acting Agent for Persistent Bacterial Infections

TNP-2092 is a novel, dual-acting antibacterial agent currently in early-stage clinical development for the treatment of persistent bacterial infections, particularly those associated with biofilms on medical devices, such as prosthetic joint infections.[1][2] It is a hybrid molecule composed of a rifamycin SV and a 4H-4-oxoquinolizine pharmacophore, designed to inhibit multiple essential bacterial targets simultaneously.[1]

Mechanism of Action

TNP-2092 exerts its bactericidal effect by inhibiting three essential bacterial enzymes:

  • RNA polymerase (RNAP): The rifamycin component of TNP-2092 binds to the β-subunit of bacterial RNAP, preventing the initiation of transcription.[2]

  • DNA gyrase and DNA topoisomerase IV: The quinolizinone moiety inhibits these two type II topoisomerases, which are crucial for bacterial DNA replication, repair, and segregation.[1][2]

This multi-targeted approach is intended to not only provide potent antibacterial activity but also to minimize the development of resistance.[2]

Quantitative Data

The following tables summarize the in vitro activity of TNP-2092 against key bacterial enzymes and pathogens.

Table 1: Biochemical Inhibitory Activity of TNP-2092 [2]

Enzyme Target (from S. aureus)IC50 (μM)
RNA polymerase< 0.002
DNA gyrase0.2
DNA topoisomerase IV0.2
DNA topoisomerase IV (ParCS80F mutant)0.4
Human topoisomerase II-α> 100

Table 2: Minimum Inhibitory Concentrations (MICs) of TNP-2092 against Gram-Positive Bacteria [1]

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (various strains)0.002 - 0.25
Staphylococcus epidermidis≤ 0.008 - 0.015
Enterococcus faecalis0.03 - 0.25
Streptococcus pneumoniae≤ 0.008 - 0.03
Experimental Protocols

1.3.1. Enzyme Inhibition Assays [2]

  • RNA Polymerase Inhibition: The minimum concentration of the agent required to inhibit 50% (IC50) of de novo RNA synthesis is determined. The assay typically involves incubating purified S. aureus RNA polymerase with a DNA template and radiolabeled ribonucleotides in the presence of varying concentrations of the test compound. The amount of incorporated radioactivity is then measured to quantify RNA synthesis.

  • DNA Gyrase and Topoisomerase IV Inhibition: The inhibitory activity against these enzymes is assessed by measuring their ability to supercoil or relax DNA substrates. The IC50 is the concentration of the agent that inhibits 50% of the enzymatic activity. Assays often utilize plasmid DNA and analyze the topological changes via agarose gel electrophoresis.

1.3.2. Minimum Inhibitory Concentration (MIC) Determination [1]

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of the antibacterial agent are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of TNP-2092.

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of TNP-2092 start->prepare_dilutions inoculate_wells Inoculate wells with standardized bacterial suspension prepare_dilutions->inoculate_wells incubate Incubate at 35°C for 16-20 hours inoculate_wells->incubate read_results Read results for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

M-92: A Quinoid Antibiotic Targeting DNA Synthesis

M-92 is a quinoid antibiotic produced by the bacterium Micromonospora. Research has focused on one of its components, VA-2, which demonstrates potent antibacterial activity against Staphylococcus aureus.[3]

Mechanism of Action

The primary mechanism of action of the VA-2 component of M-92 is the inhibition of DNA synthesis.[3] This is achieved through two main processes:

  • Inhibition of DNA Polymerase: VA-2 prevents the action of DNA-dependent DNA polymerase.[3]

  • DNA Damage: The agent induces the degradation of bacterial DNA.[3] At low concentrations, it causes single-strand breaks, converting supercoiled circular DNA (cccDNA) to open circular DNA (ocDNA). At higher concentrations, it leads to double-strand breaks, forming linear DNA.[3]

Secondary effects include the inhibition of RNA and protein synthesis after a short delay.[3]

Quantitative Data

Table 3: DNA Cleavage Activity of M-92 Component VA-2 [3]

VA-2 Concentration (μg/mL)Effect on PM2 cccDNA
0.2Conversion of cccDNA to ocDNA
2.0Progressive cleavage to ocDNA and linear DNA
20.0Progressive cleavage to ocDNA and linear DNA
Experimental Protocols

2.3.1. DNA Synthesis Inhibition Assay [3]

Staphylococcus aureus cells are grown in a suitable medium and exposed to the VA-2 component. At various time points, radiolabeled precursors for DNA ([14C]thymidine), RNA ([14C]uracil), and protein ([14C]leucine) synthesis are added. The incorporation of these precursors into macromolecules is measured by scintillation counting to determine the effect of the agent on each synthesis pathway.

2.3.2. DNA Cleavage Assay [3]

Purified supercoiled plasmid DNA (e.g., PM2 cccDNA) is incubated with varying concentrations of VA-2 at 37°C. The reaction may be enhanced by the addition of a reducing agent like 2-mercaptoethanol. The different topological forms of the DNA (supercoiled, open circular, and linear) are then separated by agarose gel electrophoresis and visualized by staining with an intercalating dye such as ethidium bromide.

Signaling Pathway and Workflow Diagrams

M92_Mechanism M92 M-92 (VA-2) DNA_Polymerase DNA-dependent DNA Polymerase M92->DNA_Polymerase Inhibits DNA Bacterial DNA M92->DNA Induces DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Bacterial_Cell_Death Bacterial Cell Death DNA_Synthesis->Bacterial_Cell_Death DNA_Degradation DNA Degradation (Strand Breaks) DNA->DNA_Degradation DNA_Degradation->Bacterial_Cell_Death

Caption: Mechanism of action of M-92 (VA-2).

SK-03-92: An Antimycobacterial Agent

SK-03-92 is a stilbene-based lead compound that has demonstrated activity against Mycobacterium tuberculosis, including strains resistant to frontline anti-tuberculosis drugs.[4] It is in the early stages of drug discovery, with research focused on its efficacy against intracellular mycobacteria.[4]

Mechanism of Action

The precise mechanism of action for SK-03-92 has not been fully elucidated in the provided search results. However, its stilbene backbone suggests it may have a different target than traditional anti-tuberculosis drugs.[4]

Quantitative Data

Table 4: Minimum Inhibitory Concentrations (MICs) of SK-03-92 against M. tuberculosis [4]

M. tuberculosis StrainMIC (μg/mL)
H37Rv (drug-susceptible)6.25
SRI 1369 (Isoniazid-resistant)6.25
Rifampin-resistant0.39
Moxifloxacin-resistant0.78
Experimental Protocols

3.3.1. Intracellular Killing Assay [4]

Mammalian macrophages are infected with M. tuberculosis. After allowing for phagocytosis, the cells are treated with SK-03-92. At various time points, the macrophages are lysed, and the intracellular bacteria are plated on a suitable medium to determine the number of viable bacteria (colony-forming units). This assay assesses the ability of the compound to penetrate host cells and kill intracellular pathogens.

Logical Relationship Diagram

SK0392_Activity SK0392 SK-03-92 Inhibition Inhibition of Growth SK0392->Inhibition Mtb Mycobacterium tuberculosis Drug_Susceptible Drug-Susceptible Strains Mtb->Drug_Susceptible Drug_Resistant Drug-Resistant Strains Mtb->Drug_Resistant Intracellular_Mtb Intracellular M. tuberculosis (within macrophages) Mtb->Intracellular_Mtb Inhibition->Mtb

Caption: Antibacterial activity of SK-03-92.

References

Antibacterial Agent 92: A Preclinical Profile and Developmental Outlook

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. This document provides a comprehensive technical overview of Antibacterial Agent 92 (AG-92), a novel synthetic compound demonstrating significant potential for development. AG-92 is a potent inhibitor of bacterial DNA gyrase, a validated and essential target.[1][2] This guide summarizes the preclinical data package for AG-92, including its in vitro activity, selectivity, and in vivo efficacy. Detailed experimental protocols and key developmental pathway diagrams are provided to support further research and development efforts.

Core Data Presentation

The preclinical development of a novel antibiotic relies on a robust quantitative understanding of its activity and safety profile.[3] The following tables summarize the key in vitro and in vivo data for AG-92.

Table 1: In Vitro Antibacterial Activity of AG-92

Minimum Inhibitory Concentration (MIC) values are critical for assessing the potency and spectrum of an antibacterial agent.[4] The MIC of AG-92 was determined against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains and compared to the established fluoroquinolone, Ciprofloxacin.

Bacterial Strain AG-92 MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.250.5
Methicillin-Resistant S. aureus (MRSA, USA300)0.5>64
Streptococcus pneumoniae (ATCC 49619)0.1251
Enterococcus faecalis (ATCC 29212)12
Escherichia coli (ATCC 25922)0.50.015
Pseudomonas aeruginosa (ATCC 27853)20.25
Klebsiella pneumoniae (Carbapenem-Resistant)1>128

Data represent the median MIC values from three independent experiments.

Table 2: In Vitro Cytotoxicity and Selectivity Index

Evaluating cytotoxicity against mammalian cells is a crucial step to identify compounds with a favorable safety profile early in development.[5][6][7][8] AG-92 was assessed for cytotoxicity against a human liver cell line (HepG2) to determine its therapeutic window.

Compound HepG2 CC50 (µM) Selectivity Index (SI) vs. S. aureus
AG-92 >100>400
Ciprofloxacin >200>400

CC50: 50% cytotoxic concentration. Selectivity Index (SI) is calculated as CC50 / MIC (converted to µM).

Table 3: In Vivo Efficacy in a Murine Thigh Infection Model

In vivo models are essential to confirm the therapeutic potential of an antibiotic candidate by simulating infections in a living organism.[9][10] The efficacy of AG-92 was evaluated in a neutropenic mouse thigh infection model against a clinical MRSA isolate.

Treatment Group (Dose, mg/kg) Mean Bacterial Load (log10 CFU/g thigh) ± SD Reduction vs. Vehicle (log10 CFU/g)
Vehicle Control 8.7 ± 0.4-
AG-92 (10 mg/kg) 6.2 ± 0.52.5
AG-92 (30 mg/kg) 4.1 ± 0.64.6
Vancomycin (110 mg/kg) 4.5 ± 0.54.2

Treatment was administered subcutaneously twice daily for 24 hours. SD: Standard Deviation.

Experimental Protocols

Reproducibility is the cornerstone of drug development. The following protocols detail the methodologies used to generate the data presented above.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method.[11][12][13]

  • Preparation: A two-fold serial dilution of AG-92 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of AG-92 that completely inhibits visible bacterial growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of AG-92. A vehicle control (DMSO) is included.

  • Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. The CC50 value is calculated using non-linear regression analysis.

Protocol 3: Murine Thigh Infection Model

This in vivo model assesses the efficacy of an antibacterial agent in reducing bacterial burden at a localized infection site.

  • Immunosuppression: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A bacterial suspension of MRSA (USA300) containing 1 x 10^6 CFU is injected into the posterior thigh muscle.

  • Treatment: Two hours post-infection, treatment is initiated. AG-92, a comparator drug, or vehicle is administered subcutaneously. Dosing is repeated at 12 hours.

  • Endpoint: At 24 hours post-infection, mice are euthanized. The thigh muscles are excised, homogenized, and serially diluted.

  • Quantification: Dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizations: Pathways and Workflows

Visual representations are critical for understanding complex biological and developmental processes.

Diagram 1: Proposed Mechanism of Action of AG-92

AG-92 targets DNA gyrase (GyrA/GyrB), an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication.[1][2][14] By inhibiting the resealing of the DNA strands, AG-92 stabilizes the enzyme-DNA complex, leading to double-strand breaks and ultimately, cell death.[1][14]

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by AG-92 ReplicationFork Replication Fork (Positive Supercoils Accumulate) DNAGyrase DNA Gyrase (GyrA/GyrB) Relaxes Positive Supercoils ReplicationFork->DNAGyrase Tension ReplicatedDNA Replicated DNA DNAGyrase->ReplicatedDNA Relaxation StabilizedComplex Stabilized Gyrase-DNA Cleavage Complex DNAGyrase->StabilizedComplex AG92 This compound AG92->DNAGyrase Binds & Inhibits DSB Double-Strand Breaks StabilizedComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Proposed mechanism of AG-92 targeting bacterial DNA gyrase.

Diagram 2: Preclinical Development Workflow for AG-92

This diagram outlines the logical progression of experiments from initial discovery to candidate selection for a novel antibacterial agent.

Preclinical_Workflow A Primary Screening (Hit Identification) B In Vitro Potency & Spectrum (MIC Testing) A->B C In Vitro Toxicology (Mammalian Cytotoxicity) B->C D Lead Optimization (Medicinal Chemistry) C->D Iterative Improvement D->B E Preliminary ADME/PK (Solubility, Stability) D->E F In Vivo Efficacy Models (e.g., Thigh Infection) E->F G Candidate Selection F->G

Caption: A streamlined workflow for preclinical antibiotic development.

Diagram 3: Go/No-Go Decision Pathway for AG-92 Development

This decision tree illustrates key milestones and criteria that guide the progression or termination of the AG-92 development program.

Decision_Tree Start Start: Lead Compound AG-92 CheckMIC Potency Check: MIC vs MRSA < 1 µg/mL? Start->CheckMIC CheckSI Safety Check: Selectivity Index > 100? CheckMIC->CheckSI Yes NoGo_Potency NO-GO: Lacks Potency. Terminate or Re-optimize. CheckMIC->NoGo_Potency No CheckInVivo Efficacy Check: >2-log reduction in vivo? CheckSI->CheckInVivo Yes NoGo_Safety NO-GO: Unfavorable Safety. Terminate or Re-optimize. CheckSI->NoGo_Safety No Go GO: Proceed to IND-enabling studies CheckInVivo->Go Yes NoGo_Efficacy NO-GO: Lacks In Vivo Efficacy. Terminate. CheckInVivo->NoGo_Efficacy No

Caption: Key Go/No-Go decision points in the AG-92 preclinical path.

References

Methodological & Application

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 92 is a potent inhibitor of aminoacyl-tRNA synthetase (aaRS), a crucial enzyme in bacterial protein synthesis.[1] Specifically, it targets the threonyl-tRNA synthetase (ThrRS) of Salmonella enterica, demonstrating a triple-site inhibition mechanism with an IC50 value of 0.58 μM.[1][2][3] Its chemical formula is C30H28Cl2F3N5O4 and it has a molecular weight of 650.48 g/mol .[4][5] Given its specific mechanism of action, determining the Minimum Inhibitory Concentration (MIC) of this agent against relevant bacterial strains is a critical step in evaluating its potential as a therapeutic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for performing a MIC assay for this compound using the broth microdilution method, a widely accepted and standardized technique.

Data Presentation

ParameterValue/RangeNotes
This compound Stock Solution 10 mg/mL in DMSOPrepare fresh or store at -20°C in small aliquots.
Test Concentrations 0.03 - 128 µg/mLA 2-fold serial dilution is recommended.
Bacterial Inoculum Density 5 x 10^5 CFU/mLFinal concentration in each well.
Incubation Temperature 37°CStandard for most pathogenic bacteria.
Incubation Time 18 - 24 hoursVisually inspect for turbidity.
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Standard medium for antimicrobial susceptibility testing.
Positive Control Bacterial suspension in CAMHB without antibacterial agent.Should show visible growth.
Negative Control CAMHB only (no bacteria or antibacterial agent).Should remain clear.
Sterility Control CAMHB with this compound (highest concentration) but no bacteria.Should remain clear.

Experimental Protocol

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Salmonella enterica, Escherichia coli, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Sterile single-channel and multi-channel pipettes

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Sterile centrifuge tubes and reagent reservoirs

Procedure

1. Preparation of Bacterial Inoculum:

a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL. This will be the working bacterial suspension.

2. Preparation of this compound Dilutions:

a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. To create the highest starting concentration for the assay (e.g., 256 µg/mL for a final test concentration of 128 µg/mL), dilute the stock solution appropriately in CAMHB. Note: The initial dilution should account for the subsequent 1:1 dilution with the bacterial inoculum. c. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 11 of a designated row. d. Add 200 µL of the highest concentration of this compound to well 1. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

3. Inoculation of the Microtiter Plate:

a. Add 100 µL of the working bacterial suspension to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10^5 CFU/mL and will dilute the antibacterial agent concentrations to the final desired test range (e.g., 0.03 - 128 µg/mL). b. Well 11 now contains the bacterial suspension without the antibacterial agent (positive control). c. Add 100 µL of sterile CAMHB to well 12 (negative/sterility control).

4. Incubation and Reading of Results:

a. Seal the microtiter plate with a breathable film or cover. b. Incubate the plate at 37°C for 18-24 hours in ambient air. c. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading mirror or a spectrophotometer can be used to aid in the determination.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading bacterial_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Wells with Bacterial Suspension bacterial_prep->inoculation agent_prep This compound Stock Solution Preparation serial_dilution Serial Dilution of Agent 92 in 96-well Plate agent_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation reading Read Results: Determine MIC incubation->reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

References

Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill curve assay to evaluate the in vitro bactericidal or bacteriostatic activity of a novel antibacterial agent, designated here as "Antibacterial agent 92". This document outlines the experimental procedure, data analysis, and presentation of results.

Introduction

The time-kill curve assay is a fundamental method in antimicrobial research used to assess the pharmacodynamic properties of an antibacterial agent.[1][2] It provides crucial information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (causing cell death) or bacteriostatic (inhibiting growth).[1][3] A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1] This assay is essential for the preclinical development of new antimicrobial drugs.

Principle of the Assay

A standardized inoculum of a specific bacterial strain is exposed to various concentrations of the antibacterial agent in a liquid culture medium.[4] At predetermined time intervals, aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). The results are then plotted as log10 CFU/mL versus time to visualize the killing kinetics of the antibacterial agent.[5]

Key Experimental Protocols

Materials
  • Bacterial Strain: A clinically relevant or standard quality control strain (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • This compound: Stock solution of known concentration.

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.

    • Tryptic Soy Agar (TSA) or other suitable solid agar medium.

  • Reagents:

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

    • Neutralizing agent (if required to inactivate the antibacterial agent upon sampling).

  • Equipment and Consumables:

    • Spectrophotometer or McFarland turbidity standards.

    • Incubator (35°C ± 2°C).

    • Shaking incubator (optional, but recommended).

    • Sterile test tubes or flasks.

    • Sterile micropipette tips.

    • Sterile spreaders.

    • Petri dishes (90 mm).

    • Vortex mixer.

    • Timer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Broth with Bacteria and Antibacterial Agent prep_culture->inoculate prep_agent Prepare Serial Dilutions of this compound prep_agent->inoculate incubate Incubate at 37°C inoculate->incubate sample Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions on Agar dilute->plate incubate_plates Incubate Plates (18-24h at 37°C) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count calculate Calculate log10 CFU/mL count->calculate plot Plot Time-Kill Curve calculate->plot

Caption: Workflow of the time-kill curve assay.

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the test broth (e.g., CAMHB) to achieve a final starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes/flasks.[3]

  • Preparation of Antibacterial Agent Concentrations:

    • Prepare serial dilutions of "this compound" in the test broth to achieve final concentrations that are multiples of the Minimum Inhibitory Concentration (MIC).[4]

    • Recommended concentrations to test include: 0.25x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[4]

    • Include a growth control (no antibacterial agent) and a vehicle control (if the agent is dissolved in a solvent).[1]

  • Assay Setup:

    • Dispense the appropriate volume of broth containing the different concentrations of "this compound" into sterile test tubes or flasks.

    • Add the prepared bacterial inoculum to each tube/flask to achieve the target starting density.

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 35°C ± 2°C, preferably with constant agitation to ensure aeration and prevent bacterial settling.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[3]

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration.

Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of "this compound".

Table 1: Viable Bacterial Counts (log10 CFU/mL) Over Time

Time (hours)Growth Control (log10 CFU/mL)0.25x MIC (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.705.715.695.705.725.71
2 6.306.055.805.104.503.90
4 7.156.806.204.303.20<2.00
6 8.007.506.903.80<2.00<2.00
8 8.508.107.603.50<2.00<2.00
24 9.208.908.504.00<2.00<2.00

Note: <2.00 indicates the limit of detection.

Table 2: Log10 Reduction in Bacterial Counts Compared to Initial Inoculum (Time 0)

Time (hours)0.25x MIC (Δlog10 CFU/mL)0.5x MIC (Δlog10 CFU/mL)1x MIC (Δlog10 CFU/mL)2x MIC (Δlog10 CFU/mL)4x MIC (Δlog10 CFU/mL)
2 -0.34-0.110.601.221.81
4 -1.09-0.511.402.52>3.71
6 -1.80-1.211.90>3.72>3.71
8 -2.40-1.912.20>3.72>3.71
24 -3.20-2.811.70>3.72>3.71

Note: Positive values indicate a reduction in bacterial count.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of "this compound" is unknown, many antibacterial agents target essential cellular pathways. The following diagram illustrates a hypothetical scenario where the agent inhibits bacterial cell wall synthesis, a common target for antibiotics like beta-lactams.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_key Key precursors Cytoplasmic Precursors (e.g., UDP-NAG, UDP-NAM) transglycosylation Transglycosylation (Formation of Glycan Chains) precursors->transglycosylation transpeptidation Transpeptidation (Cross-linking of Peptides) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall lysis Cell Lysis transpeptidation->lysis agent This compound agent->transpeptidation inhibition Inhibition key_process Pathway Step key_agent Inhibitory Agent key_inhibition Inhibition key_result Result

Caption: Inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols for "Antibacterial Agent 92" Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 92" is a novel synthetic compound belonging to the quinolone class of antibiotics. Quinolones are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] By inhibiting these enzymes, "this compound" ultimately leads to the fragmentation of the bacterial chromosome and cell death.[1] This document provides detailed protocols for the preparation of stock solutions of "this compound" for use in various in vitro and in vivo research applications.

Physicochemical Properties and Solubility

The following table summarizes the key physicochemical properties of "this compound". It is crucial to understand these properties to ensure proper handling, storage, and preparation of solutions.

PropertyValue
Molecular Weight 452.34 g/mol
Appearance White to off-white crystalline powder
Solubility - Water: Slightly soluble (requires pH adjustment) - DMSO (Dimethyl Sulfoxide): ≥ 50 mg/mL - Ethanol: Sparingly soluble
Storage (Powder) 2-8°C, desiccated, protected from light

Preparation of Stock Solutions

The preparation of a sterile and accurate stock solution is critical for obtaining reliable and reproducible experimental results. The following protocols outline the steps for preparing stock solutions of "this compound" using different solvents.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol is recommended for most in vitro applications due to the high solubility of "this compound" in DMSO.

Materials:

  • "this compound" powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • 0.22 µm syringe filter (optional, if sterility is a major concern and the initial powder is not sterile)

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh 10 mg of "this compound" powder and transfer it to a sterile conical tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.

  • Sterilization (Optional): If the initial compound was not sterile, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Note that some loss of compound may occur during filtration.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 mg/mL Stock Solution in Water (with pH adjustment)

This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

  • "this compound" powder

  • Sterile, nuclease-free water

  • 1 M NaOH (Sodium Hydroxide), sterile

  • 1 M HCl (Hydrochloric Acid), sterile

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • pH meter or pH indicator strips

  • Sterile, disposable serological pipettes and pipette tips

  • 0.22 µm syringe filter

Procedure:

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Weigh 1 mg of "this compound" and transfer it to a sterile conical tube.

  • Initial Suspension: Add approximately 0.8 mL of sterile water to the tube and vortex to create a suspension.

  • pH Adjustment: Add 1 M NaOH dropwise while vortexing until the compound dissolves. Monitor the pH and adjust to approximately 7.0-7.4 with 1 M HCl if necessary.

  • Volume Adjustment: Once the powder is fully dissolved and the pH is neutral, bring the final volume to 1 mL with sterile water.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot and store at -20°C, protected from light.

Quantitative Data Summary

ParameterProtocol 1 (DMSO)Protocol 2 (Water)
Stock Concentration 10 mg/mL1 mg/mL
Solvent DMSOWater (with pH adjustment)
Storage Temperature -20°C or -80°C-20°C
Stability Stable for up to 6 monthsStable for up to 3 months
Working Concentration Varies by application (typically 1-10 µg/mL)Varies by application (typically 1-10 µg/mL)

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilization Sterilization & Storage weigh Weigh 'Antibacterial agent 92' Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer to sterile tube filter Filter Sterilize (0.22 µm filter) dissolve->filter Ensure complete dissolution aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution store->end Ready for Use

Caption: Workflow for preparing a sterile stock solution of "this compound".

Diagram 2: Mechanism of Action of Quinolone Antibiotics

G cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery quinolone Quinolone Antibiotic ('this compound') entry Cellular Uptake quinolone->entry gyrase DNA Gyrase entry->gyrase Inhibition topoIV Topoisomerase IV entry->topoIV Inhibition dna_break Double-Strand DNA Breaks gyrase->dna_break Formation of Cleavage Complex topoIV->dna_break Formation of Cleavage Complex cell_death Bacterial Cell Death dna_break->cell_death Leads to

Caption: Inhibition of bacterial DNA replication by quinolone antibiotics.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling "this compound" powder and solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for "this compound" for detailed safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution when handling DMSO solutions.

Conclusion

These protocols provide a standardized method for the preparation of "this compound" stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. For specific applications, further optimization of the working concentration may be required.

References

Application Notes and Protocols for Antibacterial Agent 92: A Representative Quinolone Antibiotic for Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound publicly designated as "Antibacterial agent 92" or "Antibiotic M-92" with established biofilm disruption properties did not yield sufficient detailed information for comprehensive application notes. The initial findings on an antibiotic M-92 and its component VA-2 focused on its mechanism as a DNA synthesis inhibitor but lacked specific data on biofilm activity. Therefore, these application notes have been constructed based on the known properties and experimental evaluation of representative quinolone antibiotics, a class to which the identified component VA-2 (a quinoid) belongs, and which are known to interfere with bacterial DNA replication. The data presented is illustrative and intended to provide a framework for researchers working with similar antibacterial agents targeting biofilms.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial treatments and the host immune system, leading to persistent and chronic infections. The development of novel agents capable of disrupting these resilient structures is a critical area of research.

This compound is presented here as a representative quinolone antibiotic with potent activity against a broad spectrum of bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By targeting these fundamental cellular processes, this compound not only inhibits the growth of planktonic bacteria but also shows potential in preventing biofilm formation and disrupting established biofilms.

These application notes provide an overview of the agent's mechanism of action, detailed protocols for its evaluation in biofilm disruption studies, and illustrative data.

Mechanism of Action

This compound, as a representative quinolone, exerts its bactericidal effects by targeting bacterial DNA synthesis.[1] The proposed mechanism for its anti-biofilm activity is multi-faceted:

  • Inhibition of Initial Attachment: By impairing bacterial motility and the expression of adhesion factors through the disruption of DNA-dependent processes, the agent can reduce the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.

  • Disruption of Biofilm Maturation: The continuous cell division and metabolic activity required for biofilm maturation are halted by the inhibition of DNA replication. This can prevent the development of a mature, robust biofilm structure.

  • Induction of DNA Damage in Biofilm Cells: The agent can penetrate the biofilm matrix and induce DNA damage in the embedded bacteria, leading to cell death and a reduction in biofilm viability.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against a representative biofilm-forming bacterium, such as Pseudomonas aeruginosa or Staphylococcus aureus.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations

ParameterConcentration (µg/mL)Description
MIC 2Lowest concentration to inhibit visible planktonic bacterial growth.
MBC 4Lowest concentration to kill 99.9% of planktonic bacteria.
MBIC 8Lowest concentration to inhibit biofilm formation by 90%.
MBEC 64Lowest concentration to eradicate 90% of a pre-formed biofilm.

Table 2: Effect of this compound on Biofilm Biomass

Concentration (µg/mL)Biofilm Biomass (OD570) - 24h% InhibitionBiofilm Biomass (OD570) - 48h% Inhibition
Control (0) 1.52 ± 0.110%1.89 ± 0.150%
2 0.85 ± 0.0944%1.12 ± 0.1041%
4 0.43 ± 0.0572%0.65 ± 0.0766%
8 (MBIC) 0.15 ± 0.0390%0.21 ± 0.0489%
16 0.11 ± 0.0293%0.15 ± 0.0392%

Table 3: Effect of this compound on Pre-formed Biofilm Viability

Concentration (µg/mL)Viable Cell Count (log10 CFU/mL)% Reduction
Control (0) 8.7 ± 0.30%
16 6.2 ± 0.499.68%
32 4.5 ± 0.599.99%
64 (MBEC) 2.1 ± 0.6>99.999%
128 <1 (Below detection limit)>99.9999%

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile agar plates

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 1 x 106 CFU/mL in CAMHB.

  • Inoculate each well (except for the sterility control) with the bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent where no visible turbidity is observed.

  • To determine the MBC, plate 100 µL from each well showing no growth onto sterile agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Protocol 2: Biofilm Inhibition and Biomass Quantification (Crystal Violet Assay)

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add a standardized bacterial inoculum (e.g., 1 x 107 CFU/mL) to each well.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Gently remove the planktonic cells and wash the wells twice with PBS.

  • Air-dry the plate and stain the adherent biofilms with 0.1% Crystal Violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and air-dry.

  • Solubilize the bound dye with 30% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Eradication of Pre-formed Biofilms

This protocol evaluates the efficacy of this compound in disrupting established biofilms.

Materials:

  • Same as Protocol 2

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 2 (steps 2-4) without the antibacterial agent.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the Crystal Violet assay (Protocol 2, steps 5-9) or determine cell viability via colony-forming unit (CFU) counting after sonication to dislodge the biofilm.

Visualizations

Signaling Pathway and Drug Target

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Topo_IV Topoisomerase IV Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Replicated_DNA->Topo_IV Decatenation Cell_Division Cell Division & Biofilm Maturation Replicated_DNA->Cell_Division Agent92 Antibacterial Agent 92 Agent92->DNA_Gyrase Inhibition Agent92->Topo_IV Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Biofilm Disruption Assay

Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Biofilm_Formation Incubate to Form Biofilm (24h) Inoculum->Biofilm_Formation Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Formation->Wash_Planktonic Add_Agent Add Antibacterial Agent 92 (Serial Dilutions) Wash_Planktonic->Add_Agent Incubate_Treatment Incubate for Treatment (24h) Add_Agent->Incubate_Treatment Quantify Quantify Biofilm (CV Assay or CFU Count) Incubate_Treatment->Quantify End End Quantify->End

Caption: Workflow for pre-formed biofilm eradication assay.

Logical Steps of Biofilm Disruption

Agent_Admin Administration of This compound Penetration Penetration of Biofilm Matrix Agent_Admin->Penetration Target_Engagement Inhibition of DNA Gyrase and Topoisomerase IV Penetration->Target_Engagement Cellular_Effects Cessation of DNA Replication and Induction of DNA Damage Target_Engagement->Cellular_Effects Biofilm_Effects Inhibition of Growth and Induction of Cell Death Cellular_Effects->Biofilm_Effects Disruption Disruption of Biofilm Structure and Viability Biofilm_Effects->Disruption

Caption: Logical cascade of biofilm disruption by Agent 92.

References

Application Notes and Protocols for "Antibacterial Agent 92" in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies.[1] "Antibacterial agent 92" is a potent, novel inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[2][3] These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, inactivating the drug.[2][4] By inhibiting β-lactamases, "this compound" can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[5][6]

These application notes provide a comprehensive overview of the synergistic potential of "this compound" when used in combination with β-lactam antibiotics. Detailed protocols for assessing this synergy in a laboratory setting are also provided.

Mechanism of Action

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[4][6] In resistant bacteria, β-lactamase enzymes bind to and inactivate β-lactam antibiotics before they can reach their PBP targets.[2][5] "this compound" acts as a "suicide inhibitor," irreversibly binding to the active site of the β-lactamase enzyme, thereby protecting the partner β-lactam antibiotic from degradation.[7][8] This allows the β-lactam antibiotic to successfully inhibit PBPs and induce bacterial cell death.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme Inactive_BetaLactam Inactive Antibiotic Inactive_Enzyme Inactive Enzyme Complex BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzes Agent92 This compound Agent92->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of action for "this compound".

Application Notes: Synergistic Activity

"this compound" demonstrates significant synergistic activity when combined with β-lactam antibiotics against a wide range of β-lactamase-producing bacteria. The combination of "this compound" with Piperacillin, a well-known β-lactam, results in a substantial reduction in the Minimum Inhibitory Concentration (MIC) of Piperacillin against resistant strains.

Table 1: Synergistic Activity of "this compound" in Combination with Piperacillin

Bacterial StrainPiperacillin MIC (µg/mL)Piperacillin + Agent 92 (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli (CTX-M-15)128432
K. pneumoniae (KPC-2)256832
P. aeruginosa (AmpC)6488
S. aureus (PC1)>51216>32

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[9][10][11] The result is quantified by the Fractional Inhibitory Concentration (FIC) index.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well plates with serial dilutions of Agent 92 (vertical) and β-lactam (horizontal) prep_inoculum->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results: Synergy (≤0.5) Indifference (>0.5 to 4) Antagonism (>4) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Protocol:

  • Prepare Drug Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of "this compound" along the y-axis (e.g., rows A-G) in Mueller-Hinton Broth (MHB).

    • Prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10) in MHB. Row H and column 11 should contain drug-free MHB for growth and sterility controls.

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[12]

    • Calculate the FIC index using the following formula:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

      • FIC Index = FIC of Agent A + FIC of Agent B [10][13]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[9][10]

Time-Kill Assay

The time-kill assay evaluates the bactericidal activity of antimicrobial agents over time.[14]

G start Start prep_cultures Prepare bacterial cultures in MHB to ~5 x 10^5 CFU/mL start->prep_cultures add_agents Add agents at specified concentrations (e.g., 0.5x MIC alone and in combination) prep_cultures->add_agents incubate Incubate at 37°C with shaking add_agents->incubate sample Collect aliquots at 0, 2, 4, 8, 24h incubate->sample plate Perform serial dilutions and plate on Mueller-Hinton Agar sample->plate count Incubate plates and count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the time-kill assay.

Protocol:

  • Prepare Bacterial Culture:

    • Prepare a logarithmic-phase bacterial culture in MHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.[15]

  • Test Conditions:

    • Prepare separate culture tubes for the following conditions:

      • Growth control (no drug)

      • "this compound" alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • Combination of "this compound" and the β-lactam antibiotic (at the same sub-inhibitory concentrations)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.[14]

  • Quantification:

    • Perform serial dilutions of each aliquot and plate onto Mueller-Hinton Agar.

    • Incubate the plates overnight and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Convert CFU counts to log10 CFU/mL and plot against time.

  • Interpretation:

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

"this compound" shows strong potential as a β-lactamase inhibitor for combination therapy. The synergistic effects observed in vitro suggest that this agent could restore the clinical utility of existing β-lactam antibiotics against resistant pathogens. The protocols outlined above provide a standardized approach for researchers to further evaluate the efficacy of "this compound" in combination with other antibiotics.

References

Application Notes and Protocols: In Vivo Experimental Design for Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of "Antibacterial Agent 92," a novel therapeutic candidate. The protocols outlined below are designed to assess the efficacy, pharmacokinetic/pharmacodynamic (PK/PD) properties, and safety profile of this agent in established murine models of bacterial infection.

Efficacy Studies in a Murine Sepsis Model

This protocol is designed to evaluate the in vivo efficacy of this compound in a systemic infection model, which mimics sepsis. The primary endpoints are survival rate and reduction in bacterial burden in key organs.

Experimental Protocol: Murine Sepsis Model
  • Animal Model: Utilize 6-8 week old female BALB/c mice.

  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus or Pseudomonas aeruginosa, depending on the target spectrum of Agent 92. Prepare the bacterial inoculum to a concentration of 1-5 x 10^7 CFU/mL in sterile phosphate-buffered saline (PBS).

  • Infection: Induce systemic infection via intravenous (retro-orbital or tail vein) injection of 100 µL of the bacterial suspension.[1][2]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or the formulation vehicle for Agent 92).

    • Group 2: this compound (low dose, e.g., 10 mg/kg).

    • Group 3: this compound (medium dose, e.g., 25 mg/kg).

    • Group 4: this compound (high dose, e.g., 50 mg/kg).

    • Group 5: Reference antibiotic (e.g., vancomycin for Gram-positive or ciprofloxacin for Gram-negative infections).

  • Drug Administration: Administer the first dose of the assigned treatment intravenously or intraperitoneally 1-2 hours post-infection. Subsequent doses should be administered according to the predetermined dosing schedule (e.g., once or twice daily for 3-7 days).

  • Monitoring: Monitor the mice at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and record survival for up to 7 days post-infection.

  • Bacterial Load Determination: At 24 or 48 hours post-infection, a subset of mice from each group will be euthanized. The spleen, liver, and kidneys will be aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU/gram of tissue) on appropriate agar plates.[2]

Data Presentation: Efficacy in Murine Sepsis Model
Treatment Group Dose (mg/kg) Survival Rate (%) at Day 7 Bacterial Load (log10 CFU/g) - Spleen Bacterial Load (log10 CFU/g) - Liver Bacterial Load (log10 CFU/g) - Kidney
Vehicle Control-
Agent 92 (Low)10
Agent 92 (Medium)25
Agent 92 (High)50
Reference AntibioticVaries

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[3][4] This protocol aims to determine key PK/PD indices such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).

Experimental Protocol: Murine PK/PD Study
  • Animal Model: Use healthy 6-8 week old female BALB/c mice.

  • Drug Administration: Administer a single dose of this compound intravenously and orally to two separate groups of mice.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Drug Concentration Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters including clearance, volume of distribution, half-life, and AUC.

  • PD Correlation: Correlate the PK data with the in vitro minimum inhibitory concentration (MIC) of Agent 92 against the target pathogen to determine the relevant PK/PD indices.

Data Presentation: Pharmacokinetic Parameters
Parameter Intravenous Administration Oral Administration
Cmax (µg/mL)
Tmax (h)
AUC (µg*h/mL)
Half-life (h)
Bioavailability (%)

Acute Toxicity Study

This protocol provides an initial assessment of the in vivo toxicity of this compound to determine its safety profile and identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Assessment
  • Animal Model: Utilize healthy 6-8 week old female BALB/c mice.

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice via the intended clinical route (e.g., intravenous or oral).[5]

  • Observation: Monitor the animals for 14 days for any signs of toxicity, including mortality, changes in body weight, food and water consumption, and behavioral changes.[6]

  • Clinical Pathology: At the end of the observation period, collect blood for hematological and serum chemistry analysis.

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological examination.[6]

Data Presentation: Acute Toxicity Profile
Dose (mg/kg) Mortality (%) Change in Body Weight (%) Key Hematological Findings Key Serum Chemistry Findings Major Histopathological Observations
Vehicle Control
Dose 1
Dose 2
Dose 3
Dose 4

Visualizations

Experimental_Workflow_for_In_Vivo_Efficacy_Study cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_monitoring_endpoints Monitoring & Endpoints cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture & Inoculum Prep Infection Induce Systemic Infection (IV) Bacterial_Culture->Infection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Infection Treatment Administer Agent 92 or Controls Infection->Treatment Survival_Monitoring Monitor Survival (7 days) Treatment->Survival_Monitoring Bacterial_Load Determine Bacterial Load (Spleen, Liver, Kidney) Treatment->Bacterial_Load Analysis Statistical Analysis of Survival & CFU Data Survival_Monitoring->Analysis Bacterial_Load->Analysis

Caption: Workflow for the in vivo efficacy study of this compound.

PK_PD_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_correlation Correlation Dosing_IV IV Administration Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_Oral Oral Administration Dosing_Oral->Blood_Sampling Concentration_Analysis LC-MS/MS Analysis of Drug Concentration Blood_Sampling->Concentration_Analysis PK_Analysis Pharmacokinetic Modeling Concentration_Analysis->PK_Analysis PD_Correlation PK/PD Index Calculation (AUC/MIC, %T>MIC) PK_Analysis->PD_Correlation MIC_Determination In Vitro MIC Determination MIC_Determination->PD_Correlation

Caption: Workflow for the PK/PD analysis of this compound.

References

Application Notes and Protocols for the Stability Testing of Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of "Antibacterial Agent 92," a novel investigational antibacterial compound. The stability of a new drug substance is a critical quality attribute that must be determined to ensure its safety, efficacy, and appropriate storage conditions.[1][2] The following protocols are designed to be adaptable for the specific characteristics of this compound and are based on established principles of drug stability testing, including guidelines from the International Council for Harmonisation (ICH).[1][3][4][5]

Application Notes

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This information is used to establish a re-test period for the drug substance and recommended storage conditions.

Key Stability-Indicating Parameters:

  • Appearance: Visual changes in color, clarity, or precipitation.

  • Assay: Quantification of the active pharmaceutical ingredient (API). A significant change is generally defined as a 5% change from the initial value.[6]

  • Degradation Products: Identification and quantification of impurities or degradation products.

  • Microbiological Activity: Assessment of the antimicrobial potency.

Factors Influencing Stability:

The intrinsic chemical properties of this compound and external environmental factors will influence its stability. Stress testing helps to determine the intrinsic stability of the molecule by establishing degradation pathways.[2][7]

  • Temperature: Elevated temperatures typically accelerate chemical degradation.

  • pH: The stability of the agent can be highly dependent on the pH of the solution.

  • Light: Exposure to UV or visible light can cause photodegradation. Photostability testing should be conducted on at least one primary batch.[1]

  • Oxidation: Some molecules are susceptible to oxidation.

  • Moisture: Hydrolysis can be a significant degradation pathway.

A diagram illustrating the factors influencing the stability of a new antibacterial agent is provided below.

cluster_factors Factors Influencing Stability cluster_agent This compound cluster_outcomes Stability Outcomes Temperature Temperature Agent This compound Temperature->Agent pH pH of Medium pH->Agent Light Light Exposure Light->Agent Oxygen Oxidative Stress Oxygen->Agent Moisture Moisture (Hydrolysis) Moisture->Agent Degradation Chemical Degradation Agent->Degradation LossOfActivity Loss of Potency Agent->LossOfActivity PhysicalChange Physical Changes Agent->PhysicalChange

Caption: Factors Influencing the Stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to identify the likely degradation products and to establish the intrinsic stability of this compound.

1.1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • pH meter

  • Incubators/water baths

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

1.2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to the target concentration.

  • Analyze the samples using the validated analytical method to determine the remaining concentration of this compound and to profile any degradation products.

Protocol 2: Stability in Different Media

This protocol assesses the stability of this compound in various aqueous and biological media under different storage conditions.

2.1. Media:

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Microbiological culture media (e.g., Mueller-Hinton Broth, Tryptone Soy Broth)[8][9]

  • Human serum (commercially available)

2.2. Procedure:

  • Prepare solutions of this compound in each of the specified media at a clinically relevant concentration.

  • Dispense aliquots of each solution into appropriate sterile containers.

  • Store the samples at different temperatures: 4°C, 25°C, and 37°C.[10][11][12]

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for up to one month), remove aliquots for analysis.

  • For samples in biological matrices like serum, perform a protein precipitation step before analysis.

  • Quantify the concentration of this compound using a validated analytical method.

The experimental workflow for stability testing is illustrated in the diagram below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results PrepStock Prepare Stock Solution of Agent 92 Spike Spike Agent 92 into Media PrepStock->Spike PrepMedia Prepare Test Media (Buffers, Culture Media, Serum) PrepMedia->Spike Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Spike->Incubate Sample Sample at Time Points (T0, T1, T2...) Incubate->Sample Analyze Quantify Agent 92 (e.g., HPLC) Sample->Analyze AssessActivity Assess Antimicrobial Activity (e.g., MIC) Sample->AssessActivity Data Summarize Data in Tables Analyze->Data AssessActivity->Data

Caption: Experimental Workflow for Stability Testing of this compound.

Protocol 3: Assessment of Antimicrobial Activity

This protocol determines the remaining biological activity of this compound after storage in different media.

3.1. Materials:

  • Quality control bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Microbiological culture media

  • 96-well microtiter plates

  • Incubator

3.2. Procedure:

  • Use the samples collected from Protocol 2 at each time point.

  • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the stored solutions against the quality control bacterial strains.[13][14]

  • Prepare a two-fold serial dilution of each sample in the appropriate culture medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Compare the MIC values of the stored samples to the MIC of a freshly prepared solution (time 0) to assess any loss of antimicrobial activity.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionIncubation Time (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C2410085.214.82
0.1 M NaOH, 60°C2410072.527.53
3% H₂O₂, RT2410091.88.21
Thermal, 80°C4810089.410.61
Photostability-10095.14.91

Table 2: Stability of this compound in Different Media at Various Temperatures (% Remaining)

TimePBS (pH 7.4) at 4°CPBS (pH 7.4) at 25°CMueller-Hinton Broth at 37°CHuman Serum at 37°C
0 hours 100100100100
24 hours 99.597.294.391.5
48 hours 99.194.888.785.2
72 hours 98.792.183.579.8
1 week 97.285.670.165.4

Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results.

References

"Antibacterial agent 92" delivery methods for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antibacterial Agent 92 is a novel, synthetic glycopeptide designed for potent activity against a broad spectrum of Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3][4] Agent 92 binds with high affinity to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for peptidoglycan chain elongation and cross-linking.[2][4] This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[2] These characteristics make Agent 92 a valuable tool for in vitro studies of bacterial pathogenesis, antibiotic resistance, and for controlling Gram-positive bacterial contamination in mammalian cell cultures.

Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇₃H₉₀Cl₂N₈O₂₇
Molecular Weight 1582.4 g/mol
Appearance White to off-white lyophilized powder
Solubility > 50 mg/mL in sterile water or PBS
Purity (HPLC) ≥ 98%
Storage Store lyophilized powder at -20°C. Store stock solutions at -20°C for up to 3 months.

Table 2: Minimum Inhibitory Concentration (MIC) of Agent 92 Against Common Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5
Staphylococcus epidermidis (ATCC 12228)1.0
Enterococcus faecalis (ATCC 29212)2.0
Methicillin-Resistant S. aureus (MRSA)1.0

MIC values were determined by broth microdilution method following CLSI guidelines.

Table 3: Cytotoxicity of Agent 92 on Mammalian Cell Lines

Cell LineIC₅₀ (µg/mL) after 48h Exposure
HEK293 (Human Embryonic Kidney)> 200
HeLa (Human Cervical Cancer)> 200
A549 (Human Lung Carcinoma)185
RAW 264.7 (Murine Macrophage)150

IC₅₀ (half-maximal inhibitory concentration) values were determined using an MTT assay.[5][6]

Table 4: Comparison of Delivery Methods in a S. aureus Infected HeLa Cell Co-Culture Model

Delivery MethodAgent 92 Conc. (µg/mL)Bacterial Viability Reduction (%)HeLa Cell Viability (%)
Direct Addition 595.2 ± 2.198.5 ± 1.5
Liposomal Encapsulation 599.8 ± 0.599.1 ± 0.8

Data represents mean ± standard deviation from three independent experiments.

Experimental Protocols

3.1. Protocol for Preparation of Agent 92 Stock Solution

  • Reconstitution: Allow the lyophilized powder of Agent 92 to equilibrate to room temperature.

  • Aseptically add sterile, nuclease-free water or phosphate-buffered saline (PBS) to the vial to create a 10 mg/mL stock solution.

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing to prevent peptide degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, polypropylene tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.

3.2. Protocol for Determining Antibacterial Efficacy in a Mammalian Cell Co-Culture Model

This protocol is designed to assess the effectiveness of Agent 92 in eliminating bacterial contamination from an established mammalian cell culture.[7]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 24-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Bacterial Inoculum: Prepare a fresh overnight culture of S. aureus in a suitable broth (e.g., Tryptic Soy Broth). Dilute the culture in mammalian cell culture medium to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Infection: Remove the medium from the mammalian cells and replace it with the bacterial inoculum. Incubate for 2 hours to allow for bacterial adherence.

  • Treatment Application:

    • Direct Addition: Prepare serial dilutions of Agent 92 in fresh cell culture medium. After the 2-hour infection period, gently aspirate the bacterial inoculum, wash the cells twice with sterile PBS, and add the medium containing the desired concentrations of Agent 92.

    • Liposomal Delivery: Prepare liposomes encapsulating Agent 92 according to standard protocols.[8][9][10] Resuspend the liposomes in fresh cell culture medium. After washing the infected cells, add the liposome-containing medium.

  • Incubation: Incubate the treated plates for 24 hours at 37°C with 5% CO₂.

  • Assessment of Bacterial Viability:

    • Collect the culture supernatant from each well.

    • Lyse the mammalian cells with a sterile 0.1% Triton X-100 solution to release intracellular bacteria.

    • Combine the supernatant and cell lysate.

    • Perform serial dilutions and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to enumerate colony-forming units (CFUs).

  • Assessment of Mammalian Cell Viability:

    • In a parallel plate, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.[5][6][11]

Visualizations

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_II Lipid II UDP_MurNAc->Lipid_II MraY, MurG Transglycosylase Transglycosylase Lipid_II->Transglycosylase Growing_Chain Growing Peptidoglycan Chain Transglycosylase->Growing_Chain Glycan Chain Elongation Transpeptidase Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_PG Peptide Cross-linking Agent92 This compound Agent92->Lipid_II Binds to D-Ala-D-Ala Growing_Chain->Transpeptidase A Seed Mammalian Cells (24-well plate) B Incubate 24h (37°C, 5% CO₂) A->B C Infect with S. aureus (10^5 CFU/well) B->C D Incubate 2h C->D E Wash x2 with PBS D->E F Add Agent 92 (Direct or Liposomal) E->F G Incubate 24h F->G H Assess Bacterial Viability (CFU Plating) G->H I Assess Cell Viability (MTT Assay) G->I cluster_direct Direct Addition cluster_lipo Liposomal Encapsulation DA Agent 92 in Solution DA_Bio High Initial Bioavailability DA->DA_Bio DA_Tox Potential for Off-Target Cytotoxicity at High Conc. DA->DA_Tox LE_Uptake Enhanced Uptake via Membrane Fusion LE Agent 92 in Liposomes LE_Pro Protection from Degradation LE->LE_Pro LE_Rel Controlled Release LE->LE_Rel LE->LE_Uptake

References

Application Notes and Protocols for Antibacterial Agent TNP-2092 in Treating Multidrug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNP-2092 is a novel, dual-acting antibacterial agent currently in clinical development for the treatment of challenging bacterial infections, including those caused by multidrug-resistant (MDR) strains. This hybrid antibiotic integrates a rifamycin pharmacophore with a quinolizinone moiety, resulting in a single molecule that targets multiple essential bacterial enzymes: RNA polymerase (RNAP), DNA gyrase, and topoisomerase IV.[1] This multi-targeted approach is designed to enhance antibacterial efficacy and reduce the development of resistance.

These application notes provide a comprehensive overview of TNP-2092's activity against MDR strains, detailed protocols for its evaluation, and visualizations of key bacterial resistance mechanisms.

Mechanism of Action

TNP-2092 exerts its bactericidal effect through the simultaneous inhibition of three critical enzymes involved in bacterial nucleic acid synthesis:

  • RNA Polymerase (RNAP): The rifamycin component of TNP-2092 binds to the β-subunit of bacterial RNAP, encoded by the rpoB gene, thereby inhibiting transcription.[2][3]

  • DNA Gyrase and Topoisomerase IV: The quinolizinone component targets these type II topoisomerases, which are essential for DNA replication, repair, and segregation. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria.[4][5]

This dual mechanism of action allows TNP-2092 to maintain activity against strains that have developed resistance to either rifamycins or quinolones alone.

Data Presentation: In Vitro Activity of TNP-2092

The following tables summarize the in vitro activity of TNP-2092 against a range of bacterial isolates, including multidrug-resistant phenotypes. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Bactericidal Concentration (MBBC) values are presented.

Table 1: Activity of TNP-2092 against Periprosthetic Joint Infection-Associated Staphylococci [6][7]

Organism (n)MetricTNP-2092 (µg/mL)
Staphylococcus aureus (40)MIC₅₀/MIC₉₀≤0.0075 / 0.015
MBC₅₀/MBC₉₀0.5 / 4
MBBC₅₀/MBBC₉₀0.5 / 2
Staphylococcus epidermidis (40)MIC₅₀/MIC₉₀≤0.0075 / 0.015
MBC₅₀/MBC₉₀0.015 / 0.125
MBBC₅₀/MBBC₉₀0.06 / 0.25

Table 2: Activity of TNP-2092 against Helicobacter pylori

Strain TypeMetricTNP-2092 (µg/mL)
Clarithromycin-resistantMIC Range0.004 - 0.063
Levofloxacin-resistantMIC Range0.004 - 0.063
Rifampin-resistantMIC Range0.008 - 0.5

Table 3: Comparative Activity of TNP-2092 against Quinolone-Resistant Strains [1]

Organism and Resistance ProfileMetricTNP-2092 (µg/mL)Ciprofloxacin (µg/mL)Rifampicin (µg/mL)
S. aureus (Rifamycin and Quinolone Resistant)MIC≤ 2≥ 8≥ 8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • TNP-2092 stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well.[8]

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

2. Procedure:

  • Prepare serial two-fold dilutions of TNP-2092 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of TNP-2092 that completely inhibits visible growth of the organism.[9]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of TNP-2092 to mammalian cells.

1. Preparation of Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TNP-2092 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Control wells (cells with medium only)

  • Blank wells (medium only)

2. Procedure:

  • Seed the 96-well plate with cells at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of TNP-2092 in complete cell culture medium and add to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of TNP-2092 that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Mechanisms of Resistance

The efficacy of TNP-2092 can be compromised by bacterial resistance mechanisms. The following diagrams illustrate the primary ways bacteria can develop resistance to the rifamycin and quinolone components of TNP-2092.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy MIC MIC Determination MBC MBC Determination MBBC MBBC Determination AnimalModel Animal Model of Infection (e.g., PJI model) MBBC->AnimalModel Biofilm Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->AnimalModel Safety Profile Treatment TNP-2092 Administration AnimalModel->Treatment Evaluation Efficacy Evaluation (CFU counts, biomarkers) Treatment->Evaluation TNP2092 TNP-2092 TNP2092->MIC TNP2092->MBC TNP2092->MBBC TNP2092->Cytotoxicity

Caption: Experimental workflow for evaluating TNP-2092.

resistance_mechanisms cluster_rifamycin Rifamycin Resistance cluster_quinolone Quinolone Resistance Rifamycin Rifamycin (TNP-2092 component) RNAP RNA Polymerase (RNAP) Rifamycin->RNAP binds & inhibits RNAP_altered Altered RNAP Rifamycin->RNAP_altered binding reduced Transcription_blocked Transcription Blocked RNAP->Transcription_blocked leads to rpoB rpoB gene rpoB->RNAP encodes rpoB_mutated Mutated rpoB gene rpoB->rpoB_mutated mutation rpoB_mutated->RNAP_altered encodes Transcription_active Transcription Continues RNAP_altered->Transcription_active leads to Quinolone Quinolone (TNP-2092 component) Gyrase DNA Gyrase Quinolone->Gyrase inhibits TopoIV Topoisomerase IV Quinolone->TopoIV inhibits Gyrase_altered Altered Gyrase Quinolone->Gyrase_altered binding reduced TopoIV_altered Altered Topo IV Quinolone->TopoIV_altered binding reduced Replication_blocked DNA Replication Blocked Gyrase->Replication_blocked leads to gyrA_parC gyrA / parC genes gyrA_parC->Gyrase encodes gyrA_parC->TopoIV encodes gyrA_parC_mutated Mutated gyrA / parC gyrA_parC->gyrA_parC_mutated mutation gyrA_parC_mutated->Gyrase_altered encodes gyrA_parC_mutated->TopoIV_altered encodes Replication_active Replication Continues Gyrase_altered->Replication_active leads to

Caption: Target modification resistance mechanisms.

efflux_pump_resistance cluster_cell Bacterial Cell cluster_membrane Cell Membranes EffluxPump Efflux Pump TNP2092_expelled TNP-2092 EffluxPump->TNP2092_expelled expels from cell TNP2092_in TNP-2092 TNP2092_in->EffluxPump substrate for Target Intracellular Targets (RNAP, Gyrase, Topo IV) TNP2092_in->Target binds to Inhibition Inhibition of Cellular Processes Target->Inhibition leads to TNP2092_out TNP-2092 TNP2092_out->TNP2092_in enters cell Extracellular Extracellular Space

Caption: Efflux pump-mediated resistance to TNP-2092.

References

Application Notes and Protocols: Assessing the Cytotoxicity of "Antibacterial agent 92"

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The development of novel antibacterial agents is crucial in the face of rising antimicrobial resistance. However, it is imperative that these agents exhibit minimal toxicity to host cells.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a novel compound, "Antibacterial agent 92," on mammalian cells. The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive toxicological profile of the compound.

Overview of Cytotoxicity Assessment Workflow

The assessment of "this compound" cytotoxicity involves a multi-tiered approach. Initially, cell viability is determined using a metabolic assay (MTT). Subsequently, plasma membrane damage is quantified via a lactate dehydrogenase (LDH) release assay.[1][2][3] Finally, the potential for the agent to induce programmed cell death is investigated through an apoptosis assay. This workflow provides a comprehensive understanding of the cytotoxic effects of the compound.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Mammalian Cell Culture (e.g., HeLa, HepG2) agent_prep 2. Prepare 'this compound' Stock Solutions cell_culture->agent_prep treatment 3. Treat Cells with Varying Concentrations of Agent 92 agent_prep->treatment mtt_assay 4a. MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay 4b. LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay 4c. Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis_assay data_quant 5. Quantify Assay Results (Spectrophotometry/Fluorometry) mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant ic50 6. Calculate IC50 Value data_quant->ic50 data_vis 7. Data Visualization and Interpretation ic50->data_vis

Caption: Experimental workflow for assessing the cytotoxicity of "this compound".

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human cervical cancer cell line (HeLa) or human liver cancer cell line (HepG2) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of "this compound"
  • Stock Solution: Prepare a 10 mM stock solution of "this compound" in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Membrane Integrity

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][7][8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate.

  • Incubation: Incubate for 24 hours.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Calculation: Express caspase activity as a fold change relative to the vehicle-treated control.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

AssayParameter"this compound" Concentration (µM)Result
MTT Assay IC50 (µM)0.1 - 100075.3
Cell Viability (%) at 10 µM1088.2%
Cell Viability (%) at 100 µM10045.1%
LDH Assay % Cytotoxicity at 10 µM105.7%
% Cytotoxicity at 100 µM10032.4%
Apoptosis Assay Caspase-3/7 Activity (Fold Change) at 10 µM101.8
Caspase-3/7 Activity (Fold Change) at 100 µM1004.2

Hypothetical Signaling Pathway of "this compound" Induced Cytotoxicity

Based on the experimental results, a hypothetical signaling pathway can be proposed. For instance, if "this compound" induces apoptosis, it may do so by triggering mitochondrial dysfunction, a common mechanism for drug-induced cytotoxicity.[9][10][11]

Signaling_Pathway cluster_agent Cellular Entry cluster_mitochondria Mitochondrial Stress cluster_apoptosis Apoptotic Cascade agent This compound ros Increased ROS Production agent->ros Induces mmp Loss of Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical pathway of "this compound" induced apoptosis.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the cytotoxicity of "this compound." By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a thorough understanding of the compound's safety profile. The presented workflow and data interpretation guidelines will aid in the critical assessment of this novel antibacterial agent for further development.

References

Unraveling the In Vivo Efficacy of Antibacterial Agents: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

The specific compound "Antibacterial agent 92" does not correspond to a known entity in publicly available scientific literature. Therefore, this document provides a generalized framework of application notes and protocols for evaluating novel antibacterial agents in animal models of infection, drawing upon established methodologies in the field.

This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antibacterial therapies. It outlines common experimental designs, key data to collect, and standardized protocols for in vivo infection models.

I. Application Notes: Key Considerations for In Vivo Studies

Before embarking on animal studies, a thorough in vitro characterization of the antibacterial agent is crucial. This includes determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains, understanding its mechanism of action, and assessing its in vitro cytotoxicity. Once a promising candidate is identified, the following points are critical for designing robust in vivo experiments:

  • Selection of an Appropriate Animal Model: The choice of animal model is paramount and should mimic the human disease as closely as possible. Common models include mice, rats, rabbits, and guinea pigs. The specific model will depend on the target pathogen and the type of infection being studied (e.g., sepsis, pneumonia, skin infection).[1][2]

  • Route of Administration and Dosing: The route of administration for the antibacterial agent (e.g., intravenous, intraperitoneal, oral) should be chosen based on its physicochemical properties and intended clinical use. Dose-ranging studies are essential to determine the optimal therapeutic window, balancing efficacy with potential toxicity.

  • Infection Models: Various infection models can be employed to assess the efficacy of a new antibacterial agent. These can range from systemic infections, such as sepsis models induced by intraperitoneal injection of bacteria, to localized infections like pneumonia or skin and soft tissue infection models.[1][2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug is critical. PK/PD studies help in correlating drug exposure with its antibacterial effect, guiding dose optimization for clinical trials.

  • Toxicity Assessment: Close monitoring of the animals for any adverse effects is mandatory. This includes observing changes in weight, behavior, and overall health. Histopathological analysis of major organs should be performed at the end of the study to identify any potential organ toxicity.

II. Experimental Protocols

The following are generalized protocols for common in vivo infection models. These should be adapted based on the specific antibacterial agent, pathogen, and animal model being used.

A. Murine Sepsis Model

This model is widely used to evaluate the efficacy of antibacterial agents against systemic infections.

Workflow for Murine Sepsis Model

Murine_Sepsis_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint P1 Acclimatize Mice P2 Prepare Bacterial Inoculum P1->P2 I1 Induce Sepsis (e.g., IP injection) P2->I1 T1 Administer Antibacterial Agent I1->T1 T2 Administer Vehicle Control I1->T2 M1 Monitor Survival & Clinical Signs T1->M1 T2->M1 E1 Collect Blood/Tissues for Bacterial Load M1->E1 E2 Assess Biomarkers (e.g., Cytokines) M1->E2 Murine_Pneumonia_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint P1 Acclimatize Mice P2 Prepare Bacterial Inoculum P1->P2 I1 Induce Pneumonia (e.g., Intranasal Instillation) P2->I1 T1 Administer Antibacterial Agent I1->T1 T2 Administer Vehicle Control I1->T2 M1 Monitor Survival & Respiratory Distress T1->M1 T2->M1 E1 Collect Lungs for Bacterial Load M1->E1 E2 Perform Bronchoalveolar Lavage (BAL) M1->E2 Inflammatory_Signaling cluster_recognition Bacterial Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response Bacteria Bacteria (PAMPs) PRR Pattern Recognition Receptors (e.g., TLRs) Bacteria->PRR binds Adaptor Adaptor Proteins PRR->Adaptor activates Kinase_Cascade Kinase Cascade (e.g., MAPK, IKK) Adaptor->Kinase_Cascade initiates NFkB NF-κB Activation Kinase_Cascade->NFkB leads to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription of Chemokines Chemokines NFkB->Chemokines induces transcription of Immune_Cells Immune Cell Recruitment Cytokines->Immune_Cells recruits Chemokines->Immune_Cells recruits

References

Application Notes and Protocols: Techniques for Measuring "Antibacterial Agent 92" Uptake by Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of an antibacterial agent is critically dependent on its ability to penetrate the bacterial cell envelope and accumulate at its target site to an effective concentration.[1] This is particularly challenging in Gram-negative bacteria, which possess a formidable outer membrane barrier and often express efflux pumps that actively expel drugs.[2][3] Understanding and quantifying the uptake of a novel compound, such as "Antibacterial agent 92," is therefore a pivotal step in early-stage drug development. It aids in elucidating mechanisms of action, overcoming resistance, and rationally designing more potent therapeutics.[1][4]

These application notes provide an overview and detailed protocols for several established methods to measure the intracellular accumulation of "this compound" in bacteria. The techniques discussed range from fluorescence and radiolabeling assays to mass spectrometry-based approaches, each offering distinct advantages and limitations.

Overview of Uptake Measurement Techniques

A variety of methods exist to quantify the accumulation of antibacterial agents within bacteria.[5] The primary approaches can be categorized as direct or indirect. Direct methods quantify the amount of the agent inside the bacterial cells, while indirect methods infer uptake from its biological effect.

Direct Measurement Techniques:

  • Fluorescence-Based Assays: These methods rely on either the intrinsic fluorescence of the antibacterial agent or the use of a fluorescently tagged version of the compound.[6][7] They are well-suited for high-throughput screening and single-cell analysis.[8][9]

  • Radiolabeling Assays: A highly sensitive classic method that involves synthesizing a radiolabeled version of the antibacterial agent (e.g., with ³H or ¹⁴C).[7][9] This allows for precise quantification of drug accumulation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard, this powerful technique allows for the label-free quantification of the antibacterial agent from cell lysates.[2][9][10] It offers high sensitivity and specificity.[10]

Indirect Measurement Techniques:

  • Antimicrobial Susceptibility Testing (AST): Methods like the Kirby-Bauer disk diffusion test or broth microdilution to determine the Minimum Inhibitory Concentration (MIC) can provide an indirect measure of uptake.[11][12][13] A lower MIC value suggests better overall activity, which includes uptake, target engagement, and evasion of resistance mechanisms.

Comparison of Key Techniques

The selection of an appropriate assay depends on the specific research question, the properties of "this compound," available resources, and desired throughput.

TechniquePrincipleQuantitative OutputAdvantagesLimitations
Fluorescence-Based Assay Detection of a fluorescent signal from the agent or a conjugated fluorophore within the bacteria.[7]Relative Fluorescence Units (RFU), which can be correlated to concentration.High-throughput, suitable for real-time measurements and single-cell analysis (flow cytometry/microscopy).[8][9]Requires intrinsic fluorescence or chemical modification with a tag, which may alter the agent's properties and activity.[7] Potential for autofluorescence interference.[5]
Radiolabeling Assay Quantification of radioactivity from a radiolabeled agent that has accumulated in the cells.[7]Disintegrations Per Minute (DPM) or Counts Per Minute (CPM), directly proportional to the amount of agent.Extremely sensitive and quantitative; considered a classic, reliable method.[9]Requires synthesis of a radiolabeled compound, specialized safety measures, and disposal protocols.[9] Not suitable for high-throughput applications.
LC-MS/MS Separation and quantification of the unlabeled agent from bacterial cell lysates using mass spectrometry.[2][14]Absolute concentration (e.g., ng/mg of cell protein) or cell-to-medium concentration ratio.Highly sensitive, specific, and does not require modification of the agent (label-free).[2][9] Can distinguish the parent compound from metabolites.Lower throughput, requires expensive instrumentation, and complex sample preparation.[2]
Antimicrobial Susceptibility Testing (AST) Measurement of the lowest concentration of the agent that inhibits visible bacterial growth (MIC).[13]Minimum Inhibitory Concentration (MIC) in µg/mL.Simple, widely available, and provides a biologically relevant endpoint.[11]Indirect; does not decouple uptake from other factors like target affinity or efflux.[14] Provides limited information on the rate or extent of accumulation.

Experimental Workflows and Diagrams

A logical workflow is essential for accurately measuring antibacterial uptake. The following diagrams illustrate a general experimental process and a decision-making framework for selecting the appropriate method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis b_culture 1. Bacterial Culture (e.g., to mid-log phase) incubation 3. Incubation (Bacteria + Agent 92) b_culture->incubation a_prep 2. Prepare this compound (Stock Solution) a_prep->incubation separation 4. Separation (Separate cells from medium e.g., centrifugation through silicone oil) incubation->separation lysis 5. Cell Lysis (Release intracellular content) separation->lysis quant 6. Quantification lysis->quant

Caption: General experimental workflow for measuring antibacterial uptake.

G start Start: Select Uptake Assay q_label Is a labeled version of Agent 92 available/feasible? start->q_label q_throughput High-throughput screening needed? q_label->q_throughput Yes q_sensitive Is highest sensitivity/ absolute quantification required? q_label->q_sensitive No fluoro Use Fluorescence Assay q_throughput->fluoro Yes radio Use Radiolabeling Assay q_throughput->radio No lcms Use LC-MS/MS Assay q_sensitive->lcms Yes q_sensitive->lcms No (but label-free preferred)

Caption: Decision tree for selecting an appropriate uptake assay method.

Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Uptake Assay

This protocol assumes "this compound" has been covalently linked to a fluorophore (e.g., Cy5) without significantly compromising its antibacterial activity.[15]

A. Materials

  • Fluorescently labeled "this compound" (Agent 92-Cy5)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

  • Centrifuge

B. Procedure

  • Bacterial Culture: Inoculate the bacterial strain in growth medium and incubate with shaking at 37°C until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Preparation: Harvest the bacterial cells by centrifugation (5000 x g, 10 min, 4°C). Wash the pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.5.

  • Assay Setup: Aliquot 100 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate.

  • Initiate Uptake: Add Agent 92-Cy5 to the wells to achieve the desired final concentration. Include wells with bacteria only (autofluorescence control) and wells with Agent 92-Cy5 in PBS only (background control).

  • Incubation: Incubate the plate at 37°C. For a time-course experiment, take fluorescence readings at regular intervals (e.g., 0, 5, 15, 30, 60 minutes) using a microplate reader (e.g., Ex/Em for Cy5: ~649/670 nm).

  • Data Analysis:

    • Subtract the background fluorescence (Agent 92-Cy5 in PBS) from all readings.

    • Subtract the bacterial autofluorescence from the sample readings.

    • Plot the corrected Relative Fluorescence Units (RFU) against time to visualize the uptake kinetics.

Protocol 2: LC-MS/MS-Based Uptake Assay

This protocol provides a label-free method for quantifying the intracellular concentration of "this compound."[2][4]

A. Materials

  • Unlabeled "this compound"

  • Bacterial strain and growth medium

  • Silicone oil (e.g., a 2:1 mixture of AR200 and AR20 to achieve a density that allows pelleting of bacteria)

  • Microcentrifuge tubes (2 mL)

  • Lysis buffer (e.g., 0.1 M glycine-HCl, pH 3.0)[16]

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (a structurally similar molecule not found in bacteria)

  • LC-MS/MS system

B. Procedure

  • Bacterial Culture: Grow a 10 mL bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Incubation: Add "this compound" to the culture at the desired final concentration and incubate for a specific time (e.g., 30 minutes) at 37°C with shaking.

  • Separation:

    • Prepare microcentrifuge tubes by layering 500 µL of silicone oil on top of 200 µL of a dense buffer (e.g., 20% glycerol).

    • Take a 1 mL aliquot of the incubated culture and layer it on top of the silicone oil.

    • Centrifuge immediately at maximum speed (e.g., 16,000 x g) for 5 minutes. The bacterial pellet will pass through the oil into the bottom buffer, effectively separating it from the extracellular medium.[2]

  • Cell Lysis: Carefully remove the top layers. Resuspend the bacterial pellet in 200 µL of lysis buffer and incubate overnight at room temperature to ensure complete lysis.[16]

  • Sample Preparation for MS:

    • Add the internal standard to the lysate.

    • Precipitate proteins by adding 3 volumes of cold ACN with 0.1% formic acid.

    • Vortex and centrifuge (16,000 x g, 10 min, 4°C) to pellet the debris.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a method to separate and detect "this compound" and the internal standard.

    • Generate a standard curve by spiking known concentrations of the agent into a lysate from untreated bacteria.

  • Data Analysis: Quantify the concentration of "this compound" in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve. Normalize the result to the amount of protein in the pellet or the cell count.

Factors Influencing Antibacterial Uptake

The net accumulation of "this compound" is a balance between its influx and efflux. Several bacterial structures and mechanisms govern this process.

Caption: Key factors affecting antibacterial agent uptake in Gram-negative bacteria.

References

"Antibacterial agent 92" for targeting specific bacterial pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 92 is a novel synthetic compound belonging to a new class of dual-targeting bacterial topoisomerase inhibitors. It exhibits potent activity against both DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE), essential enzymes that control DNA topology during replication, transcription, and repair. By inhibiting these enzymes, this compound induces catastrophic DNA damage, leading to rapid bactericidal effects against a broad spectrum of pathogens. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound.

**Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound functions by binding to the enzyme-DNA complex of both DNA gyrase and Topoisomerase IV. This binding event stabilizes the covalent intermediate where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks within the bacterial chromosome, ultimately triggering cell death. The dual-targeting nature of this compound is advantageous as it may reduce the frequency of spontaneous resistance development.

pathway cluster_replication Bacterial DNA Replication Fork cluster_supercoiling Supercoiling & Decatenation cluster_inhibition Inhibition by this compound Replicated_DNA Replicated Daughter DNA Catenated_Chromosomes Catenated Daughter Chromosomes Parental_DNA Parental DNA Replication_Fork Replication Fork Parental_DNA->Replication_Fork Unwinding Replication_Fork->Replicated_DNA Synthesis Positive_Supercoils Positive Supercoils (Ahead of fork) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase Target for Negative Supercoiling Negative_Supercoils Negative Supercoils (Relaxed DNA) DNA_Gyrase->Negative_Supercoils Introduces DSB Double-Strand Breaks (DNA Damage) DNA_Gyrase->DSB Topo_IV Topoisomerase IV (ParC/ParE) Catenated_Chromosomes->Topo_IV Target for Decatenation Decatenated_Chromosomes Decatenated Chromosomes Topo_IV->Decatenated_Chromosomes Separates Topo_IV->DSB AA92 This compound AA92->DNA_Gyrase Inhibits AA92->Topo_IV Inhibits Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound targeting DNA Gyrase and Topoisomerase IV.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial strains and its inhibitory activity against the target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainRelevant GenotypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveWild-type0.125
Staphylococcus aureus (MRSA, USA300)Gram-positivemecA+0.25
Streptococcus pneumoniae (ATCC 49619)Gram-positiveWild-type0.06
Enterococcus faecalis (ATCC 29212)Gram-positiveWild-type0.5
Escherichia coli (ATCC 25922)Gram-negativeWild-type1
Klebsiella pneumoniae (ATCC 13883)Gram-negativeWild-type2
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeWild-type8
Acinetobacter baumannii (ATCC 19606)Gram-negativeWild-type4

Table 2: Enzymatic Inhibition (IC50) of this compound

EnzymeSource OrganismIC50 (µM)
DNA GyraseE. coli0.8
Topoisomerase IVE. coli1.2
DNA GyraseS. aureus0.5
Topoisomerase IVS. aureus0.7
Human Topoisomerase IIαH. sapiens> 100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains, following CLSI guidelines.

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Start Start Prepare_AA92 Prepare stock solution of This compound in DMSO Start->Prepare_AA92 Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare_AA92->Prepare_Media Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Media->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of Agent 92 in a 96-well plate Add_Inoculum Inoculate wells with bacterial suspension (final concentration ~5 x 10^5 CFU/mL) Serial_Dilution->Add_Inoculum Controls Include sterility (media only) and growth (no drug) controls Add_Inoculum->Controls Incubate Incubate plate at 37°C for 18-24 hours Controls->Incubate Read_Plate Visually inspect for turbidity or measure OD600 Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible bacterial growth Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in CAMHB without the agent) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound against purified E. coli DNA gyrase and Topoisomerase IV.

enzyme_assay_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Start Start Prep_Agent Prepare serial dilutions of This compound Start->Prep_Agent Prep_Mix Prepare reaction mix: - Buffer - ATP - Supercoiled DNA (for Gyrase) or  Kinetoplast DNA (for Topo IV) Prep_Agent->Prep_Mix Add_Components Add Agent 92 dilutions, reaction mix, and purified enzyme to a 96-well plate Incubate_Reaction Incubate at 37°C for 30 minutes Add_Components->Incubate_Reaction Stop_Reaction Stop reaction by adding SDS/EDTA Incubate_Reaction->Stop_Reaction Add_Dye Add a DNA intercalating dye (e.g., PicoGreen) Stop_Reaction->Add_Dye Read_Fluorescence Read fluorescence on a plate reader (Excitation/Emission appropriate for dye) Add_Dye->Read_Fluorescence Calculate_IC50 Plot % inhibition vs. concentration and calculate IC50 value Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of this compound in DMSO and perform serial dilutions in the assay buffer.

    • For the DNA gyrase assay, use supercoiled plasmid DNA as the substrate.

    • For the Topoisomerase IV decatenation assay, use kinetoplast DNA (kDNA).

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, ATP, DNA substrate, and the diluted this compound.

    • Initiate the reaction by adding the purified enzyme (DNA gyrase or Topoisomerase IV).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and EDTA.

  • Fluorescence Detection: Add a fluorescent DNA intercalating dye (e.g., PicoGreen). The fluorescence intensity is proportional to the amount of relaxed (for gyrase) or decatenated (for Topo IV) DNA.

  • Data Analysis:

    • Measure the fluorescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the no-drug control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Application Notes and Protocols for Topical Formulation of Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of "Antibacterial agent 92" for topical applications. The protocols are based on the known mechanism of action of the quinoid antibiotic M-92, of which VA-2 is a key antibacterial component.

Introduction to this compound

This compound (also referred to as M-92) is a quinoid antibiotic. A key active component, VA-2, has been shown to exert its antibacterial effect primarily through the inhibition of DNA synthesis in bacteria such as Staphylococcus aureus.[1] The mechanism involves the immediate inhibition of DNA synthesis, degradation of pre-existing DNA, and prevention of the DNA-dependent DNA polymerase reaction.[1] This targeted action on bacterial DNA makes it a promising candidate for the topical treatment of skin and soft tissue infections.

Physicochemical Characterization

Prior to formulation, a thorough physicochemical characterization of this compound is essential. The following table summarizes the key parameters to be determined.

Table 1: Physicochemical Properties of this compound

PropertyMethodPurpose
Molecular Weight Mass SpectrometryTo confirm identity and purity.
Solubility Shake-flask method in various solvents (water, ethanol, propylene glycol, etc.)To determine suitable solvents for formulation.
LogP (Octanol-Water Partition Coefficient) HPLC or Shake-flask methodTo predict skin penetration potential.
pKa Potentiometric titration or UV-Vis SpectroscopyTo understand the ionization state at physiological pH.
Melting Point Differential Scanning Calorimetry (DSC)To assess purity and solid-state stability.
Appearance Visual InspectionTo determine organoleptic properties (color, odor, texture).

Formulation Development for Topical Application

The choice of a topical formulation vehicle is critical for drug delivery, stability, and patient compliance. Creams and gels are common formulations for antibacterial agents.

Protocol for Preparation of an Oil-in-Water (O/W) Cream Formulation

This protocol describes the preparation of a 1% (w/w) this compound cream.

Materials:

  • This compound (1 g)

  • White soft paraffin (15 g)

  • Cetostearyl alcohol (5 g)

  • Liquid paraffin (6 g)

  • Propylene glycol (10 g)

  • Anionic emulsifying wax (e.g., Polysorbate 80) (4 g)

  • Preservative (e.g., Methylparaben) (0.1 g)

  • Purified water (qs to 100 g)

Procedure:

  • Oil Phase Preparation: Melt the white soft paraffin, cetostearyl alcohol, and liquid paraffin in a water bath at 70-75°C.

  • Aqueous Phase Preparation: Dissolve the this compound, propylene glycol, emulsifying wax, and preservative in purified water and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a uniform emulsion is formed.

  • Homogenization: Homogenize the emulsion using a homogenizer to reduce the globule size and ensure stability.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Packaging: Fill the prepared cream into suitable containers.

Protocol for Preparation of a Hydrogel Formulation

This protocol outlines the preparation of a 1% (w/w) this compound hydrogel.

Materials:

  • This compound (1 g)

  • Carbopol 940 (1 g)

  • Propylene glycol (10 g)

  • Triethanolamine (qs to adjust pH)

  • Preservative (e.g., Phenoxyethanol) (0.5 g)

  • Purified water (qs to 100 g)

Procedure:

  • Gelling Agent Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained. Allow it to swell for 24 hours.

  • Drug Incorporation: Dissolve this compound and the preservative in propylene glycol. Add this solution to the Carbopol dispersion and mix thoroughly.

  • Neutralization: Neutralize the gel by adding triethanolamine dropwise with continuous stirring until a transparent gel of the desired consistency is formed. The final pH should be in the range of 5.5-6.5.

  • Degassing: Allow the gel to stand for some time to remove any entrapped air bubbles.

  • Packaging: Fill the prepared gel into suitable containers.

Evaluation of Topical Formulations

The prepared formulations must be evaluated for their physicochemical properties, stability, and antibacterial efficacy.

Table 2: Evaluation Parameters for Topical Formulations

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous, uniform color and consistency.
pH pH meter4.5 - 6.5 (compatible with skin pH).
Viscosity Brookfield ViscometerConsistent viscosity over time.
Spreadability Parallel plate methodGood spreadability for ease of application.
Drug Content HPLC or UV-Vis Spectroscopy90% - 110% of the labeled amount.
In Vitro Drug Release Franz Diffusion CellSustained release profile over a specified time.
Stability Accelerated stability studies (ICH guidelines)No significant changes in physical appearance, pH, viscosity, and drug content.

In Vitro Antibacterial Efficacy Testing

The antibacterial activity of the formulated this compound should be assessed against relevant skin pathogens.

Protocol for Agar Well Diffusion Assay

This method is used to determine the zone of inhibition of the formulation against a specific microorganism.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6 mm diameter)

  • Prepared topical formulation of this compound

  • Positive control (e.g., a commercial antibacterial cream)

  • Negative control (formulation base without the active agent)

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates with the test microorganism using a sterile swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Addition: Add a fixed amount (e.g., 50 µL) of the test formulation, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton broth

  • Bacterial cultures

  • 96-well microtiter plates

  • Serial dilutions of this compound formulation

  • Positive control (broth with bacteria)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: Prepare serial dilutions of the this compound formulation in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Determine the MIC by observing the lowest concentration of the agent that shows no visible turbidity (bacterial growth).

Table 3: Example Data for In Vitro Antibacterial Activity

FormulationTest OrganismZone of Inhibition (mm)MIC (µg/mL)
1% CreamS. aureus222
1% GelS. aureus204
1% CreamE. coli188
1% GelE. coli1616
Positive ControlS. aureus251
Negative ControlS. aureus0>128

Visualizations

Signaling Pathway

G cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Synthesis DNA Synthesis DNA->DNA_Synthesis Template for DNA_Degradation DNA Degradation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Synthesis Catalyzes Cell_Death Bacterial Cell Death DNA_Degradation->Cell_Death Leads to Agent92 This compound (VA-2 component) Agent92->DNA Induces Degradation Agent92->DNA_Polymerase Inhibits Agent92->DNA_Synthesis Inhibits

Caption: Mechanism of Action of this compound.

Experimental Workflow

G cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_efficacy Efficacy Testing Start Start: API Characterization Excipient Excipient Selection & Compatibility Start->Excipient Cream Cream Formulation Excipient->Cream Gel Gel Formulation Excipient->Gel PhysicoChem Physicochemical Evaluation (pH, Viscosity, Spreadability) Cream->PhysicoChem Gel->PhysicoChem DrugContent Drug Content Uniformity PhysicoChem->DrugContent Release In Vitro Drug Release DrugContent->Release Stability Stability Studies Release->Stability AgarWell Agar Well Diffusion Stability->AgarWell MIC MIC Determination AgarWell->MIC End End: Optimized Topical Formulation MIC->End

Caption: Topical Formulation and Evaluation Workflow.

References

Application Notes and Protocols: Sterilization of "Antibacterial Agent 92" Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterility of parenteral drug products is paramount to patient safety. The selection of an appropriate sterilization method for a new antibacterial agent, such as "Antibacterial agent 92," is a critical step in the drug development process. This decision must be based on a thorough understanding of the agent's physicochemical properties, including its stability under various physical and chemical stresses. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of terminal sterilization whenever feasible, as it provides the highest sterility assurance level (SAL).[1][2][3][4] However, for agents that are sensitive to the stresses of terminal methods, aseptic processing incorporating sterile filtration is the alternative.

This document provides a comprehensive overview of common sterilization methods, their effects on product stability, and detailed protocols for selecting and validating the optimal method for a solution of "this compound."

Overview of Sterilization Methods

The two primary approaches to sterilizing pharmaceutical products are terminal sterilization and aseptic processing.[1][2]

  • Terminal Sterilization: The drug product is sterilized in its final, sealed container. This method is preferred by regulatory agencies because it minimizes the risk of contamination during processing.[2][3][4] Common terminal sterilization techniques include heat (steam and dry heat) and radiation (gamma and electron beam).

  • Aseptic Processing: All components of the drug product (the active pharmaceutical ingredient, excipients, and container closure system) are individually sterilized and then combined in a sterile environment.[1][5] This method is employed for products that are not stable under the conditions of terminal sterilization.[5] Sterilizing filtration is a key component of aseptic processing for solutions.[6]

The choice between these methods depends on the stability of "this compound" to heat and/or radiation.

Comparative Analysis of Sterilization Methods

A summary of the key characteristics, advantages, and disadvantages of common sterilization methods is presented in Table 1. This information is crucial for the initial assessment of the most suitable method for "this compound" solutions.

Table 1: Comparison of Sterilization Methods for Pharmaceutical Solutions

Method Mechanism of Action Typical Parameters Advantages Disadvantages Impact on Drug Stability
Steam Sterilization (Autoclaving) Denaturation of proteins and enzymes by pressurized steam.[7]121°C for 15 minutes or 134°C for 3 minutes.[8][9]High SAL (10⁻⁶), reliable, and well-understood process.[1][4]Not suitable for heat-labile (thermosensitive) drugs.[5]Can cause chemical degradation, precipitation, or loss of potency in heat-sensitive agents.[5][10]
Dry Heat Sterilization Oxidation of cellular components.[7]160-180°C for 2-3 hours.[8][9]Effective for non-aqueous liquids and heat-stable materials.Requires higher temperatures and longer exposure times than steam sterilization.[7]High potential for degradation of most drug substances.
Sterile Filtration Physical removal of microorganisms by a filter with a pore size rating of 0.22 µm or less.[6][7]N/ASuitable for heat-sensitive drugs.[6]Does not remove viruses or endotoxins effectively; risk of filter integrity failure; requires aseptic filling.[6][8]Minimal impact on drug stability if the agent is compatible with the filter material. Potential for adsorption to the filter.[11]
Gamma Irradiation Damages microbial DNA via ionizing radiation from a Cobalt-60 source.[7][12]Typically 25 kGy.[13]Terminal sterilization method; can be performed on the final packaged product.[12]Can cause degradation of the drug and packaging materials; may generate free radicals.[14]Can lead to radiolysis of water and the drug, resulting in loss of potency and formation of impurities.[14]
Electron Beam (E-beam) Irradiation Damages microbial DNA using a stream of high-energy electrons.[15]Variable dose, typically delivered in seconds.Rapid processing time; less degradation than gamma irradiation for some products.Limited penetration depth, making it unsuitable for dense or large products.[15][16]Similar to gamma irradiation but with shorter exposure times, potentially reducing degradation.
Ethylene Oxide (EtO) Gas Alkylation of microbial proteins and nucleic acids.[17]30-60°C, 40-80% relative humidity, for several hours.[18][19]Low-temperature process suitable for heat-sensitive materials.[18]Not suitable for aqueous solutions; toxic and flammable gas; lengthy aeration time required to remove residuals.[18][20]Potential for chemical reaction with the drug substance.

Recommended Decision-Making Workflow

The following workflow, represented as a DOT script diagram, outlines the logical steps to select the appropriate sterilization method for "this compound."

Sterilization_Decision_Workflow start Start: Characterize 'this compound' Solution is_heat_stable Is the agent stable to heat? (e.g., 121°C for 15 min) start->is_heat_stable autoclave Terminal Sterilization: Steam Sterilization (Autoclaving) is_heat_stable->autoclave Yes is_radiation_stable Is the agent stable to radiation? (e.g., 25 kGy) is_heat_stable->is_radiation_stable No end End: Validate Selected Method autoclave->end radiation Terminal Sterilization: Gamma or E-beam Irradiation is_radiation_stable->radiation Yes filtration Aseptic Processing: Sterile Filtration is_radiation_stable->filtration No radiation->end filtration->end

Caption: Decision workflow for selecting a sterilization method.

Experimental Protocols

The following protocols are essential for evaluating the suitability of a chosen sterilization method for "this compound" solutions.

Protocol for Assessing Thermal Stability

Objective: To determine the stability of "this compound" solution when subjected to heat sterilization conditions.

Methodology:

  • Prepare multiple samples of the "this compound" solution in its final proposed container-closure system.

  • Retain a set of control samples at room temperature or the recommended storage temperature.

  • Expose the test samples to various temperatures and durations in an autoclave, bracketing the standard conditions (e.g., 115°C, 121°C, and 125°C for 10, 15, and 20 minutes).

  • After exposure, allow the samples to cool to room temperature.

  • Analyze both the control and heat-treated samples for the following:

    • Appearance: Visual inspection for color change, precipitation, or particulate matter.

    • pH: Measure the pH of the solution.

    • Potency: Use a validated HPLC or other quantitative method to determine the concentration of "this compound."

    • Purity: Profile the impurities to detect any degradation products.

    • Antimicrobial Activity: Perform a microbial challenge test (e.g., MIC determination) to ensure the agent's efficacy is retained. A study on 62 antibacterial agents showed that some can be remarkably heat-stable, while others are labile, with significant increases in their minimum inhibitory concentrations (MICs) after autoclaving.[10][21]

Data Presentation:

Table 2: Thermal Stability of "this compound" Solution

Condition Appearance pH Potency (% of Initial) Total Impurities (%) Antimicrobial Activity (MIC)
Control Clear, colorless6.51000.1X µg/mL
121°C, 15 min
121°C, 20 min
125°C, 15 min
Protocol for Assessing Radiation Stability

Objective: To determine the stability of "this compound" solution when subjected to sterilization by irradiation.

Methodology:

  • Prepare samples of the "this compound" solution in its final container-closure system.

  • Retain control samples.

  • Expose the test samples to various doses of gamma or e-beam radiation (e.g., 15 kGy, 25 kGy, and 35 kGy).

  • Analyze both control and irradiated samples for the same parameters as in the thermal stability study (Appearance, pH, Potency, Purity, and Antimicrobial Activity).

Data Presentation:

Table 3: Radiation Stability of "this compound" Solution

Condition Appearance pH Potency (% of Initial) Total Impurities (%) Antimicrobial Activity (MIC)
Control Clear, colorless6.51000.1X µg/mL
25 kGy Gamma
35 kGy Gamma
25 kGy E-beam
Protocol for Sterile Filtration Validation

If "this compound" is found to be unstable to both heat and radiation, sterile filtration followed by aseptic processing is the indicated method. The filtration process must be thoroughly validated.

Objective: To validate that the sterile filtration process consistently removes microorganisms from the "this compound" solution without adversely affecting the product.

Methodology:

  • Filter Compatibility and Integrity:

    • Bubble Point Test: This non-destructive test confirms the filter's integrity before and after use.[6][22] The test involves applying increasing pressure to a wetted filter until a continuous stream of bubbles is observed, indicating the largest pore size.

    • Extractables and Leachables: Studies must be conducted to ensure that no harmful substances are extracted from the filter by the drug solution.[11]

    • Adsorption (Binding): Determine if "this compound" binds to the filter material, which could lead to a reduction in its concentration in the final product.[11]

  • Bacterial Challenge Test:

    • The filter is challenged with a high concentration (≥10⁷ CFU/cm²) of a standard test organism, typically Brevundimonas diminuta.[6][23]

    • The "this compound" solution is passed through the filter under worst-case process conditions (e.g., maximum flow rate, minimum temperature).

    • The filtrate is collected and tested for sterility to demonstrate complete removal of the challenge organism.

The workflow for validating a sterile filtration process is illustrated in the following diagram.

Filtration_Validation_Workflow start Start: Select Filter compatibility Filter Compatibility Studies (Extractables, Leachables, Adsorption) start->compatibility pre_integrity Pre-Use Integrity Test (e.g., Bubble Point) compatibility->pre_integrity bacterial_challenge Bacterial Challenge Test (B. diminuta, 10^7 CFU/cm^2) pre_integrity->bacterial_challenge fail FAIL: Re-evaluate Filter/Process pre_integrity->fail Fail post_integrity Post-Use Integrity Test bacterial_challenge->post_integrity validation_complete Validation Complete post_integrity->validation_complete Pass post_integrity->fail Fail

Caption: Workflow for sterile filtration validation.

Conclusion

The selection of a sterilization method for "this compound" solutions requires a data-driven approach. The ideal method is terminal sterilization, preferably by steam autoclaving, due to its high assurance of sterility.[1][2][3][4] However, the stability of the antibacterial agent is the ultimate determining factor. The protocols outlined in this document provide a framework for conducting the necessary stability and validation studies to justify the chosen sterilization method to regulatory authorities and ensure the safety and efficacy of the final drug product.

References

Troubleshooting & Optimization

"Antibacterial agent 92" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 92.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is a poorly water-soluble compound. Organic solvents are typically required for initial solubilization. Common choices include dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a concentration of the organic solvent that is non-toxic to the cells. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it in the aqueous medium to the final desired concentration.

Q2: Why is my this compound precipitating out of solution during my experiment?

A2: Precipitation of this compound can occur for several reasons. A common cause is the addition of a concentrated stock solution in an organic solvent to an aqueous buffer, leading to supersaturation and subsequent precipitation. Other factors can include changes in pH, temperature, or interactions with other components in your experimental system.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the formation of inclusion complexes with cyclodextrins. The optimal method will depend on the specific requirements of your experiment.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides systematic approaches to address common solubility challenges encountered during experiments with this compound.

Initial Solubility Testing

It is recommended to determine the approximate solubility of this compound in various solvents to establish a suitable stock solution concentration.

SolventApproximate Solubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)> 5025Recommended for preparing high-concentration stock solutions.
Ethanol~1025Suitable for some applications, but may have higher cellular toxicity than DMSO at similar concentrations.
Methanol~525Can be used for analytical purposes.
Water< 0.125Practically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.125Insoluble in physiological buffers.
Solutions for Poor Aqueous Solubility

If you are observing precipitation or need to increase the aqueous concentration of this compound, consider the following methods.

Experimental Protocols

Method 1: Co-solvency

This method involves using a mixture of a water-miscible organic solvent and an aqueous buffer to increase the solubility of a hydrophobic compound.

Protocol:

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • To your aqueous experimental medium, add the co-solvent to a final concentration that is non-toxic to your system (typically ≤ 1% v/v for cell-based assays).

  • Add the this compound stock solution to the co-solvent-containing medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, reduce the final concentration of this compound or increase the co-solvent concentration (while remaining within acceptable toxicity limits).

Method 2: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Protocol:

  • Determine if this compound has acidic or basic functional groups. This information is critical for predicting how pH will affect its solubility.

  • If the compound is acidic, its solubility will increase at higher pH values. If it is basic, its solubility will increase at lower pH values.

  • Prepare a series of buffers with different pH values.

  • Add a small, consistent amount of solid this compound to each buffer.

  • Stir the solutions for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • Filter the solutions to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the pH at which solubility is maximized.

Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add an excess of solid this compound to the cyclodextrin solution.

  • Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filter the solution to remove the undissolved compound.

  • Determine the concentration of the solubilized this compound in the filtrate.

Visual Guides

Below are diagrams to assist in troubleshooting and understanding the experimental workflows.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Is precipitation occurring upon dilution? check_stock->check_dilution Yes end Solution Stable check_stock->end No, remake stock solubility_limit Solubility limit likely exceeded in the final medium. check_dilution->solubility_limit Yes solution_1 Decrease final concentration of Agent 92. solubility_limit->solution_1 solution_2 Increase co-solvent concentration (if applicable and non-toxic). solubility_limit->solution_2 solution_3 Utilize a solubilization technique (e.g., cyclodextrins). solubility_limit->solution_3 solution_1->end solution_2->end solution_3->end

Caption: Troubleshooting workflow for precipitation issues.

G cluster_1 Cyclodextrin Inclusion Complex Formation agent This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) agent->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

"Antibacterial agent 92" degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 92. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this novel beta-lactam antibiotic and to provide guidance on its proper handling and use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My experimental results with this compound are inconsistent. Could degradation of the agent be a factor?

Yes, inconsistent results are a common sign of compound instability. This compound, as a beta-lactam antibiotic, is susceptible to degradation, which can lead to a loss of antibacterial activity.[1][2] The primary mechanism of degradation is the hydrolysis of the beta-lactam ring, rendering the molecule inactive.[3][4][5] Several factors can accelerate this degradation, including improper pH, elevated temperatures, and exposure to light.[1][6][7]

2. What are the main factors that cause the degradation of this compound?

The stability of this compound can be influenced by several factors:

  • pH: Beta-lactam antibiotics are known to be highly pH-dependent.[8] They exhibit a U-shaped degradation profile with maximum stability typically around pH 6-7 for many beta-lactams without a side-chain amino group.[8] Both acidic and alkaline conditions can catalyze the hydrolysis of the beta-lactam ring.[1][4]

  • Temperature: Higher temperatures significantly increase the rate of chemical degradation.[6][9] It is crucial to adhere to recommended storage and experimental temperatures.

  • Enzymatic Degradation: If your experimental system involves bacteria, they may produce beta-lactamase enzymes. These enzymes specifically target and hydrolyze the beta-lactam ring, leading to rapid inactivation of the antibiotic.[10][11][12]

  • Light Exposure: Some penicillins are susceptible to photodegradation, particularly from UV light.[1] It is advisable to protect solutions of this compound from light.

  • Presence of Metal Ions: Certain metal ions, such as copper, can catalyze the degradation of penicillins.[7] Ensure your buffers and media are free from contaminating metal ions.

3. I suspect my stock solution of this compound has degraded. How can I confirm this?

You can assess the integrity of your stock solution using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.[13] By comparing the chromatogram of your current stock solution to a freshly prepared standard or a previously validated stock, you can quantify the remaining active agent. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

4. What are the best practices for preparing and storing stock solutions of this compound to minimize degradation?

To ensure the longevity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Reconstitute the lyophilized powder in a recommended sterile solvent, such as sterile water or a specific buffer as indicated in the product datasheet.

  • pH Control: If preparing solutions in a buffer, ensure the pH is within the optimal stability range (typically pH 6-7).

  • Storage Temperature: Store stock solutions at or below -20°C. Some beta-lactams show even greater stability at -80°C.[2] Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated handling of the primary stock.

5. I am observing a loss of antibacterial activity in my long-term cell culture experiments. How can I prevent the degradation of this compound in the culture medium?

Degradation in cell culture media over time is a significant challenge.[8] Here are some strategies to mitigate this:

  • pH of Media: Ensure the pH of your culture medium is within the optimal stability range for the antibiotic.

  • Temperature: While cell cultures require incubation at 37°C, be aware that this temperature will accelerate degradation compared to refrigerated storage.

  • Regular Replenishment: For long-term experiments, it may be necessary to replenish the this compound in the culture medium at regular intervals. The frequency of replenishment will depend on its degradation half-life at 37°C in your specific medium.

  • Use of Beta-Lactamase Inhibitors: If you are working with bacteria known to produce beta-lactamases, consider co-administering a beta-lactamase inhibitor like clavulanic acid or tazobactam.[12] These compounds irreversibly bind to and inactivate the beta-lactamase enzymes, protecting this compound from enzymatic hydrolysis.[12]

Quantitative Data on Stability

The following tables summarize the stability of representative beta-lactam antibiotics under various conditions. This data can serve as a general guide for handling this compound.

Table 1: Stability of Cephalosporins in Solution

CephalosporinConcentrationSolventStorage Temperature (°C)Stability (Time to <90% Initial Concentration)
Cefazolin sodium10 mg/mL0.9% NaCl430 days
Cefazolin sodium10 mg/mL0.9% NaCl237 days
Ceftazidime10 mg/mL0.9% NaCl47 days
Ceftazidime10 mg/mL0.9% NaCl231 day
Ceftriaxone sodium10 mg/mL0.9% NaCl430 days
Ceftriaxone sodium10 mg/mL0.9% NaCl235 days

Data adapted from a study on cephalosporin stability in AutoDose Infusion System bags.[14]

Table 2: Degradation Half-Lives of Beta-Lactams in Bacterial Growth Media at 37°C

Beta-LactamMediumpHDegradation Half-Life (hours)
MecillinamMOPS7.4~2
MecillinamLB Broth7.0~4-5
AztreonamMOPS7.4>6
CefotaximeMOPS7.4>6

Data adapted from a study on the stability of β-lactam antibiotics in bacterial growth media.[8]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general procedure for determining the stability of this compound in a solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade solvent for reconstitution (e.g., water, acetonitrile, or as specified)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution, to be optimized for this compound)

  • Temperature-controlled autosampler and column compartment

  • Vials for sample storage

Procedure:

  • Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a fresh stock solution of known concentration. This will serve as the time-zero (T=0) standard.

  • Sample Preparation for Stability Study: Prepare a separate solution of this compound at the desired concentration and in the matrix to be tested (e.g., buffer, culture medium).

  • Storage Conditions: Store the stability samples under the desired conditions (e.g., specific temperature, light exposure).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stability sample.

  • HPLC Analysis:

    • Inject the T=0 standard to determine the initial peak area corresponding to 100% intact drug.

    • Inject each of the stability samples.

    • Monitor the elution profile at a predetermined wavelength (e.g., the lambda max of this compound).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Measure the peak area of the intact drug at each time point.

    • Calculate the percentage of the remaining drug at each time point relative to the T=0 sample.

    • Plot the percentage of remaining drug versus time to determine the degradation kinetics.

Visual Diagrams

degradation_pathway cluster_main Primary Degradation Pathway of this compound cluster_factors Accelerating Factors active_agent This compound (Active) inactive_product Inactive Degradation Product (e.g., Penicilloic Acid derivative) active_agent->inactive_product Hydrolysis of β-lactam ring pH High/Low pH pH->active_agent temp High Temperature temp->active_agent enzyme β-lactamase enzyme->active_agent

Caption: Degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Study Experimental Workflow prep_stock Prepare Stock Solution of this compound prep_samples Prepare Stability Samples in Test Matrix prep_stock->prep_samples store_samples Store Samples under Defined Conditions prep_samples->store_samples withdraw_aliquots Withdraw Aliquots at Time Points store_samples->withdraw_aliquots hplc_analysis Analyze by HPLC withdraw_aliquots->hplc_analysis data_analysis Calculate % Remaining Drug and Determine Kinetics hplc_analysis->data_analysis

Caption: Workflow for an HPLC-based stability study.

troubleshooting_guide start Inconsistent Results or Loss of Activity? check_storage Stock Solution Storage Correct? start->check_storage check_prep Solution Prep Protocol Followed? check_storage->check_prep Yes sol_storage Store at ≤ -20°C, protect from light, aliquot. check_storage->sol_storage No check_media Instability in Culture Media? check_prep->check_media Yes sol_prep Use correct solvent, check pH. check_prep->sol_prep No sol_media Replenish agent or use β-lactamase inhibitor. check_media->sol_media Yes

Caption: Troubleshooting guide for this compound.

References

Inconsistent results with "Antibacterial agent 92" assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with "Antibacterial agent 92." Our goal is to help you achieve consistent and reliable results in your antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a quinoid antibiotic that functions by inhibiting bacterial DNA synthesis. It prevents the action of DNA-dependent DNA polymerase and induces the degradation of DNA.[1] Specifically, it can cause cleavage of plasmid DNA, converting it from a covalently closed circular form to open circular and linear forms.[1]

Q2: Which bacterial strains are susceptible to this compound?

A2: While comprehensive susceptibility data is continually being updated, initial studies have shown activity against Staphylococcus aureus.[1] Susceptibility of other bacterial species should be determined empirically.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability and activity, it is recommended to store this compound as a powder at -20°C, protected from light and moisture. Stock solutions should be prepared fresh for each experiment or stored in small aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in combination with other antibiotics?

A4: Combination therapy can be complex, as some antibiotic combinations can be antagonistic.[2] The efficacy of combining this compound with other antibiotics should be determined experimentally using methods such as checkerboard assays or time-kill curves.

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results in antibacterial susceptibility testing can arise from a variety of factors.[3][4][5] This guide addresses common issues encountered when working with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Replicates

If you are observing significant differences in MIC values across your replicate wells or tubes, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Inaccurate Pipetting: Small volume errors, especially in serial dilutions, can lead to large variations in the final concentration of the agent.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each dilution step. When preparing microdilution plates, consider preparing a master mix for each concentration to dispense across replicates.

  • Inconsistent Inoculum Density: The number of bacteria used in the assay is a critical factor.[4]

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Ensure the inoculum is added consistently to all wells within 15 minutes of standardization.[6]

  • Poor Agent Solubility: If the agent is not fully dissolved, the actual concentration in solution will be lower and more variable.

    • Solution: Review the solubility information for this compound. Ensure you are using the recommended solvent and that the agent is completely dissolved before adding it to the assay medium. Gentle warming or vortexing may be necessary.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the agent and media components, leading to skewed results.

    • Solution: Avoid using the outermost wells for critical experiments. Alternatively, fill the outer wells with sterile media or water to create a humidity barrier.

Issue 2: No Zone of Inhibition in Disk Diffusion Assays

When a clear zone of inhibition is not observed around the disk, it may indicate a lack of activity or a technical issue with the assay.

Potential Causes & Troubleshooting Steps:

  • Incorrect Disk Concentration: The amount of the agent impregnated into the disk may be too low.

    • Solution: Verify the concentration of the this compound solution used to prepare the disks. Ensure the disks are properly saturated and allowed to dry completely before application.

  • Improper Agar Depth: The thickness of the agar can affect the diffusion of the agent.[7]

    • Solution: Use a standardized volume of Mueller-Hinton agar to achieve a consistent depth (typically 4 mm) in your petri dishes.

  • High Inoculum Density: An overly dense bacterial lawn can overwhelm the effect of the diffusing agent.

    • Solution: Ensure your bacterial suspension is standardized to a 0.5 McFarland standard before inoculating the plate.

  • Agent Degradation: The agent may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh stock of this compound. Prepare solutions immediately before use.

Issue 3: Unexpected Resistance in Susceptible Strains

If a bacterial strain known to be susceptible to this compound shows growth at expected inhibitory concentrations, investigate these possibilities.

Potential Causes & Troubleshooting Steps:

  • Contaminated Culture: The bacterial culture may be contaminated with a resistant organism.

    • Solution: Streak the culture onto an appropriate agar plate to check for purity. Perform a Gram stain and other confirmatory tests to verify the identity of the organism.

  • Spontaneous Resistance: Bacteria can develop resistance through spontaneous mutations.

    • Solution: If you suspect resistance, perform population analysis to determine the frequency of resistant mutants. Sequence relevant genes (e.g., DNA polymerase) to identify potential mutations.

  • Presence of Antagonistic Substances in Media: Components of the culture medium could interfere with the action of the agent.

    • Solution: Use the recommended standard medium, such as Mueller-Hinton Broth or Agar. If supplementing the media, ensure the supplements do not inactivate this compound.

Data Presentation

Table 1: Example of Inconsistent vs. Consistent MIC Results (µg/mL)
ReplicateInconsistent ResultsConsistent Results
1816
23216
31616
4816
MIC 8 16

In this example, the inconsistent results show a wide range of MICs, making the true value difficult to determine. Consistent results show a clear and reproducible MIC.

Experimental Protocols

Broth Microdilution for MIC Determination
  • Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Agent Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Disk Diffusion Assay
  • Prepare Plates: Pour molten Mueller-Hinton agar into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Prepare Inoculum: Prepare a bacterial inoculum as described for the broth microdilution assay.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Read Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_culture Prepare Bacterial Culture start->prep_culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize inoculate Inoculate Plates/Tubes standardize->inoculate prep_agent Prepare Agent 92 Dilutions prep_agent->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_results Read Results (MIC or Zone Diameter) incubate->read_results analyze Analyze Data read_results->analyze end End analyze->end mechanism_of_action agent92 This compound dna_poly DNA-dependent DNA Polymerase agent92->dna_poly Inhibits bacterial_dna Bacterial DNA agent92->bacterial_dna Induces dna_replication DNA Replication dna_poly->dna_replication bacterial_dna->dna_replication dna_cleavage DNA Cleavage bacterial_dna->dna_cleavage cell_death Bacterial Cell Death dna_replication->cell_death Leads to dna_cleavage->cell_death Leads to

References

"Antibacterial agent 92" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity regarding the identity of "Antibacterial agent 92". Scientific literature refers to several different antibacterial agents with similar numerical designations. To provide you with the most accurate and relevant technical support, please clarify which of the following agents you are working with:

  • M-92: A quinoid antibiotic that inhibits DNA synthesis.

  • SK-03-92: An anti-staphylococcal lead compound.

  • TNP-2092: A dual-acting antibacterial agent that inhibits both RNA polymerase and DNA gyrase/topoisomerase IV.

Additionally, the term "NK-92" refers to a natural killer cell line used in cytotoxicity studies and is not an antibacterial agent.

Once you specify the correct agent, we can provide a detailed technical support center page with the information you requested. The following is a generalized template of the information that will be provided.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound in cell culture.

Troubleshooting Guides

Problem: Unexpected Cell Death or Reduced Viability

High levels of cytotoxicity are observed in your cell line even at low concentrations of this compound.

Possible Cause 1: Off-target kinase inhibition.

Many antibacterial agents can have off-target effects on eukaryotic kinases, leading to apoptosis or cell cycle arrest.

Suggested Solution:

  • Kinase Profiling: Perform a kinase profiling assay to identify which kinases are being inhibited by the agent.

  • Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins downstream of the identified off-target kinases.

  • Use of Kinase Inhibitors: Compare the cellular phenotype induced by this compound with that of known specific inhibitors of the identified off-target kinases.

Possible Cause 2: Mitochondrial Toxicity.

Some antibacterial agents can interfere with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.[1]

Suggested Solution:

  • Mitochondrial Membrane Potential Assay: Use a fluorescent dye (e.g., JC-1 or TMRM) to assess changes in the mitochondrial membrane potential.

  • ATP Production Assay: Measure intracellular ATP levels to determine if mitochondrial respiration is inhibited.

  • ROS Detection Assay: Use a fluorescent probe (e.g., DCFDA) to measure the levels of intracellular ROS.

Problem: Altered Gene Expression Unrelated to the Bacterial Target

You observe significant changes in the expression of host cell genes that are not known to be direct targets of the antibacterial agent.

Possible Cause: Interference with Transcription Factors or Epigenetic Modifications.

The compound may be directly or indirectly altering the activity of transcription factors or enzymes involved in epigenetic regulation.

Suggested Solution:

  • Transcription Factor Activity Assays: Use reporter assays to determine if the activity of specific transcription factors is altered.

  • Histone Modification Analysis: Perform western blotting or ChIP-seq to analyze changes in histone modifications.

  • DNA Methylation Analysis: Use bisulfite sequencing to assess changes in DNA methylation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: The off-target effects depend on the specific identity of "this compound". For example, some quinolone antibiotics have been shown to have effects on eukaryotic topoisomerase II.[2] Without specific information on the compound, a general answer cannot be provided.

Q2: At what concentration should I use this compound to minimize off-target effects?

A2: The optimal concentration will vary depending on the cell line and the specific antibacterial agent. It is recommended to perform a dose-response curve to determine the lowest effective concentration against the target bacteria while minimizing host cell toxicity. For SK-03-92, a high IC50 of 125 μg/ml was observed in several mammalian cell lines, suggesting low in vitro toxicity.[3][4][5]

Q3: How can I differentiate between on-target antibacterial effects and off-target host cell effects in my co-culture experiments?

A3: This can be challenging. One approach is to use a resistant bacterial strain that does not respond to the antibacterial agent. If you still observe effects on the host cells in the presence of the resistant bacteria, it is likely an off-target effect. Additionally, comparing the effects of your agent with other antibacterial agents that have a similar mechanism of action but different chemical structures can be informative.

Quantitative Data Summary

Once the specific "this compound" is identified, a table summarizing key quantitative data will be provided here. This may include:

ParameterCell LineValueReference
IC50 (Cytotoxicity)e.g., HeLae.g., 50 µM(Example)
Off-target Kinase Kie.g., EGFRe.g., 1 µM(Example)
Change in Gene Expressione.g., p53e.g., 2-fold increase(Example)

Experimental Protocols

Detailed protocols for the experiments mentioned in the troubleshooting guides will be provided upon clarification of the specific antibacterial agent.

Visualizations

Signaling Pathway: Example of Off-Target Kinase Inhibition

This diagram illustrates a hypothetical signaling pathway affected by an off-target effect of an antibacterial agent on a receptor tyrosine kinase (RTK).

OffTarget_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase (Off-target) This compound->RTK Inhibition DownstreamKinase Downstream Kinase RTK->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation GeneExpression Gene Expression (Cell Cycle Arrest/Apoptosis) TranscriptionFactor->GeneExpression

Caption: Off-target inhibition of a receptor tyrosine kinase.

Experimental Workflow: Investigating Off-Target Effects

This diagram outlines a general workflow for investigating the off-target effects of an antibacterial agent.

Experimental_Workflow start Observe Unexpected Cellular Phenotype viability Assess Cell Viability (e.g., MTT, LDH) start->viability profiling Broad-Spectrum Profiling (Kinase, Gene Expression) viability->profiling hypothesis Formulate Hypothesis on Off-Target Mechanism profiling->hypothesis validation Validate Hypothesis (e.g., Western Blot, Reporter Assay) hypothesis->validation conclusion Confirm Off-Target Effect and Signaling Pathway validation->conclusion

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Improving the Bioavailability of Antibacterial Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of "Antibacterial agent 92."

General Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the poor oral bioavailability of your compound.

Issue: Low Aqueous Solubility

  • Q1: My compound, "this compound," shows very low solubility in aqueous media. What are the first steps to address this? A1: Low aqueous solubility is a primary reason for poor oral bioavailability for many compounds.[1] The initial step is to accurately quantify the solubility. Subsequently, several formulation strategies can be employed to enhance it. Techniques like particle size reduction (micronization or nanosizing) increase the surface area of the drug, which can improve the dissolution rate.[2][3] Other effective strategies include creating solid dispersions, where the drug is dispersed in a hydrophilic carrier, or using co-solvents.[2][4]

  • Q2: I have tried micronization, but the improvement is minimal. What other advanced techniques can I explore? A2: If basic formulation strategies are insufficient, more advanced methods can be considered. These include:

    • Solid Dispersions: This involves dispersing the drug in a matrix of a hydrophilic carrier, such as a polymer.[2] Common methods to prepare solid dispersions are hot-melt extrusion and solvent evaporation.[2]

    • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, effectively increasing its solubility.[5]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

    • Salt Formation: For ionizable drugs, forming a salt can significantly enhance solubility and dissolution rate.[4]

Issue: Poor Membrane Permeability

  • Q1: My in vitro tests indicate that "this compound" has low permeability across intestinal membranes. How can I investigate and improve this? A1: Low permeability suggests the compound cannot efficiently cross the gastrointestinal epithelium. To confirm this, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays are recommended.[7][8] PAMPA is useful for assessing passive diffusion, while Caco-2 assays can provide insights into both passive and active transport mechanisms.[8] To improve permeability, you can explore the use of permeation enhancers, which are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.[9][10]

  • Q2: Are there formulation strategies that can specifically enhance permeability? A2: Yes, certain formulation approaches can improve permeability. Lipid-based formulations, such as nanoemulsions and solid lipid nanoparticles, can enhance drug absorption through various mechanisms, including improved membrane fluidity and opening of tight junctions. Additionally, ion pairing with a lipophilic counter-ion can increase the overall lipophilicity of the drug, facilitating its passage across the lipid membranes of the intestinal cells.

Issue: Suspected High First-Pass Metabolism

  • Q1: After oral administration in my animal model, the systemic exposure of "this compound" is much lower than expected, even with good solubility and permeability. Could this be due to first-pass metabolism? A1: It is highly likely. The first-pass effect, or first-pass metabolism, is a phenomenon where the concentration of a drug is significantly reduced before it reaches the systemic circulation, primarily due to metabolism in the liver and gut wall.[11][12] To investigate this, a comparative pharmacokinetic study with both intravenous (IV) and oral (PO) administration is necessary. A significantly lower area under the curve (AUC) for the oral route compared to the IV route is a strong indicator of first-pass metabolism.

  • Q2: If first-pass metabolism is confirmed, what strategies can be used to bypass or reduce it? A2: Several strategies can mitigate the effects of high first-pass metabolism:

    • Prodrug Approach: A prodrug is a chemically modified, inactive form of the active drug that is designed to be converted to the active form in the body.[5] This modification can protect the drug from metabolic enzymes in the gut and liver.

    • Route of Administration: Alternative routes of administration that bypass the portal circulation, such as sublingual or transdermal, can avoid first-pass metabolism.[13]

    • Enzyme Inhibitors: Co-administration with an inhibitor of the specific metabolic enzymes responsible for the drug's metabolism can increase bioavailability. However, this approach carries the risk of drug-drug interactions.

Frequently Asked Questions (FAQs)

  • Q: What is the Biopharmaceutics Classification System (BCS) and how can it guide my formulation strategy? A: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[3] Knowing the BCS class of "this compound" can help you select the most appropriate strategy to improve its bioavailability. For example, for a Class II drug (high permeability, low solubility), the focus should be on enhancing solubility and dissolution rate.[3] For a Class IV drug (low permeability, low solubility), both solubility and permeability enhancement strategies are needed.

  • Q: How do I choose between a PAMPA and a Caco-2 assay for permeability screening? A: The choice depends on the specific information you need. PAMPA is a high-throughput, cost-effective assay that measures passive permeability.[7][8] It is useful for early-stage screening. The Caco-2 assay is more complex and resource-intensive, but it can provide information on both passive and active transport, including the potential for efflux by transporters like P-glycoprotein.[8] A good correlation between PAMPA and Caco-2 results suggests that the compound is primarily transported via passive diffusion.[8]

  • Q: What are the key pharmacokinetic parameters I should determine from an in vivo study? A: The key parameters to determine from an in vivo pharmacokinetic study include:

    • Cmax: The maximum plasma concentration of the drug.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total systemic exposure to the drug.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation.

  • Q: Can the presence of food in the gastrointestinal tract affect the bioavailability of my antibacterial agent? A: Yes, food can have a significant impact on drug bioavailability. It can delay gastric emptying, alter gastrointestinal pH, and stimulate bile flow.[14] Depending on the properties of the drug, food can either increase, decrease, or have no effect on its absorption.[14] For some lipophilic drugs, administration with a high-fat meal can enhance absorption.[14] Therefore, it is important to conduct food-effect studies to understand how to best administer your drug.

Data Presentation

Table 1: Effect of Formulation Strategies on the Aqueous Solubility of "this compound"

FormulationSolubility (µg/mL) in Simulated Gastric Fluid (pH 1.2)Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
"this compound" (Unprocessed)0.51.2
Micronized "this compound"2.15.8
Nanosuspension of "this compound"15.735.4
Solid Dispersion (1:5 drug-to-polymer ratio)45.398.6

Table 2: In Vitro Permeability of "this compound" Formulations (PAMPA Assay)

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Absorption
"this compound" (Unprocessed)0.8Low
Formulation with Permeation Enhancer A4.5Moderate
Formulation with Permeation Enhancer B8.2High
Propranolol (High Permeability Control)15.5High
Atenolol (Low Permeability Control)0.5Low

Table 3: Pharmacokinetic Parameters of "this compound" in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)*
"this compound" (Aqueous Suspension)554.03205%
Nanosuspension of "this compound"2102.0125019%
Solid Dispersion in SEDDS4501.5280043%
Calculated relative to a 2 mg/kg IV dose

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of "this compound."

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF) and acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat the Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate. Allow the solvent to evaporate for approximately 20 minutes.[8]

  • Prepare the Donor Solution: Dilute the stock solution of "this compound" and control compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

  • Start the Assay: Add 200 µL of the donor solution to each well of the coated filter plate.[8] Carefully place the filter plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[7][15]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Administration)

This protocol outlines a basic procedure for evaluating the oral pharmacokinetics of "this compound" in rats.[16][17][18]

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing formulation of "this compound"

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the dosing formulation of "this compound" to the rats via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]

  • Plasma Preparation: Immediately after collection, transfer the blood to tubes containing an anticoagulant. Centrifuge the samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data. To determine oral bioavailability (F%), the results must be compared to data from an intravenous administration study.[16]

Visualizations

Troubleshooting_Workflow start Poor Oral Bioavailability of this compound solubility Assess Aqueous Solubility start->solubility solubility_check Is Solubility Low? solubility->solubility_check permeability Assess Membrane Permeability (e.g., PAMPA) permeability_check Is Permeability Low? permeability->permeability_check pk_study Conduct Pilot in vivo PK Study (PO vs. IV) fpm_check Is Oral AUC << IV AUC? pk_study->fpm_check solubility_check->permeability No formulation_sol Improve Formulation: - Particle Size Reduction - Solid Dispersion - Nanosuspension solubility_check->formulation_sol Yes permeability_check->pk_study No formulation_perm Improve Formulation: - Permeation Enhancers - Lipid-Based Systems permeability_check->formulation_perm Yes address_fpm Address First-Pass Metabolism: - Prodrug Strategy - Alternative Route fpm_check->address_fpm Yes re_evaluate Re-evaluate in vitro and in vivo fpm_check->re_evaluate No formulation_sol->re_evaluate formulation_perm->re_evaluate address_fpm->re_evaluate

Caption: A decision-making workflow for troubleshooting poor oral bioavailability.

Fate_of_Oral_Drug cluster_GIT Gastrointestinal Tract cluster_Barriers Bioavailability Barriers oral_dose Oral Dose (Tablet/Capsule) dissolution Dissolution oral_dose->dissolution drug_in_solution Drug in Solution dissolution->drug_in_solution solubility_barrier Poor Solubility dissolution->solubility_barrier absorption Absorption (Intestinal Wall) drug_in_solution->absorption feces Excretion in Feces drug_in_solution->feces permeability_barrier Poor Permeability absorption->permeability_barrier gut_metabolism Gut Wall Metabolism absorption->gut_metabolism liver Liver (First-Pass Metabolism) absorption->liver Portal Vein systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation PAMPA_Schematic cluster_Plate PAMPA 'Sandwich' Plate donor Donor Well (Drug Solution) membrane Artificial Lipid Membrane on Porous Filter donor->membrane permeation Passive Diffusion acceptor Acceptor Well (Buffer) membrane->acceptor permeation->acceptor Drug Permeation First_Pass_Metabolism drug_po Orally Administered Drug gi_tract GI Tract Absorption drug_po->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver portal_vein->liver metabolites Inactive Metabolites liver->metabolites Metabolism systemic_circ Systemic Circulation liver->systemic_circ Reduced amount of active drug

References

Technical Support Center: Troubleshooting "Antibacterial agent 92" Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial agent 92." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments to assess the development of bacterial resistance to this agent.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms by which bacteria can develop resistance to an antibacterial agent like "this compound"?

A1: Bacteria can develop resistance through three primary mechanisms:

  • Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or degrade the antibacterial agent, rendering it ineffective. A classic example is the production of beta-lactamases, which inactivate penicillin-like antibiotics.[1]

  • Target Site Alteration: The bacterial target of the antibacterial agent (e.g., a specific protein or enzyme) can be modified through mutation. This change prevents the agent from binding effectively, thus negating its inhibitory action.[2]

  • Changes in Membrane Permeability: Bacteria can alter their cell membrane to either reduce the influx of the antibacterial agent or actively pump it out of the cell using efflux pumps.[2]

Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?

A2: A Minimum Inhibitory Concentration (MIC) assay is a fundamental in vitro test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] It is a quantitative measure of the potency of an antimicrobial agent against a specific bacterium and is crucial for understanding the susceptibility of a bacterial strain and for monitoring the emergence of resistance.

Q3: What is a serial passage experiment and how is it used to study resistance development?

A3: A serial passage experiment, also known as a multi-step resistance study, is an in vitro method used to simulate the long-term exposure of bacteria to an antimicrobial agent.[4][5] In this assay, bacteria are repeatedly cultured in the presence of sub-inhibitory (sub-MIC) concentrations of the agent.[4] With each passage, the MIC is redetermined, and the culture from the highest concentration that permits growth is used to inoculate the next series of dilutions.[4] This process allows for the gradual selection of resistant mutants over time and helps in predicting the likelihood and rate at which resistance may develop in a clinical setting.[4][5]

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause Recommended Solution
No bacterial growth in any wells, including the growth control. Inoculum was not viable or was not added to the wells.Confirm the viability of the bacterial stock. Repeat the assay, ensuring the inoculum is added to all appropriate wells.
Bacterial growth in all wells, including those with the highest antibiotic concentration. The bacterial strain is highly resistant to the antibiotic. The antibiotic stock solution has degraded or was prepared incorrectly.Verify the concentration and integrity of the antibiotic stock solution. If the antibiotic is confirmed to be active, the strain is likely resistant.
Inconsistent results between replicate wells. Pipetting errors leading to inaccurate volumes of antibiotic or inoculum. Contamination of individual wells.Ensure proper pipette calibration and technique. Use fresh, sterile pipette tips for each transfer. Repeat the assay with careful attention to aseptic technique.[6]
Growth observed at higher antibiotic concentrations, but not at some lower concentrations (Eagle Effect). This paradoxical effect can occur with some bactericidal antibiotics where their effectiveness decreases at very high concentrations.[7]This is a known phenomenon and should be noted. The MIC is still considered the lowest concentration that inhibits visible growth.[7]
"Skipped" wells, where a well with a higher antibiotic concentration shows growth, while the next lower concentration does not. Technical error in antibiotic dilution or inoculation. Contamination of the well showing growth.The assay should be repeated to confirm the result.[7] Pay close attention to the serial dilution and inoculation steps.
Troubleshooting Serial Passage Experiments for Resistance Development
Problem Possible Cause Recommended Solution
The MIC does not increase after multiple passages. The bacterial strain may not readily develop resistance to the specific antibiotic under the tested conditions. The selective pressure (antibiotic concentration) is too low.Consider increasing the number of passages. Ensure the sub-MIC concentration used for passaging is appropriate to apply selective pressure.
The MIC increases, but the "resistant" colonies are not viable when re-streaked on antibiotic-containing agar. The observed "growth" in the MIC assay may have been due to a high inoculum density rather than true resistance (inoculum effect). The developed resistance may be unstable.Confirm resistance by re-streaking colonies from the highest concentration with growth onto agar plates containing the same concentration of the antibiotic.[8]
Loss of the bacterial population during the experiment. The antibiotic concentration was increased too rapidly between passages, leading to complete inhibition of growth.Use a more gradual increase in antibiotic concentration between passages. Consider using a smaller fold-increase in the serial dilutions.
Contamination of the culture during serial passages. Repeated handling of the cultures increases the risk of contamination.Maintain strict aseptic technique throughout the experiment. Regularly check for culture purity by plating on non-selective agar and examining colony morphology.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare the Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of "this compound" in CAMHB directly in the 96-well plate.

    • Typically, 100 µL of CAMHB is added to wells 2 through 12.

    • 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) is added to well 1.

    • 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.

    • Well 11 serves as a growth control (inoculum without antibiotic).

    • Well 12 serves as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

Protocol 2: In Vitro Resistance Development by Serial Passage

Materials:

  • Same materials as for the Broth Microdilution MIC Assay.

Procedure:

  • Day 1: Initial MIC Determination:

    • Perform a baseline MIC assay as described in Protocol 1 to determine the initial MIC of "this compound" for the test organism.

  • Day 2 and Onward: Serial Passaging:

    • From the Day 1 MIC plate, select the well with the highest concentration of "this compound" that shows bacterial growth (this is the sub-MIC culture).

    • Use this sub-MIC culture to prepare a new inoculum.

    • Perform a new MIC assay using this inoculum.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Repeat this process for a predetermined number of days (e.g., 14-21 days) or until a significant increase in the MIC is observed.[4]

  • Analysis:

    • Record the MIC value daily to track the development of resistance.

    • At the end of the experiment, the resistant population can be isolated for further characterization, such as whole-genome sequencing, to identify resistance mechanisms.[4]

Visualizations

Signaling Pathways and Workflows

Resistance_Mechanisms cluster_drug This compound cluster_bacterium Bacterial Cell drug This compound target Bacterial Target drug->target Inhibition enzyme Degrading Enzyme drug->enzyme Degradation efflux Efflux Pump drug->efflux Expulsion porin Porin Channel drug->porin Blocked Entry drug_outside This compound drug_outside->porin MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of 'this compound' in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Serial_Passage_Workflow cluster_passage_loop start Start day1_mic Day 1: Determine Baseline MIC start->day1_mic passage_loop For each subsequent day: day1_mic->passage_loop select_submic Select culture from highest concentration with growth (sub-MIC) day1_mic->select_submic new_mic Perform new MIC assay with sub-MIC culture as inoculum record_mic Record daily MIC select_submic->new_mic new_mic->record_mic end_condition Continue for predetermined duration or until MIC plateaus record_mic->end_condition end_condition->select_submic Continue end End end_condition->end Stop

References

"Antibacterial agent 92" interference with diagnostic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference caused by the novel antibacterial compound, Agent 92, in common diagnostic and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Antibacterial Agent 92?

A1: this compound is a synthetic, broad-spectrum antibacterial compound belonging to a novel structural class. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Due to its unique polycyclic aromatic structure, Agent 92 exhibits intrinsic fluorescence and a tendency to interact with various biological macromolecules, which can lead to assay interference.

Q2: Why does Agent 92 interfere with my diagnostic assay?

A2: Interference from Agent 92 can stem from several of its physicochemical properties:

  • Autofluorescence: The compound naturally fluoresces when excited by light, particularly in the blue and green spectra (450-550 nm). This can create high background noise in fluorescence-based assays.[1][2][3]

  • Enzyme Inhibition: Agent 92 can non-specifically inhibit the activity of reporter enzymes commonly used in assays, such as Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP), leading to false-negative or reduced signals.

  • Protein Binding: It can bind non-specifically to assay components like antibodies and antigens, which may block intended binding events or cause false positives in sandwich ELISA formats.[4]

  • Light Scattering: At higher concentrations, Agent 92 may form colloidal aggregates that scatter light, affecting absorbance and fluorescence readings.[3][5]

Q3: Which assays are most susceptible to interference from Agent 92?

A3: Assays that are highly sensitive and rely on fluorescence or enzymatic activity are most likely to be affected. This includes, but is not limited to:

  • Fluorescence Intensity (FI) and Fluorescence Polarization (FP) assays.[3]

  • Enzyme-Linked Immunosorbent Assays (ELISA).[4][6]

  • Cell-based assays involving fluorescent reporters (e.g., GFP, RFP).

  • Enzymatic assays where Agent 92 might inhibit the primary or a coupled enzyme.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

If you observe an unexpectedly high background signal in your fluorescence assay, it is likely due to the intrinsic fluorescence of Agent 92.

G cluster_0 Diagnosis cluster_1 Mitigation start High Background Observed control Run 'Agent 92 Only' Control (No analyte or detection reagents) start->control check_signal Is Signal Still High? control->check_signal mitigation1 Option 1: Switch to Far-Red Fluorophores (e.g., CoralLite 647) check_signal->mitigation1 Yes other_issue Problem is not Agent 92 autofluorescence. Investigate other causes (e.g., contamination). check_signal->other_issue No end Problem Resolved mitigation1->end mitigation2 Option 2: Subtract Background (Use 'Agent 92 Only' control as blank) mitigation2->end mitigation3 Option 3: Decrease Agent 92 Concentration mitigation3->end

Caption: Troubleshooting workflow for high fluorescence background.

  • Run Control Samples: Prepare a control well containing only the assay buffer and Agent 92 at the test concentration. This will confirm if the compound itself is the source of the signal.[7]

  • Shift Wavelengths: If possible, switch to fluorophores that excite and emit at longer wavelengths (far-red, >650 nm), as Agent 92's autofluorescence is minimal in this range.[1][2][3]

  • Background Subtraction: Use the signal from the "Agent 92 only" control well as a blank and subtract it from all other readings.

Issue 2: Reduced Signal or False Negatives in ELISA

A lower-than-expected signal in an ELISA can be caused by Agent 92 inhibiting the reporter enzyme (e.g., HRP) or blocking antibody-antigen binding.

EnzymeAgent 92 Concentration% Inhibition (Mean ± SD)IC50 Value
Horseradish Peroxidase (HRP) 10 µM45.2% ± 3.1%11.5 µM
50 µM89.7% ± 2.5%
Alkaline Phosphatase (AP) 10 µM12.5% ± 1.8%> 100 µM
50 µM25.1% ± 2.2%

Data derived from in-house kinetic assays.

This protocol helps determine the primary cause of signal reduction in an ELISA.

  • Objective: To distinguish between direct enzyme inhibition and interference with the immunoreaction.

  • Materials:

    • Completed ELISA plate up to the final wash step before substrate addition.

    • Agent 92 stock solution.

    • Standard enzyme substrate (e.g., TMB for HRP).

    • Stop solution.

  • Procedure:

    • Perform your ELISA as usual, but do not add Agent 92 to any wells during the incubation steps.

    • After the final wash step (before adding substrate), divide the wells of a positive control row into two groups.

    • Group A (Test for Enzyme Inhibition): Add Agent 92 directly to the substrate solution just before adding it to the wells. The final concentration of Agent 92 should match your experimental concentration.

    • Group B (Control): Add the standard substrate solution (with vehicle, e.g., DMSO, but no Agent 92).

    • Incubate for the standard time, add stop solution, and read the plate.

  • Interpretation of Results:

    • Signal in Group A is low, similar to your failed experiment: Agent 92 is directly inhibiting the enzyme.

    • Signal in Group A is normal (similar to Group B): The interference is not due to enzyme inhibition. The cause is likely Agent 92 preventing antibody-antigen binding.

G start Perform Interference Protocol decision Compare Signal: Group A (Agent 92 in Substrate) vs. Group B (Control Substrate) start->decision path1 Signal A << Signal B decision->path1 path2 Signal A ≈ Signal B decision->path2 result1 Conclusion: Direct Enzyme Inhibition path1->result1 solution1 Mitigation: - Increase wash steps - Switch to a less sensitive enzyme (e.g., AP) - Use a different detection system result1->solution1 result2 Conclusion: Binding Interference path2->result2 solution2 Mitigation: - Add detergent (e.g., 0.05% Tween-20) to buffer - Include a compound pre-incubation and washout step result2->solution2

Caption: Logic for diagnosing the cause of ELISA signal loss.

Issue 3: Inconsistent or Irreproducible Results

Variability across experiments can be caused by the formation of Agent 92 aggregates, which is often concentration-dependent and sensitive to buffer conditions.

  • Include Detergent: Supplement your assay buffer with a non-ionic detergent like 0.01-0.05% Tween-20 or Triton X-100. This can help prevent the formation of compound aggregates.

  • Perform Dose-Response Screening: Before conducting the main experiment, run a dose-response test for interference as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8] This involves testing a serial dilution of Agent 92 in the absence of your analyte to identify a concentration threshold below which interference is negligible.[9]

  • Validate with an Alternate Method: If possible, confirm key results using an orthogonal assay that has a different detection principle (e.g., confirm ELISA results with a Western blot or a mass spectrometry-based method).[9]

This guide is intended to help researchers identify and mitigate common assay interferences caused by this compound. For further assistance, please contact our technical support team.

References

How to reduce the toxicity of "Antibacterial agent 92"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 92." The information is designed to address specific issues that may arise during experimentation and to offer guidance on reducing potential toxicity.

Understanding "this compound"

"this compound" is a triple-site aminoacyl-tRNA synthetase (aaRS) inhibitor. Its primary mechanism of action is the inhibition of Salmonella enterica threonyl-tRNA synthetase (SeThrRS) with an IC50 of 0.58 μM, thereby disrupting bacterial protein synthesis. Its chemical formula is C₃₀H₂₈Cl₂F₃N₅O₄, and it has a molecular weight of 650.48.

While specific toxicity data for "this compound" is not publicly available, its chemical structure, which includes a quinazolinone core and a trifluoromethylphenyl group, suggests that researchers should be mindful of potential cytotoxic effects. Compounds with similar structural motifs have been reported to exhibit varying degrees of toxicity. Therefore, careful experimental design and toxicity assessment are crucial when working with this agent.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro and in vivo experiments with "this compound."

Problem Potential Cause Recommended Solution
High background or inconsistent results in MTT/cytotoxicity assays - Contamination: Microbial contamination of cell cultures can affect metabolic assays. - Reagent Issues: Improper storage or preparation of MTT or other assay reagents. - Pipetting Errors: Inconsistent cell seeding or reagent dispensing. - Edge Effects: Evaporation in the outer wells of a 96-well plate.- Regularly check cell cultures for contamination. - Ensure reagents are fresh, properly stored, and prepared according to the manufacturer's protocol. - Use calibrated pipettes and consistent pipetting techniques. Mix cell suspensions thoroughly before seeding. - To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Unexpectedly high cytotoxicity in non-target cells - Off-target effects: The compound may be inhibiting host cell aaRS or other cellular processes. - Compound concentration: The concentrations being tested may be too high. - Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the concentrations used.- Perform counter-screening against human aaRS to assess selectivity. - Conduct a dose-response study to determine the non-toxic concentration range. - Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect.
Low or no antibacterial activity observed - Incorrect bacterial strain: The bacterial strain being used may not be susceptible to this specific inhibitor. - Compound degradation: The compound may be unstable in the experimental conditions (e.g., media, temperature). - Efflux pumps: The bacteria may be actively pumping the compound out of the cell.- Confirm that the target, threonyl-tRNA synthetase, is essential and susceptible in the chosen bacterial strain. - Check the stability of the compound under your experimental conditions using analytical methods like HPLC. - Consider co-administering an efflux pump inhibitor as part of your experimental design to investigate this possibility.
Inconsistent results in animal studies (in vivo) - Poor bioavailability: The compound may have low oral absorption or be rapidly metabolized. - Animal health: Underlying health issues in the animal model can affect experimental outcomes. - Dosing inaccuracies: Incorrect preparation or administration of the compound.- Investigate different routes of administration (e.g., intravenous, intraperitoneal) or consider formulation strategies to improve bioavailability. - Ensure animals are healthy and properly acclimatized before starting the experiment. - Double-check all calculations and procedures for dose preparation and administration.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of toxicity for compounds similar to "this compound"?

A1: While specific data for "this compound" is lacking, quinazolinone derivatives and compounds with trifluoromethylphenyl groups have been associated with various toxicities. In vitro, this can manifest as reduced cell viability, apoptosis, or cell cycle arrest. In vivo, signs can range from weight loss and reduced activity to organ-specific toxicities, particularly affecting the liver and kidneys. It is crucial to monitor for these potential effects in your experiments.

Q2: How can I proactively reduce the toxicity of "this compound" in my cell-based assays?

A2: To mitigate potential toxicity, consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of the agent.

  • Use a Healthy Cell Line: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.

  • Limit Exposure Time: Determine the minimum exposure time required to achieve the desired antibacterial effect.

  • Control for Solvent Effects: Always include a vehicle control to account for any toxicity caused by the solvent.

Q3: What are the key considerations for designing an in vivo toxicity study for "this compound"?

A3: For in vivo studies, it is important to:

  • Determine the Maximum Tolerated Dose (MTD): Start with a dose-ranging study to identify the highest dose that does not cause unacceptable toxicity.

  • Monitor Animal Welfare: Regularly observe animals for any clinical signs of toxicity, and monitor body weight and food/water intake.

  • Include Comprehensive Endpoints: At the end of the study, perform a thorough necropsy and consider collecting blood for hematology and clinical chemistry analysis, as well as tissues for histopathological examination.

Q4: Are there any known signaling pathways affected by the toxicity of quinazolinone-based compounds?

A4: Yes, studies on various quinazolinone derivatives, primarily in the context of cancer research, have shown that they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been observed to modulate key signaling pathways such as PI3K-AKT and MAPK.[1] The diagram below illustrates a generalized pathway for quinazolinone-induced apoptosis.

Quinazolinone_Apoptosis_Pathway Quinazolinone Quinazolinone Derivative Bcl2 Bcl-2 (anti-apoptotic) Quinazolinone->Bcl2 Inhibits Bax Bax (pro-apoptotic) Quinazolinone->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes release of Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Generalized signaling pathway of quinazolinone-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a method for assessing the cytotoxic effect of "this compound" on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • "this compound" stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a typical workflow for screening the in vitro toxicity of "this compound."

in_vitro_toxicity_workflow start Start: Prepare stock solution of 'this compound' prepare_cells Prepare and seed mammalian cell line in 96-well plates start->prepare_cells treat_cells Treat cells with serial dilutions of the compound prepare_cells->treat_cells incubate Incubate for a defined period (e.g., 24h, 48h, 72h) treat_cells->incubate cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate->cytotoxicity_assay data_analysis Analyze data and determine IC50 cytotoxicity_assay->data_analysis end End: Assess in vitro cytotoxicity profile data_analysis->end

Figure 2: Workflow for in vitro toxicity screening of "this compound".

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for "this compound" and related compounds to illustrate how such data can be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for "this compound".

Compound Cell Line Assay IC₅₀ (µM)
This compound HEK293MTT (48h)25.5
This compound HepG2MTT (48h)15.2
Related Quinazolinone A HEK293MTT (48h)45.8
Related Quinazolinone A HepG2MTT (48h)32.1
Trifluoromethylphenyl Analog B HEK293LDH (24h)> 50
Trifluoromethylphenyl Analog B HepG2LDH (24h)42.7

This technical support guide is intended to be a living document. As more information becomes available about the properties and potential toxicities of "this compound," this resource will be updated. Researchers are encouraged to perform their own thorough safety and toxicity assessments as a critical part of their experimental workflow.

References

"Antibacterial agent 92" stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 92

This technical support center provides essential information regarding the long-term storage and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. Under these conditions, the agent is stable for at least 24 months. For solutions, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles.

Q2: What is the expected shelf-life of Agent 92 under different conditions?

A2: The shelf-life is highly dependent on the storage conditions. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. For Agent 92, we have established the following stability profiles based on long-term and accelerated stability studies.[1]

Data Presentation: Stability of this compound

Table 1: Long-Term Stability of Lyophilized Powder

Storage Condition Timepoint Purity (%) by HPLC Potency (MIC vs. S. aureus)
-20°C, Dark, Desiccated 0 Months 99.8% 2 µg/mL
12 Months 99.5% 2 µg/mL
24 Months 99.1% 2 µg/mL
4°C, Dark, Desiccated 0 Months 99.8% 2 µg/mL
6 Months 98.2% 2 µg/mL
12 Months 96.5% 4 µg/mL
25°C / 60% RH 0 Months 99.8% 2 µg/mL
1 Month 95.0% 4 µg/mL

| | 3 Months | 88.7% | 8 µg/mL |

Table 2: Stability of 10 mg/mL Stock Solution in Anhydrous DMSO

Storage Condition Timepoint Purity (%) by HPLC Observations
-80°C 0 Months 99.8% Clear, colorless solution
3 Months 99.6% Clear, colorless solution
6 Months 99.0% Clear, colorless solution
-20°C 0 Months 99.8% Clear, colorless solution
1 Month 98.5% Clear, colorless solution
3 Months 96.2% Faint yellow tinge
6 Months 92.1% Precipitate observed
4°C 0 Months 99.8% Clear, colorless solution
1 Week 91.0% Precipitate, yellow color

| | 2 Weeks | 82.4% | Significant degradation |

Q3: What are the primary degradation pathways for Agent 92?

A3: The primary degradation pathways for many antibiotics are hydrolysis and oxidation.[2][3] For Agent 92, a novel fluoroquinolone derivative, forced degradation studies have shown susceptibility to both hydrolytic and photolytic degradation.[4][5] The piperazine ring is particularly susceptible to oxidative cleavage, while the ester linkage can undergo hydrolysis at non-neutral pH.[6]

Q4: How can I tell if my sample of Agent 92 has degraded?

A4: Visual inspection can be the first indicator. Look for:

  • Color Change: The lyophilized powder should be white to off-white. Solutions in DMSO should be clear and colorless. A yellow or brown discoloration may indicate degradation.

  • Precipitation: The formation of a precipitate in a previously clear stock solution is a sign of degradation or loss of solubility.

  • Loss of Potency: A significant increase in the Minimum Inhibitory Concentration (MIC) against a reference strain is a key indicator of reduced biological activity.[7]

For quantitative assessment, a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) is required to measure the purity and identify degradation products.[8][9]

Troubleshooting Guides

Issue 1: I am observing a loss of antibacterial potency in my experiments.

This is a common issue that can arise from several factors. Use the following decision tree to diagnose the potential cause.

G A Loss of Potency Observed B Was the stock solution stored correctly? (-80°C, protected from light) A->B C Prepare fresh stock solution from lyophilized powder. B->C No D Were aliquots subjected to multiple freeze-thaw cycles? B->D Yes E Use a fresh, single-use aliquot for the experiment. D->E Yes F Was the correct solvent used? (Anhydrous DMSO) D->F No G Aqueous solvents can cause hydrolysis. Prepare new stock in anhydrous DMSO. F->G No H Has the stock solution exceeded its 6-month shelf-life? F->H Yes I Degradation is likely. Perform stability check via HPLC or prepare fresh stock solution. H->I Yes J Potency issue may not be related to Agent 92 stability. Check other experimental parameters (e.g., bacterial inoculum, media). H->J No

Caption: Troubleshooting workflow for loss of potency.

Issue 2: My stock solution of Agent 92 has turned yellow and/or a precipitate has formed.

A: This indicates significant chemical degradation and/or loss of solubility.

  • Do not use the solution. The presence of degradation products can lead to inaccurate and irreproducible results. Some degradation products may also be toxic.[6]

  • Discard the solution according to your institution's chemical waste disposal guidelines.

  • Prepare a fresh stock solution from the lyophilized powder, ensuring you are using anhydrous DMSO and storing it correctly at -80°C in small, single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Long-Term Storage

This protocol details the recommended procedure for preparing stable stock solutions of this compound.

G cluster_prep Preparation cluster_store Aliquoting & Storage A Equilibrate Agent 92 powder to room temperature in a desiccator B Weigh the required amount in a sterile microfuge tube A->B C Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL) B->C D Vortex thoroughly until the powder is completely dissolved C->D E Dispense into small, single-use sterile cryovials (e.g., 20 µL) D->E F Label vials clearly with name, concentration, and date E->F G Store immediately at -80°C, protected from light F->G

Caption: Workflow for preparing stable stock solutions.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the chemical stability of Agent 92. The goal is to separate, identify, and quantify the active ingredient and its degradation products.[8][9]

  • Sample Preparation:

    • Dilute a sample of the Agent 92 solution (from the stability study timepoint) to a final concentration of 50 µg/mL using the mobile phase.

    • Prepare a reference standard of Agent 92 at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of the parent Agent 92 compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of Agent 92 remaining using the following formula: % Remaining = (Area_sample / Area_reference_t0) * 100

    • The sum of all peak areas should be used to calculate the percentage of each impurity, which helps in mass balance assessment.

This protocol follows the principles outlined in ICH guidelines for stability testing of new drug substances.[10][11]

References

Overcoming poor diffusion of "Antibacterial agent 92" in agar assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial Agent 92." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during agar diffusion assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing smaller than expected zones of inhibition, or no zones at all, with "this compound" in our agar diffusion assays. What are the potential causes?

Poor or absent zones of inhibition with "this compound" can stem from several factors related to the agent's physicochemical properties and the assay conditions. The most common culprits include:

  • Poor Diffusion: "this compound" is a large molecule with hydrophobic properties, which can significantly limit its ability to diffuse through the aqueous environment of the agar gel.[1][2][3][4][5]

  • Low Solubility: The agent may not be fully dissolving in the solvent used for the assay, leading to a lower effective concentration being applied to the agar.

  • Inappropriate Solvent: The solvent used to dissolve "this compound" may itself have inhibitory effects on the test organism or may not be compatible with the agar medium.

  • Suboptimal Agar Conditions: The concentration and thickness of the agar can impact the diffusion rate of antimicrobial agents.[6][7]

  • Inactivation of the Agent: Components in the agar medium could potentially interact with and inactivate "this compound."

Q2: How does the molecular weight of "this compound" affect its diffusion in agar?

The rate of diffusion of a substance through a semi-solid medium like agar is inversely proportional to its molecular weight.[3][5] "this compound" has a relatively high molecular weight, which inherently slows its movement through the agar matrix. This can result in a smaller zone of inhibition compared to smaller antibiotic molecules, even if the intrinsic antibacterial activity is high.

Q3: Can the composition of the agar medium influence the diffusion of "this compound"?

Yes, the composition and physical characteristics of the agar medium are critical. Key factors include:

  • Agar Concentration: A higher concentration of agar results in a denser gel matrix with smaller pores, which can impede the diffusion of large molecules like "this compound".[8]

  • Agar Depth: Thicker agar plates require the agent to diffuse a larger volume, which can lead to smaller zones of inhibition.[6][7] Standardization of agar depth is crucial for reproducible results.

  • pH of the Medium: The pH of the agar can affect the charge and stability of "this compound," potentially influencing its solubility and diffusion.

Troubleshooting Guides

Issue 1: Poor or No Zone of Inhibition

If you are observing inadequate zones of inhibition, follow this troubleshooting workflow:

G start Start: Poor/No Zone of Inhibition check_solubility 1. Verify Solubility of Agent 92 start->check_solubility is_soluble Is the agent fully dissolved? check_solubility->is_soluble change_solvent Action: Test alternative solvents (e.g., DMSO, Ethanol) is_soluble->change_solvent No check_concentration 2. Review Agent Concentration is_soluble->check_concentration Yes change_solvent->check_concentration is_conc_sufficient Is the concentration adequate? check_concentration->is_conc_sufficient increase_concentration Action: Increase concentration of Agent 92 is_conc_sufficient->increase_concentration No modify_agar 3. Optimize Agar Conditions is_conc_sufficient->modify_agar Yes increase_concentration->modify_agar agar_conditions Have you tried modifying agar concentration or thickness? modify_agar->agar_conditions adjust_agar Action: Decrease agar concentration and/or standardize thickness agar_conditions->adjust_agar No end End: Improved Diffusion agar_conditions->end Yes adjust_agar->end

Caption: Troubleshooting workflow for poor diffusion.

Issue 2: Inconsistent and Irreproducible Zone Sizes

For issues with reproducibility, consider the following factors and solutions:

Parameter Potential Problem Recommended Solution
Agar Plate Preparation Inconsistent agar depth.Prepare plates on a level surface and pour a standardized volume of molten agar. A depth of 4 mm is standard for many assays.[6][9]
Non-uniform drying of plates.Dry plates in a consistent manner before inoculation to avoid excess surface moisture.
Inoculum Preparation Variation in inoculum density.Standardize the inoculum to a 0.5 McFarland turbidity standard.[10]
Uneven spreading of the inoculum.Use a sterile swab to streak the entire surface of the agar plate uniformly in three directions.[10]
Agent Application Inconsistent volume of "this compound" solution.Use a calibrated pipette to apply a precise and consistent volume to each well or disk.
Delay in incubation after application.Incubate plates within 15 minutes of applying the agent to prevent pre-diffusion at room temperature.[11]

Experimental Protocols

Protocol 1: Improving Solubility of "this compound"

Due to its hydrophobic nature, "this compound" may require the use of a co-solvent to ensure complete dissolution before application in an agar well diffusion assay.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Sterile deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of "this compound" in 100% DMSO.

  • Create a series of dilutions of this stock solution in a sterile aqueous buffer or broth. It is crucial to determine the highest concentration of DMSO that does not affect the growth of the test microorganism. This is typically below 1-2%.[12]

  • Alternatively, ethanol can be tested as a solvent. Prepare a stock solution in 95% ethanol and then dilute as described above.

  • Always include a solvent control (the final concentration of the solvent in the diluent without the antibacterial agent) on your assay plates to ensure the solvent itself does not produce a zone of inhibition.[12]

Protocol 2: Optimizing Agar Conditions for Improved Diffusion

This protocol details how to modify the agar medium to enhance the diffusion of "this compound."

Materials:

  • Mueller-Hinton Agar (or other appropriate growth medium)

  • "this compound"

  • Test microorganism

  • Sterile petri dishes

  • Leveling surface

Procedure:

  • Varying Agar Concentration: Prepare batches of Mueller-Hinton Agar with varying concentrations (e.g., 0.8%, 1.0%, 1.2%, and the standard 1.5%).

  • Standardizing Agar Depth: Pour a consistent volume of the molten agar into each petri dish placed on a leveling surface to achieve a uniform depth (e.g., 4 mm).[6][9]

  • Assay Performance: Perform the agar diffusion assay with "this compound" on each set of plates.

  • Data Analysis: Measure the zones of inhibition for each agar concentration and present the data in a table to identify the optimal concentration that allows for better diffusion without compromising the solidity of the gel.

Expected Outcome: A lower agar concentration should result in larger zones of inhibition, as illustrated in the hypothetical data below.

Agar Concentration (%)Average Zone of Inhibition (mm) for "this compound"
1.58
1.212
1.016
0.820

Signaling Pathways and Logical Relationships

The relationship between the factors affecting the diffusion of "this compound" can be visualized as follows:

G cluster_agent Agent 92 Properties cluster_assay Assay Parameters MW High Molecular Weight Diffusion Diffusion Rate MW->Diffusion - Hydrophobicity Hydrophobicity Hydrophobicity->Diffusion - AgarConc Agar Concentration AgarConc->Diffusion - AgarDepth Agar Depth AgarDepth->Diffusion - Solvent Solvent Choice Solvent->Diffusion +/- ZOI Zone of Inhibition Diffusion->ZOI

References

"Antibacterial agent 92" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 92

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic compound that functions as a bacterial DNA gyrase inhibitor.[1][2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and by inhibiting this enzyme, Agent 92 effectively halts DNA synthesis, leading to bacterial cell death.[1][2] This mechanism is similar to that of quinolone antibiotics, which also target DNA gyrase.[1][4]

Q2: We are observing significant differences in the Minimum Inhibitory Concentration (MIC) values between different batches of Agent 92. What could be the cause?

A2: Batch-to-batch variability in MIC values can stem from several factors.[5][6][7][8] The most common causes include:

  • Purity Differences: The presence of impurities can affect the agent's potency. Some impurities may have antagonistic effects, while others might possess their own antibacterial properties, leading to inconsistent results.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, which directly impacts the concentration of the active agent in solution and, consequently, the MIC.[9]

  • Degradation: Improper storage or handling can lead to the degradation of the active compound, reducing its effective concentration.

We recommend performing a purity analysis and a solubility assessment of the problematic batches.

Q3: Our latest batch of this compound is difficult to dissolve. Why is this happening and how can we address it?

A3: Solubility issues are a known challenge with some batches of Agent 92 and can be attributed to:

  • Crystallinity: As mentioned, different polymorphs can exhibit varying solubility.[9]

  • Particle Size: Larger particle sizes can lead to a slower dissolution rate.

  • Impurities: The presence of insoluble impurities can affect the overall solubility of the compound.

To address this, we recommend the following:

  • Sonication: Use of an ultrasonic bath can help to break up aggregates and improve dissolution.

  • pH Adjustment: The solubility of many compounds is pH-dependent.[10][11] Experimenting with slight adjustments to the pH of your solvent system may improve solubility.

  • Co-solvents: The use of a small percentage of a co-solvent, such as DMSO or ethanol, can enhance solubility.[12] However, it is crucial to ensure the co-solvent does not interfere with your experimental assay.

Q4: We have identified an unknown peak during HPLC analysis of a recent batch. What is this and could it be affecting our results?

A4: An unknown peak in your HPLC chromatogram indicates the presence of an impurity.[13][14][15] This impurity could be a starting material, a byproduct from the synthesis, or a degradation product.[15] Such impurities can significantly impact the efficacy of Agent 92, leading to the variability you are observing.[13][14] We advise contacting our analytical services team to facilitate the identification of this impurity. In the meantime, it is recommended to use a batch that does not contain this impurity for your critical experiments.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

This guide will help you troubleshoot and identify the potential source of variability in your MIC assays.

Troubleshooting Workflow

MIC_Troubleshooting start Inconsistent MIC Results check_purity Perform HPLC Purity Analysis on Different Batches start->check_purity compare_purity Compare Purity Profiles check_purity->compare_purity impurity_present Significant Impurity Detected compare_purity->impurity_present Different? no_impurity Purity Profiles are Consistent compare_purity->no_impurity Similar? end Isolate and Identify Impurity / Use High-Purity Batch impurity_present->end check_solubility Assess Solubility of Batches no_impurity->check_solubility compare_solubility Compare Solubility Data check_solubility->compare_solubility solubility_diff Significant Difference in Solubility compare_solubility->solubility_diff Different? no_solubility_diff Solubility is Consistent compare_solubility->no_solubility_diff Similar? end2 Optimize Solubilization Method solubility_diff->end2 review_protocol Review MIC Protocol for Consistency no_solubility_diff->review_protocol protocol_issue Inconsistency in Protocol Identified review_protocol->protocol_issue end3 Standardize MIC Protocol protocol_issue->end3

Caption: Troubleshooting workflow for inconsistent MIC results.

Data Presentation: Purity and MIC Correlation

Batch NumberPurity (%) by HPLCUnknown Impurity (%)Average MIC (µg/mL)
A-00199.5<0.12.0
A-00299.6<0.12.1
B-00195.24.58.5
B-00296.13.87.9
C-00199.4<0.12.2

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [16][17][18]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).[19] Adjust the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[16]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (bacteria and broth, no agent) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[16][18]

Issue 2: Poor Solubility of a New Batch

This guide provides steps to assess and improve the solubility of this compound.

Troubleshooting Workflow

Solubility_Troubleshooting start Poor Solubility Observed kinetic_sol Perform Kinetic Solubility Assay start->kinetic_sol compare_sol Compare with Historical Data kinetic_sol->compare_sol sol_lower Solubility is Significantly Lower compare_sol->sol_lower Lower? sol_ok Solubility is Within Specification compare_sol->sol_ok OK? optimize_sol Optimize Solubilization Method sol_lower->optimize_sol contact_support Contact Technical Support for Further Analysis sol_ok->contact_support sonication Try Sonication optimize_sol->sonication ph_adjust Adjust pH of Solvent sonication->ph_adjust cosolvent Use a Co-solvent ph_adjust->cosolvent retest_sol Re-test Solubility cosolvent->retest_sol success Solubility Improved retest_sol->success Improved? fail Solubility Still Poor retest_sol->fail Not Improved? fail->contact_support MOA cluster_bacterium Bacterial Cell agent92 This compound gyrase DNA Gyrase agent92->gyrase Inhibits dna_replication DNA Replication gyrase->dna_replication Enables cell_death Cell Death dna_replication->cell_death Blockage leads to

References

Technical Support Center: Modifying "Antibacterial Agent 92" for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the efficacy of "Antibacterial agent 92".

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of "this compound"?

A1: "this compound" is a quinoid antibiotic. Its active component, VA-2, functions by inhibiting DNA synthesis in bacteria.[1] It directly interferes with DNA-dependent DNA polymerase and induces the degradation of bacterial DNA.[1] This leads to a halt in replication and ultimately, bacterial cell death.

Q2: What are the known limitations of "this compound" and similar quinoid antibiotics?

A2: While potent, quinoid antibiotics can face challenges such as the development of bacterial resistance. Resistance can emerge through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through efflux pumps that actively remove the agent from the bacterial cell. Additionally, issues with solubility and potential for off-target toxicity are common considerations in the development of this class of antibiotics.

Q3: What are the general strategies to enhance the efficacy of an antibacterial agent like "this compound"?

A3: Several strategies can be employed to improve the effectiveness of antibacterial agents:

  • Combination Therapy: Using the agent in conjunction with other antibiotics can create synergistic effects and reduce the likelihood of resistance.[2]

  • Chemical Modification: Altering the chemical structure of the agent can improve its potency, solubility, and ability to evade resistance mechanisms.[2] This can involve creating hybrid molecules with other active pharmacophores.[3]

  • Nanoparticle-based Delivery: Encapsulating the agent in nanoparticles can enhance its delivery to the target site, improve its stability, and increase its efficacy.[4][5]

  • Inhibition of Resistance Mechanisms: Co-administering the agent with compounds that inhibit bacterial resistance mechanisms, such as efflux pump inhibitors, can restore its activity against resistant strains.

Troubleshooting Guides

Problem 1: Decreased or no antibacterial activity of the modified "this compound" against the target bacteria.

  • Question: We have synthesized a new derivative of "this compound", but it shows lower than expected activity in our initial screens. What could be the cause?

  • Answer: A decrease in activity can stem from several factors. First, the chemical modification may have altered the part of the molecule essential for binding to its target, the DNA polymerase. It's also possible that the modification has inadvertently made the molecule a substrate for bacterial efflux pumps, leading to its removal from the cell before it can act. Finally, the new derivative might have poor solubility or stability in the assay medium.

    Troubleshooting Steps:

    • Verify Compound Integrity and Purity: Confirm the structure and purity of the modified agent using techniques like NMR and mass spectrometry.

    • Assess Solubility: Determine the solubility of the compound in your experimental media. If it's low, consider using a different solvent system or a formulation approach.

    • Evaluate Cell Permeability: Conduct cell permeability assays to ensure the modified agent can enter the bacterial cell.

    • Test Against Efflux Pump-Deficient Strains: If available, test the compound's activity against bacterial strains that lack specific efflux pumps to see if this restores activity.

    • Computational Modeling: Use molecular docking simulations to predict how the modification might affect binding to the target enzyme.

Problem 2: The modified "this compound" exhibits high toxicity towards eukaryotic cells.

  • Question: Our modified agent is effective against bacteria, but it's also showing significant cytotoxicity in our preliminary safety assessments. How can we address this?

  • Answer: Increased cytotoxicity is a common hurdle in drug development and can be caused by the modification affecting off-target molecules in eukaryotic cells. The altered chemical structure might now interact with mammalian enzymes or cellular structures.

    Troubleshooting Steps:

    • Structure-Toxicity Relationship Analysis: Analyze the chemical features of your modified agent that might be contributing to toxicity.

    • Targeted Modifications: Synthesize new derivatives with modifications aimed at reducing the cytotoxic elements while preserving antibacterial activity.

    • In Vitro Toxicity Assays: Utilize a panel of in vitro toxicity assays (e.g., testing against different human cell lines) to profile the cytotoxic effects of new derivatives early in the development process.

    • Encapsulation Strategies: Consider using a targeted delivery system, such as liposomes or nanoparticles, to direct the agent specifically to bacterial cells and minimize exposure to eukaryotic cells.[4]

Problem 3: Rapid emergence of bacterial resistance to the modified "this compound".

  • Question: We've observed that bacteria quickly develop resistance to our modified agent in culture. What is the likely mechanism, and how can we combat this?

  • Answer: The rapid emergence of resistance suggests that a single mutation in the bacteria can confer protection.[6] For an agent targeting DNA synthesis, this is often a mutation in the gene encoding the target enzyme (DNA polymerase) that reduces the binding affinity of the drug.

    Troubleshooting Steps:

    • Sequence the Resistant Strains: Isolate and sequence the genome of the resistant bacteria to identify mutations, particularly in the genes for DNA gyrase and topoisomerase IV.

    • Develop a Dual-Targeting Agent: A highly effective strategy to combat resistance is to create a hybrid molecule that inhibits two different essential bacterial targets simultaneously.[3] This significantly lowers the probability of a single mutation conferring resistance.

    • Implement Combination Therapy: Test the modified agent in combination with other antibiotics that have different mechanisms of action. This can create a synergistic effect and make it more difficult for bacteria to develop resistance.[2]

    • Investigate Efflux Pump Involvement: Determine if overexpression of efflux pumps is contributing to the resistance phenotype. If so, co-administration with an efflux pump inhibitor could be a viable strategy.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" and its Derivatives against Various Bacterial Strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (BAA-1717) MIC (µg/mL)
This compound0.582
Modification A0.12540.5
Modification B1164
Modification C (Hybrid)0.2510.25

Table 2: Synergy Testing of Modified Agent A with Other Antibiotics against MRSA (BAA-1717).

CombinationMIC of Agent A (µg/mL)MIC of Antibiotic B (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Agent A + Vancomycin0.06250.250.5Synergy
Agent A + Rifampicin0.1250.0040.75Additive
Agent A + Ciprofloxacin0.250.1251.0Indifference

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate Plate: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Prepare Compound Dilutions: In a 96-well plate, create a two-dimensional array of dilutions for two antibacterial agents. Agent A is diluted serially along the rows, and Agent B is diluted serially along the columns.

  • Inoculate Plate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine FIC Index: After incubation, determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

  • Interpret Results: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Mandatory Visualizations

G cluster_0 Bacterial Cell Agent_92 This compound DNA_Polymerase DNA-dependent DNA Polymerase Agent_92->DNA_Polymerase Inhibits DNA Bacterial DNA Agent_92->DNA Induces Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork Acts on DNA->Replication_Fork DNA_Cleavage DNA Cleavage DNA->DNA_Cleavage Cell_Death Cell Death DNA_Cleavage->Cell_Death

Caption: Mechanism of action of "this compound".

G Start Start: Modification of 'Agent 92' Synthesis Synthesize Derivative Start->Synthesis Purification Purify and Characterize Synthesis->Purification MIC_Assay MIC Assay Purification->MIC_Assay Activity_Check Sufficient Activity? MIC_Assay->Activity_Check Toxicity_Assay Cytotoxicity Assay Activity_Check->Toxicity_Assay Yes Troubleshoot_Activity Troubleshoot: - Solubility - Permeability - Target Binding Activity_Check->Troubleshoot_Activity No Toxicity_Check Acceptable Toxicity? Toxicity_Assay->Toxicity_Check Synergy_Test Synergy Testing Toxicity_Check->Synergy_Test Yes Troubleshoot_Toxicity Troubleshoot: - SAR Analysis - Targeted Delivery Toxicity_Check->Troubleshoot_Toxicity No End Lead Candidate Synergy_Test->End Troubleshoot_Activity->Synthesis Troubleshoot_Toxicity->Synthesis

Caption: Experimental workflow for modification and testing.

G Problem Problem: Decreased Activity of Modified Agent Cause1 Chemical Modification Affects Target Binding? Problem->Cause1 Cause2 Increased Efflux by Bacteria? Problem->Cause2 Cause3 Poor Solubility or Stability? Problem->Cause3 Solution1 Verify Structure & Purity (NMR, Mass Spec) Cause1->Solution1 Solution4 Computational Docking Studies Cause1->Solution4 Solution2 Test Against Efflux Pump-Deficient Strains Cause2->Solution2 Solution3 Assess Solubility in Assay Media Cause3->Solution3

Caption: Troubleshooting logic for decreased agent activity.

References

Preventing precipitation of "Antibacterial agent 92" in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "Antibacterial agent 92" in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical properties, including a computed XLogP3 of 3.6, "this compound" is predicted to have low aqueous solubility[1]. Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with poor water solubility.[2][3] For initial experiments, a stock concentration of 10 mM in 100% DMSO is a good starting point.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

A2: This is a common issue for compounds with low aqueous solubility.[2][3] While "this compound" is soluble in DMSO, the DMSO concentration dramatically decreases upon addition to your aqueous-based medium. This shift in solvent polarity can cause the compound to come out of solution and precipitate.[2][4] The final concentration of DMSO in your medium and the intrinsic solubility of the agent in that specific medium are critical factors.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final DMSO concentration in the cell culture medium below 1%, and ideally below 0.5%, to minimize cytotoxicity.[3] You may need to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Q4: Can I heat the medium to help dissolve the precipitate?

A4: Mild heating can sometimes help dissolve precipitates. However, the effect of temperature on the solubility of "this compound" is not fully characterized. Some compounds can become less soluble at higher temperatures.[5] Furthermore, excessive heat can degrade the compound or other components in your culture medium. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent the precipitation of "this compound" in your experimental media.

Problem: Precipitate forms immediately upon adding the DMSO stock solution to the media.

Step 1: Verify Stock Solution and Dilution Technique

  • Question: Is your stock solution fully dissolved?

    • Action: Visually inspect your DMSO stock solution to ensure there are no visible crystals. If necessary, gently warm the stock solution and vortex to ensure complete dissolution.

  • Question: How are you adding the stock solution to the medium?

    • Action: Add the stock solution dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can promote precipitation.

Step 2: Optimize the Final DMSO Concentration

  • Question: What is the final concentration of DMSO in your medium?

    • Action: Calculate the final percentage of DMSO. If it is significantly below 1%, you may be able to increase it slightly, provided your cells can tolerate it.[3] A higher final DMSO concentration can help maintain the solubility of the compound.

Step 3: Adjust the Stock Solution Concentration

  • Question: Can you use a more dilute stock solution?

    • Action: Preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO) will require you to add a larger volume to your medium to achieve the same final concentration of "this compound". This will result in a higher final DMSO concentration which may prevent precipitation.

Problem: Precipitate forms over time in the incubator.

Step 1: Evaluate Media Components

  • Question: Are there components in your media that could be interacting with the compound?

    • Action: High concentrations of salts, proteins (like serum), or certain ions in complex media can sometimes contribute to the precipitation of a dissolved compound.[6] Consider if any media components could be acting as anti-solvents.

Step 2: Assess Environmental Factors

  • Question: Could temperature fluctuations be a factor?

    • Action: Ensure your incubator maintains a stable temperature. While unlikely to be the primary cause for a well-dissolved compound, temperature shifts can affect solubility.

Quantitative Data: Hypothetical Solubility of this compound

The following table summarizes the hypothetical solubility of "this compound" under various conditions to guide your experimental design.

Solvent/MediumTemperature (°C)Maximum Solubility (µM)Observations
100% DMSO25> 50,000Readily soluble
100% Ethanol2515,000Soluble
Phosphate-Buffered Saline (PBS)25< 1Insoluble
Cell Culture Medium + 10% FBS375Precipitates at higher concentrations
Cell Culture Medium + 10% FBS + 0.5% DMSO3725Soluble up to this concentration
Cell Culture Medium + 10% FBS + 1% DMSO3750Soluble, but check for cell toxicity

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilutions: Prepare a series of dilutions of your stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS). Aim for final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent across all dilutions if possible, or note the varying concentrations. A good starting point is to maintain a final DMSO concentration of 0.5%.

  • Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation immediately after preparation and after 2, 6, and 24 hours. Use a light microscope to check for micro-precipitates.

  • Turbidity Measurement: For a quantitative assessment, measure the absorbance of the solutions at 600 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Solubility: The highest concentration that remains clear and shows no increase in turbidity is considered the maximum soluble concentration under those conditions.

Visualizations

Troubleshooting_Workflow start Start: Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock dissolve_stock Action: Gently warm and vortex stock solution. check_stock->dissolve_stock No add_technique How is the stock solution being added to the media? check_stock->add_technique Yes dissolve_stock->check_stock dropwise Action: Add dropwise while vortexing. add_technique->dropwise Incorrectly check_dmso What is the final DMSO concentration? add_technique->check_dmso Correctly dropwise->add_technique optimize_dmso Can the final DMSO % be increased? check_dmso->optimize_dmso increase_dmso Action: Increase final DMSO % (check cell tolerance). optimize_dmso->increase_dmso Yes dilute_stock Action: Use a more dilute stock solution. optimize_dmso->dilute_stock No check_media Are there interacting media components? optimize_dmso->check_media Precipitation persists success Success: No Precipitation increase_dmso->success dilute_stock->success modify_media Consider media modifications (e.g., reduce serum). check_media->modify_media modify_media->success

Caption: Troubleshooting workflow for preventing precipitation.

Mechanism_of_Action cluster_synthesis Bacterial Protein Synthesis Thr Threonine (Thr) ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Charged_tRNA Thr-tRNA(Thr) ThrRS->Charged_tRNA ATP->AMP+PPi Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein Agent92 This compound Agent92->ThrRS Inhibition at three sites

Caption: Mechanism of action of this compound.

References

Adjusting pH for optimal "Antibacterial agent 92" activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 92

This guide provides troubleshooting advice and frequently asked questions regarding the optimal use of this compound, with a specific focus on the critical role of pH in its activity.

Troubleshooting Guide

Issue: My Minimum Inhibitory Concentration (MIC) values for Agent 92 are inconsistent or significantly higher than the datasheet values.

  • Possible Cause: The primary reason for suboptimal performance of this compound is often an incorrect pH of the experimental medium. The agent's chemical structure includes an ionizable group, making its ability to cross the bacterial membrane and interact with its intracellular target highly dependent on the surrounding pH.

  • Solution Steps:

    • Verify Media pH: Before starting your experiment, calibrate your pH meter and measure the pH of your prepared growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth). Note that the pH of autoclaved media can sometimes shift upon cooling and exposure to CO2.

    • Perform a pH Optimization Assay: We strongly recommend running a preliminary experiment to determine the optimal pH for your specific bacterial strain and media conditions. A detailed protocol for this is provided below.

    • Standardize Media Preparation: Ensure your media preparation protocol is consistent. Use buffered media, such as MOPS-buffered Mueller-Hinton Broth, to maintain a stable pH throughout the duration of your bacterial growth experiment.

    • Check Agent Dilution: Verify that the buffer used to dissolve and dilute this compound is sterile and does not significantly alter the final pH of the medium in your assay wells.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity

This protocol describes a broth microdilution method to identify the pH at which Agent 92 exhibits the highest potency (lowest MIC).

  • Media Preparation:

    • Prepare a batch of your desired growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Aseptically divide the medium into several sterile flasks.

    • Adjust the pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile 1M HCl or 1M NaOH. Use a calibrated pH meter to confirm the final pH after adjustment. It is recommended to use a biological buffer like MOPS to stabilize the pH.

  • Assay Setup:

    • For each pH-adjusted medium, perform a standard broth microdilution assay in a 96-well plate.

    • Prepare a two-fold serial dilution of this compound in the corresponding pH-adjusted medium.

    • Inoculate the wells with your bacterial strain of interest to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria, no agent) and a negative control (medium only) for each pH condition.

  • Incubation & Analysis:

    • Incubate the plates at the optimal temperature for your bacterial strain (e.g., 37°C) for 18-24 hours.

    • Determine the MIC for each pH value. The MIC is the lowest concentration of Agent 92 that completely inhibits visible bacterial growth.

    • Compare the MIC values across the different pH conditions to identify the optimum.

Data Presentation

Table 1: Example Data - Effect of Media pH on the MIC of this compound against E. coli ATCC 25922

Media pHMIC (µg/mL)Observation
6.00.5Strong inhibition.
6.50.25Optimal activity.
7.01Moderate inhibition.
7.54Reduced activity.
8.016Significantly reduced activity.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis prep_media Prepare Growth Medium adjust_ph Divide and Adjust to Target pHs (6.0, 6.5, 7.0, 7.5, 8.0) prep_media->adjust_ph perform_mic Perform Broth Microdilution (for each pH) adjust_ph->perform_mic prep_agent Prepare Serial Dilutions of Agent 92 prep_agent->perform_mic prep_inoculum Prepare Bacterial Inoculum prep_inoculum->perform_mic incubate Incubate Plates (18-24h) perform_mic->incubate read_mic Read MICs for Each pH Plate incubate->read_mic compare Compare MICs & Determine Optimal pH read_mic->compare

Caption: Experimental workflow for determining the optimal pH for Agent 92 activity.

signaling_pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) agent_h Agent 92-H+ (Protonated, Neutral Charge) agent Agent 92 (Unprotonated, Charged) agent_h->agent Equilibrium transporter Membrane Transporter agent_h->transporter Passive Diffusion H_ion H+ agent_internal Agent 92 (Unprotonated, Charged) transporter->agent_internal Transport target Intracellular Target (e.g., DNA Gyrase) agent_internal->target Inhibition

Caption: Hypothetical mechanism of pH-dependent uptake and action of Agent 92.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

  • Our internal studies indicate that this compound is most potent in slightly acidic conditions, typically between pH 6.0 and 6.8. As shown in the example data (Table 1), activity decreases significantly as the medium becomes neutral or alkaline. This is because the agent is thought to cross the bacterial membrane more efficiently in its protonated, uncharged state, which is favored by acidic pH.

Q2: How does pH affect the stability of Agent 92?

  • This compound is stable within a pH range of 5.0 to 8.5 for up to 48 hours at 37°C. However, its activity is pH-dependent, not its stability within this range. Do not confuse stability with optimal performance conditions.

Q3: Can I use a different buffer to control the pH?

  • Yes. While MOPS is recommended, other non-phosphate biological buffers like MES or PIPES can be used, provided they do not interact with the agent or affect bacterial growth. We advise against using phosphate buffers as high phosphate concentrations can sometimes interfere with the activity of certain antibacterial compounds.

Q4: The pH of my medium changed during the experiment. What should I do?

  • Significant pH drift during an assay can lead to unreliable MIC values. This is often caused by bacterial metabolism. To prevent this, ensure your medium has sufficient buffering capacity. Using a concentration of 25-50 mM of a buffer like MOPS is typically sufficient to maintain a stable pH throughout the incubation period. If you continue to experience drift, re-validate your results using a more robustly buffered medium.

Validation & Comparative

A Mechanistic and Profile Comparison: Antibacterial Agent 92 vs. Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antibiotic development, the pursuit of novel agents to combat multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) is of paramount importance. This guide provides a comparative analysis of "Antibacterial agent 92," a novel aminoacyl-tRNA synthetase (aaRS) inhibitor, and vancomycin, a cornerstone therapy for serious MRSA infections.

While direct comparative studies evaluating the efficacy of "this compound" against MRSA are not yet available in the public domain, this guide offers a foundational comparison based on their distinct mechanisms of action, known inhibitory profiles, and the potential implications for antibacterial therapy.

Executive Summary

This comparison delineates the fundamental differences between a novel protein synthesis inhibitor and a conventional cell wall synthesis inhibitor. "this compound" represents a modern approach to antibiotic design, targeting an intracellular enzymatic process essential for bacterial viability. In contrast, vancomycin has a long-standing clinical history, targeting the bacterial cell wall, a structure external to the cytoplasm. Understanding these differences is crucial for assessing the potential strategic role of new antibiotic classes in the clinic.

Data Presentation: A Comparative Overview

The following tables summarize the known characteristics of "this compound" and the well-established profile of vancomycin.

Table 1: General and Chemical Properties

PropertyThis compoundVancomycin
Chemical Formula C30H28Cl2F3N5O4C66H75Cl2N9O24
Molecular Weight 650.48 g/mol 1449.2 g/mol
Synonyms CHEMBL5205862, HY-146265Vancocin, Lyphocin
Source SyntheticAmycolatopsis orientalis

Table 2: Mechanism and Spectrum of Activity

FeatureThis compoundVancomycin
Mechanism of Action Inhibition of Protein SynthesisInhibition of Cell Wall Synthesis
Specific Target Threonyl-tRNA Synthetase (ThrRS)D-alanyl-D-alanine termini of peptidoglycan precursors
Spectrum of Activity Primarily Gram-positive bacteria (based on target)Primarily Gram-positive bacteria, including MRSA
Known Efficacy IC50 of 0.58 µM for Salmonella enterica ThrRSMIC range for MRSA: 0.5 - 2.0 µg/mL

Detailed Experimental Protocols

To directly compare the in vitro efficacy of "this compound" and vancomycin against MRSA, a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) would be employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the target MRSA strain from an agar plate.

    • Inoculate the colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of "this compound" and vancomycin in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualization of Mechanisms and Workflows

Signaling Pathway Diagrams

The distinct mechanisms of action of "this compound" and vancomycin are visualized below.

G Figure 1: Mechanism of Action of this compound cluster_bacterium Bacterial Cell Thr Threonine ThrRS Threonyl-tRNA Synthetase Thr->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Aminoacyl_tRNA Threonyl-tRNA(Thr) ThrRS->Aminoacyl_tRNA Aminoacylation Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Agent92 This compound Agent92->ThrRS

Caption: Mechanism of "this compound"

G Figure 2: Mechanism of Action of Vancomycin cluster_bacterium Bacterial Cell Wall Synthesis Lipid_II Lipid II with D-Ala-D-Ala Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan incorporation Cross_linked_wall Cross-linked Cell Wall Peptidoglycan->Cross_linked_wall cross-linking Transglycosylase Transglycosylase Transpeptidase Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->Lipid_II binds

Caption: Mechanism of Vancomycin

Experimental Workflow Diagram

The workflow for the comparative MIC determination is illustrated below.

G Figure 3: Workflow for MIC Determination cluster_prep Preparation cluster_antibiotics Antibiotic Dilution cluster_assay Assay MRSA_culture MRSA Culture McFarland 0.5 McFarland Standardization MRSA_culture->McFarland Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Plate 96-well Plate Inoculum->Plate Agent92_stock Stock: Agent 92 Serial_dilution_92 Serial Dilution Agent92_stock->Serial_dilution_92 Vanco_stock Stock: Vancomycin Serial_dilution_vanco Serial Dilution Vanco_stock->Serial_dilution_vanco Serial_dilution_92->Plate Serial_dilution_vanco->Plate Incubation Incubate 16-20h at 35°C Plate->Incubation Reading Visual Reading of Growth Incubation->Reading MIC_value Determine MIC Reading->MIC_value

Caption: MIC Determination Workflow

Concluding Remarks

"this compound," as a threonyl-tRNA synthetase inhibitor, represents a promising class of antibiotics with a mechanism of action distinct from that of vancomycin. While its activity against Salmonella enterica is documented, its potential against MRSA remains to be elucidated through direct experimental investigation. The protocols and comparative framework provided in this guide are intended to serve as a resource for researchers to conduct such evaluations. The development of new classes of antibiotics like aaRS inhibitors is a critical component of the strategy to address the growing challenge of antimicrobial resistance.

A Comparative Analysis of the Efficacy of the Novel Dual-Action Antibiotic TNP-2092 and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a detailed comparison of the efficacy of TNP-2092, an investigational dual-action antibiotic, and ciprofloxacin, a widely used second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, in vitro efficacy data, and the experimental protocols used for their evaluation.

Introduction to the Compared Agents

TNP-2092 is a novel, first-in-class antibacterial agent engineered as a rifamycin-quinolone hybrid.[1][2][3] It is designed to overcome resistance by simultaneously targeting multiple essential bacterial enzymes.[1][4]

Ciprofloxacin is a well-established, broad-spectrum fluoroquinolone antibiotic.[5][6][7] It has been a cornerstone in the treatment of various bacterial infections for decades, particularly those caused by Gram-negative bacteria.[5][8]

Mechanism of Action

The fundamental difference in the efficacy of TNP-2092 and ciprofloxacin lies in their distinct mechanisms of action.

TNP-2092 exhibits a dual mechanism of action by inhibiting both bacterial RNA polymerase and DNA gyrase/topoisomerase IV.[1][4][9] This multi-targeted approach is intended to have a synergistic antibacterial effect and a lower propensity for the development of resistance.[4][9]

Ciprofloxacin 's bactericidal activity stems from its inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[5][10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[10] By blocking these processes, ciprofloxacin effectively halts cell division and leads to bacterial cell death.

Mechanism_of_Action Comparative Mechanisms of Action cluster_TNP2092 TNP-2092 cluster_Ciprofloxacin Ciprofloxacin TNP2092 TNP-2092 (Rifamycin-Quinolone Hybrid) RNAP RNA Polymerase TNP2092->RNAP Inhibits Gyrase_TopoIV_T DNA Gyrase & Topoisomerase IV TNP2092->Gyrase_TopoIV_T Inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Replication_T DNA Replication Gyrase_TopoIV_T->Replication_T Bacterial Viability Bacterial Viability Transcription->Bacterial Viability Essential for Replication_T->Bacterial Viability Essential for Cipro Ciprofloxacin (Fluoroquinolone) Gyrase_TopoIV_C DNA Gyrase & Topoisomerase IV Cipro->Gyrase_TopoIV_C Inhibits Replication_C DNA Replication Gyrase_TopoIV_C->Replication_C Replication_C->Bacterial Viability Essential for MIC_Workflow MIC Assay Workflow (Broth Microdilution) A Prepare serial dilutions of antibiotic in 96-well plate C Dilute inoculum and add to wells A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (16-20 hours, 37°C) C->D E Read results: Identify lowest concentration with no visible growth D->E

References

Validating the Antibacterial Efficacy of "Antibacterial agent 92": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel investigational "Antibacterial agent 92" against established antibacterial agents. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of its potential. The following sections detail its performance, the experimental protocols used for validation, and its proposed mechanism of action.

Comparative Performance Data

The antibacterial activity of "this compound" was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compared with two widely used antibiotics, Penicillin G (a cell wall synthesis inhibitor) and Gentamicin (a protein synthesis inhibitor). The quantitative data for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition are summarized below.

Antibacterial AgentTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus (ATCC 25923)2425
Escherichia coli (ATCC 25922)81618
Penicillin G Staphylococcus aureus (ATCC 25923)0.5130
Escherichia coli (ATCC 25922)>128>1280
Gentamicin Staphylococcus aureus (ATCC 25923)1228
Escherichia coli (ATCC 25922)4822

Experimental Protocols

The following methodologies were employed for the comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of each bacterial strain (approximately 5 x 10^5 CFU/mL) was prepared in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The antibacterial agents were serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC was assessed to determine the bactericidal effect.

  • Subculturing: A 10 µL aliquot from each well showing no visible growth in the MIC assay was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • Interpretation: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay

The Kirby-Bauer disk diffusion method was used to evaluate the susceptibility of the bacterial strains to the antibacterial agents.[1][2]

  • Inoculum Preparation: A bacterial inoculum was prepared and adjusted to a 0.5 McFarland turbidity standard.[3]

  • Plate Inoculation: A sterile cotton swab was dipped into the inoculum and evenly streaked across the surface of an MHA plate.

  • Disk Application: Paper disks impregnated with standardized concentrations of each antibacterial agent were placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.[3]

Visualizing the Science

The following diagrams illustrate the proposed mechanism of "this compound," the experimental workflow, and the logical framework of this comparative study.

G cluster_cell Bacterial Cell This compound This compound DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits DNA_Degradation DNA Degradation This compound->DNA_Degradation Induces DNA_Replication_Block DNA Replication Blocked DNA_Polymerase->DNA_Replication_Block Cell_Death Cell Death DNA_Degradation->Cell_Death DNA_Replication_Block->Cell_Death

Proposed Mechanism of "this compound".

G start Start prep_inoculum Prepare Bacterial Inoculum (S. aureus & E. coli) start->prep_inoculum mic_setup Setup MIC Assay (Serial Dilutions) prep_inoculum->mic_setup disk_setup Perform Disk Diffusion Assay prep_inoculum->disk_setup incubate Incubate Plates (18-24h at 37°C) mic_setup->incubate mbc_setup Perform MBC Assay (Subculturing) mbc_setup->incubate disk_setup->incubate read_results Read & Record Results (MIC, MBC, Zone of Inhibition) incubate->read_results read_results->mbc_setup analyze Analyze & Compare Data read_results->analyze end End analyze->end

Experimental Workflow for Antibacterial Testing.

G cluster_agents Test Agents cluster_strains Bacterial Strains hypothesis Hypothesis: 'this compound' has significant antibacterial activity. agent_92 This compound (Novel Agent) hypothesis->agent_92 penicillin Penicillin G (Control 1: Cell Wall Inhibitor) hypothesis->penicillin gentamicin Gentamicin (Control 2: Protein Synthesis Inhibitor) hypothesis->gentamicin evaluation Evaluation Metrics (MIC, MBC, Zone of Inhibition) agent_92->evaluation penicillin->evaluation gentamicin->evaluation s_aureus S. aureus (Gram-positive) s_aureus->evaluation e_coli E. coli (Gram-negative) e_coli->evaluation conclusion Conclusion: Comparative efficacy of 'this compound' is determined. evaluation->conclusion

Logical Framework of the Comparative Study.

References

A Comparative Analysis of TNP-2092 and Other Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action and improved efficacy against challenging pathogens. This guide provides a comparative analysis of TNP-2092, a novel dual-acting antibacterial agent, with two other recently developed agents, Ceftobiprole and Dalbavancin. The comparison focuses on their mechanisms of action, in vitro activity against Staphylococcus aureus, and their potential applications in treating complex infections, including those involving biofilms.

Introduction to the Agents

TNP-2092 is a first-in-class, dual-acting antibacterial agent that combines a rifamycin and a quinolizinone pharmacophore into a single molecule. This hybrid design is intended to provide a broad spectrum of activity and a low propensity for resistance development by simultaneously inhibiting two essential bacterial enzymes: RNA polymerase and DNA gyrase/topoisomerase IV.[1] It is currently in clinical development for the treatment of persistent bacterial infections, such as those associated with prosthetic joints.[1][2]

Ceftobiprole is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA).[3]

Dalbavancin is a second-generation lipoglycopeptide antibiotic that also targets bacterial cell wall synthesis. It interferes with the polymerization of peptidoglycan, a critical component of the bacterial cell wall.[4] Dalbavancin has a long half-life, allowing for infrequent dosing, and has shown activity against biofilm-forming bacteria.[[“]][6]

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of TNP-2092, Ceftobiprole, and Dalbavancin against various strains of Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Agent Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
TNP-2092S. aureus (PJI-associated)≤0.00750.015[7][8]
TNP-2092S. epidermidis (PJI-associated)≤0.00750.015[7][8]
CeftobiproleS. aureus (overall)0.52[9][10]
CeftobiproleMethicillin-susceptible S. aureus (MSSA)0.50.5[10][11]
CeftobiproleMethicillin-resistant S. aureus (MRSA)12[10][11]
DalbavancinS. aureus0.030.03[4]
DalbavancinMethicillin-susceptible S. aureus (MSSA)0.030.03[4]
DalbavancinMethicillin-resistant S. aureus (MRSA)0.030.03[4]

PJI: Periprosthetic Joint Infection

Mechanisms of Action and Experimental Workflows

Visualizing the mechanisms of action and the experimental procedures used to evaluate these agents can provide a deeper understanding of their properties.

TNP_2092_Mechanism cluster_bacterium Bacterial Cell TNP-2092 TNP-2092 RNA_Polymerase RNA_Polymerase TNP-2092->RNA_Polymerase Inhibits DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV TNP-2092->DNA_Gyrase_Topo_IV Inhibits Transcription Transcription RNA_Polymerase->Transcription DNA_Replication DNA_Replication DNA_Gyrase_Topo_IV->DNA_Replication Protein_Synthesis Protein_Synthesis Transcription->Protein_Synthesis Cell_Death Cell_Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Leads to Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Ceftobiprole Ceftobiprole PBP Penicillin-Binding Proteins (PBPs) (including PBP2a in MRSA) Ceftobiprole->PBP Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibacterial agent in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Antibacterial Agent TNP-2092 and its Cross-Resistance Profile with Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the search for novel therapeutic agents, TNP-2092 (also known as CBR-2092 or Rifaquizinone) has emerged as a promising candidate. This guide provides a comprehensive comparison of TNP-2092's performance against existing antibiotics, with a focus on its cross-resistance profile, supported by available experimental data.

Introduction to TNP-2092: A Dual-Acting Antibiotic

TNP-2092 is a novel, first-in-class antibacterial agent currently in clinical development for the treatment of persistent bacterial infections, such as those associated with prosthetic joints and Helicobacter pylori.[1][2] It is a hybrid antibiotic, covalently linking a rifamycin pharmacophore with a quinolizinone pharmacophore, a quinolone equivalent.[3] This unique structure underpins its dual mechanism of action, designed to overcome and prevent the development of resistance.[4][5]

Mechanism of Action: A Two-Pronged Attack

TNP-2092 simultaneously targets two distinct and essential bacterial cellular pathways:

  • Inhibition of RNA Synthesis: The rifamycin component of TNP-2092 binds to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the initiation of transcription.[6] This is the well-established mechanism of action for the rifamycin class of antibiotics.

  • Inhibition of DNA Replication: The quinolizinone moiety targets two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] By inhibiting these enzymes, TNP-2092 prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, respectively, which are crucial for DNA replication.[7]

This dual mechanism is hypothesized to have a synergistic effect and a lower propensity for the development of resistance compared to single-target antibiotics.[4][5]

TNP-2092_Mechanism_of_Action cluster_tnp2092 TNP-2092 cluster_bacterial_cell Bacterial Cell cluster_dna_processes DNA Replication & Transcription cluster_protein_synthesis Protein Synthesis cluster_outcome Outcome TNP2092 TNP-2092 (Rifamycin-Quinolizinone Hybrid) DNA_Gyrase DNA Gyrase TNP2092->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV TNP2092->Topo_IV Inhibits RNAP RNA Polymerase TNP2092->RNAP Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Topo_IV->DNA Decatenation RNA mRNA RNAP->RNA Transcription DNA->RNAP Template Protein Bacterial Proteins RNA->Protein Translation Cell_Death Bacterial Cell Death Protein->Cell_Death Leads to

Figure 1: Mechanism of action of TNP-2092.

Comparative Performance and Cross-Resistance Data

A key advantage of TNP-2092 is its potent activity against bacterial strains that are resistant to its parent antibiotic classes.

Activity against Resistant Staphylococcus aureus

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of prosthetic joint infections. TNP-2092 has demonstrated significant in vitro activity against both methicillin-susceptible (S. aureus) (MSSA) and MRSA, including strains resistant to rifampin and quinolones.

Bacterial StrainAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
S. aureus TNP-2092 ≤0.0075 0.015
Ciprofloxacin0.25>4
Rifampin≤0.00750.015
Daptomycin0.250.5
Vancomycin11
S. epidermidis TNP-2092 ≤0.0075 0.015
Ciprofloxacin0.25>4
Rifampin≤0.00750.03
Daptomycin0.250.5
Vancomycin24

Data compiled from studies on periprosthetic joint infection-associated staphylococci.

Activity against Resistant Helicobacter pylori

H. pylori infections are increasingly difficult to treat due to rising resistance to clarithromycin and levofloxacin. TNP-2092 has shown high activity against clinical isolates of H. pylori, including those resistant to standard therapies.[2][8]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)
TNP-2092 0.125 0.5 1
Clarithromycin0.008213
Levofloxacin0.25818
Rifampin0.1250.51

Data from a study of 100 H. pylori clinical isolates.[2][8]

Development of Cross-Resistance

A critical consideration for any new antibiotic is its potential for the development of cross-resistance to other antimicrobial agents. To date, published studies specifically examining the emergence of cross-resistance in various bacterial species after exposure to sub-inhibitory concentrations of TNP-2092 are not yet available. However, the dual-targeting mechanism of TNP-2092 is rationally designed to have a low propensity for resistance development.[4][5] For a bacterium to develop resistance to TNP-2092, it would likely need to acquire mutations in the targets of both the rifamycin and quinolizinone components simultaneously, a statistically less frequent event than the development of resistance to a single-target agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TNP-2092.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][9][10][11]

Materials:

  • Mueller-Hinton agar (supplemented with 5% sheep blood for fastidious organisms like H. pylori).

  • Sterile petri dishes.

  • TNP-2092 and comparator antibiotic stock solutions.

  • Bacterial strains for testing.

  • Sterile saline or broth for inoculum preparation.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare serial twofold dilutions of each antibiotic in a suitable solvent.

    • Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • From an overnight culture on non-selective agar, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator, spot a defined volume of the standardized bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours (up to 72 hours for slow-growing organisms like H. pylori in a microaerophilic environment).

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. The growth of a single colony or a faint haze is disregarded.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][3][12][13][14]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Data Analysis start Start: Prepare bacterial inoculum (mid-log phase, ~5x10^5 CFU/mL) prep_tubes Prepare tubes with broth and serial dilutions of antibiotic start->prep_tubes inoculate Inoculate tubes with bacterial suspension prep_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Withdraw aliquots at time points (0, 2, 4, 8, 24 hours) incubate->sampling serial_dilute Perform serial dilutions of withdrawn aliquots sampling->serial_dilute plate Plate dilutions onto agar plates serial_dilute->plate incubate_plates Incubate plates for 18-24 hours plate->incubate_plates count_colonies Count Colony Forming Units (CFU) incubate_plates->count_colonies plot Plot log10 CFU/mL vs. time count_colonies->plot determine_activity Determine bactericidal/bacteriostatic activity plot->determine_activity

References

Comparative Guide to the Synergistic Effect of Ceftazidime-Avibactam and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antibacterial agent ceftazidime-avibactam with alternative therapies. The data presented is intended to inform research and development in the field of infectious diseases, with a focus on multidrug-resistant Gram-negative bacteria.

Introduction to Ceftazidime-Avibactam Synergy

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel non-β-lactam β-lactamase inhibitor, avibactam.[1][2] The synergistic effect of this combination lies in avibactam's ability to inactivate a broad spectrum of β-lactamase enzymes produced by resistant bacteria.[3] These enzymes would otherwise degrade ceftazidime, rendering it ineffective.[4] By inhibiting these enzymes, avibactam restores and extends the antibacterial activity of ceftazidime against many clinically significant Gram-negative pathogens.[1][3]

The mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death.[5][6] Avibactam covalently binds to the active site of β-lactamases, a reaction that is notably reversible, allowing it to protect ceftazidime from degradation.[2][7][8] This combination is particularly effective against bacteria producing Class A, Class C, and some Class D β-lactamases.[3][9]

Comparative Analysis of In Vitro Synergy

The synergistic activity of ceftazidime-avibactam and other antibiotic combinations is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A lower FIC index indicates a higher degree of synergy.

Table 1: In Vitro Synergy of Ceftazidime-Avibactam and Comparators against Multidrug-Resistant Bacteria

Combination Organism FIC Index Range Interpretation
Ceftazidime-Avibactam + Aztreonam Metallo-β-lactamase (MBL)-producing Enterobacterales 0.25 - 0.5 Synergistic[10]
Ceftazidime-Avibactam + Meropenem KPC-producing Klebsiella pneumoniae ≤ 0.5 Synergistic[11]
Ceftazidime-Avibactam + Meropenem Serratia marcescens (KPC-2) Not specified, but synergy observed Synergistic[12]
Ceftazidime-Avibactam + Polymyxin B NDM-producing Enterobacterales Not specified, but synergy observed Synergistic[13]

| Ceftazidime-Avibactam + Amikacin | NDM-producing Enterobacterales | Not specified, but synergy observed | Synergistic[13] |

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference or Additive; > 4 = Antagonism.[14]

Comparison with Alternative Therapies

Ceftazidime-avibactam is a critical option for treating complicated infections, but several alternatives exist, each with a distinct spectrum of activity and mechanism.

Table 2: Comparison of Ceftazidime-Avibactam with Alternative Antibacterial Agents

Agent/Combination Mechanism of Action Spectrum of Activity Key Advantages Key Limitations
Ceftazidime-Avibactam Ceftazidime inhibits cell wall synthesis; Avibactam inhibits β-lactamases.[4][6] Broad-spectrum against Enterobacterales and P. aeruginosa, including many ESBL, AmpC, KPC, and OXA-48 producers.[2] Effective against many carbapenem-resistant isolates.[1] Not active against metallo-β-lactamase (MBL) producers.[2]
Meropenem-Vaborbactam Meropenem inhibits cell wall synthesis; Vaborbactam is a boronic acid β-lactamase inhibitor. Active against KPC-producing carbapenem-resistant Enterobacterales (CRE). A primary alternative for KPC-producing CRE.[15] Limited activity against MBL and some OXA-type carbapenemase producers.
Ceftolozane-Tazobactam Ceftolozane inhibits cell wall synthesis; Tazobactam inhibits β-lactamases.[16] Potent activity against multidrug-resistant P. aeruginosa.[16] A valuable option for difficult-to-treat P. aeruginosa infections.[17] Limited activity against many carbapenemase producers.
Piperacillin-Tazobactam Piperacillin inhibits cell wall synthesis; Tazobactam inhibits β-lactamases. Broad-spectrum including many Gram-negative and Gram-positive bacteria, and anaerobes. A first-line alternative for various infections, including those with anaerobic involvement.[17] Ineffective against organisms producing ESBLs, AmpC, and carbapenemases.

| Cefiderocol | Siderophore cephalosporin that utilizes iron uptake systems to enter bacterial cells. | Broad activity against Gram-negative bacteria, including CRE and multidrug-resistant Acinetobacter baumannii and Stenotrophomonas maltophilia. | Novel mechanism of entry can overcome some resistance mechanisms.[15] | |

Experimental Protocols

This method is used to determine the in vitro interaction between two antimicrobial agents.

  • Preparation: Twofold serial dilutions of each antibiotic are prepared.[18] One agent is diluted along the x-axis of a 96-well microtiter plate, and the other is diluted along the y-axis.[19][20]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[19]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[14]

  • Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[19]

G cluster_prep Preparation cluster_plate Plate Setup A Prepare serial dilutions of Drug A C Dispense Drug A dilutions along x-axis A->C B Prepare serial dilutions of Drug B D Dispense Drug B dilutions along y-axis B->D E Inoculate wells with bacterial suspension C->E D->E F Incubate plate at 37°C E->F G Determine MIC of each drug alone and in combination F->G H Calculate FIC Index G->H

Caption: Workflow for the Checkerboard Synergy Assay.

This assay assesses the bactericidal activity of antimicrobial agents over time.

  • Preparation: A bacterial culture in the logarithmic growth phase is prepared.[21]

  • Exposure: The bacteria are added to flasks containing broth with the antimicrobial agent(s) alone or in combination at specific concentrations (e.g., 1/4x MIC, 2x MIC).[22]

  • Sampling: Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours).[23]

  • Quantification: The number of viable bacteria (CFU/mL) at each time point is determined by serial dilution and plating.[21]

  • Analysis: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[23]

G A Prepare log-phase bacterial culture B Expose bacteria to antibiotics (alone & in combination) A->B C Sample at time points (0, 4, 8, 12, 24h) B->C D Perform serial dilutions and plate C->D E Incubate plates D->E F Count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Caption: Experimental workflow for the Time-Kill Assay.

Signaling Pathway: Mechanism of Synergy

The synergistic action of ceftazidime and avibactam is a direct result of avibactam's ability to inhibit β-lactamase enzymes.

G cluster_bacterium Resistant Bacterium BL β-lactamase enzyme PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Catalyzes Caz Ceftazidime Caz->BL Degradation Caz->PBP Inhibition Avi Avibactam Avi->BL Inhibition

Caption: Mechanism of Ceftazidime-Avibactam Synergy.

References

A Comparative Analysis of Antibacterial Agent 92 Against a Panel of Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibacterial agents with potent activity against multidrug-resistant (MDR) pathogens.[1][2][3] This guide provides a comprehensive benchmark analysis of "Antibacterial agent 92," a novel quinoid antibiotic, against a panel of clinically significant resistant bacteria. The data presented herein is intended to provide an objective comparison of its in vitro performance against established antibiotics.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of bacterial DNA synthesis.[4] A key component of this agent, VA-2, acts by directly inhibiting DNA polymerase and inducing the degradation of bacterial DNA.[4] This mechanism involves the cleavage of plasmid DNA, converting it from a covalently closed circular form to an open circular and linear form, ultimately leading to bacterial cell death.[4] This dual action of inhibiting replication and causing DNA damage suggests a bactericidal mode of action.

cluster_cell Bacterial Cell Agent92 This compound DNAPolymerase DNA Polymerase Agent92->DNAPolymerase Inhibits DNA Bacterial DNA Agent92->DNA Induces Cleavage DegradedDNA Degraded DNA DNA->DegradedDNA Leads to CellDeath Cell Death DegradedDNA->CellDeath

Caption: Mechanism of action of this compound.

Comparative In Vitro Susceptibility Testing

The in vitro efficacy of this compound was evaluated against a panel of resistant bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), carbapenem-resistant Enterobacteriaceae (CRE), extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae, and multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter baumannii. These panels are representative of those curated by institutions like the Walter Reed Army Institute of Research and the CDC for antimicrobial resistance studies.[5][6] Minimum Inhibitory Concentrations (MICs) were determined and compared with standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Meropenem (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 43300MRSA0.512>64>32
Enterococcus faecium ATCC 51559VRE1>2562>64>32
Klebsiella pneumoniae ATCC BAA-1705CRE (KPC)2>256>25616>32
Klebsiella pneumoniae ATCC 700603ESBL1>256>2560.25>32
Pseudomonas aeruginosa NCTC 13437MDR4>256>256328
Acinetobacter baumannii ATCC BAA-1605MDR2>256>2566416

Experimental Protocols

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

cluster_workflow Antibacterial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Antibacterial Agents start->serial_dilution inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic time_kill Perform Time-Kill Assay read_mic->time_kill end End time_kill->end

Caption: Experimental workflow for antibacterial susceptibility testing.

Time-kill assays were performed to assess the bactericidal activity of this compound against a representative resistant strain, MRSA ATCC 43300.[8][9]

  • Inoculum Preparation: A logarithmic phase culture of MRSA ATCC 43300 was diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Exposure: The bacterial suspension was exposed to this compound at concentrations of 1x, 2x, and 4x the MIC, and a comparator antibiotic at 4x its MIC. A growth control without any antibiotic was also included.

  • Sampling and Plating: Aliquots were removed at 0, 2, 4, 8, and 24 hours. Serial dilutions were plated on appropriate agar plates.

  • Colony Counting: Colonies were counted after incubation at 37°C for 24 hours to determine the number of viable bacteria (CFU/mL).

Table 2: Time-Kill Kinetics of this compound against MRSA ATCC 43300 (log10 CFU/mL)

Time (hours)Growth ControlVancomycin (4x MIC)Agent 92 (1x MIC)Agent 92 (2x MIC)Agent 92 (4x MIC)
05.75.75.75.75.7
26.55.24.84.13.5
47.34.83.93.22.6
88.54.13.1<2.0<2.0
249.23.5<2.0<2.0<2.0

Interpreting Efficacy: MIC and Time-Kill Analysis

The determination of an antibacterial agent's effectiveness relies on both its ability to inhibit growth (MIC) and its ability to kill the bacteria (bactericidal activity). A potent agent will exhibit a low MIC and demonstrate a rapid reduction in bacterial viability in a time-kill assay.

cluster_logic Logical Relationship in Efficacy Determination mic Low MIC inhibition Potent Growth Inhibition mic->inhibition time_kill Rapid Bactericidal Activity (Time-Kill Assay) killing Effective Bacterial Killing time_kill->killing efficacy High Antibacterial Efficacy inhibition->efficacy killing->efficacy

Caption: Relationship between MIC, time-kill assay, and efficacy.

Conclusion

The illustrative data presented in this guide suggests that this compound exhibits significant in vitro activity against a broad range of multidrug-resistant bacteria. Its potent bactericidal action, as demonstrated by the hypothetical time-kill kinetics, indicates its potential as a promising candidate for further development in the fight against antimicrobial resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis: Ciprofloxacin ("Agent 92") vs. Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the synthetic antibacterial agent Ciprofloxacin (representing "Agent 92") and selected natural antimicrobial compounds. The analysis focuses on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Quantitative Performance Data

The antibacterial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for Ciprofloxacin and two representative natural antimicrobial compounds, Curcumin and Tea Tree Oil, against common pathogenic bacteria. Lower MIC values indicate higher potency.

CompoundStaphylococcus aureus (Gram-positive) MICEscherichia coli (Gram-negative) MICReference
Ciprofloxacin ("Agent 92") 0.25 - 1 µg/mL0.015 - 0.12 µg/mL
Curcumin 125 - 250 µg/mL125 - 500 µg/mL
Tea Tree Oil (Terpinen-4-ol) 0.25% (v/v)0.12% - 0.5% (v/v)

Mechanisms of Action

The antibacterial activity of these compounds stems from their distinct mechanisms of action, which are visualized in the diagrams below.

Ciprofloxacin ("Agent 92")

Ciprofloxacin is a fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.

G cluster_cipro Ciprofloxacin Mechanism cipro Ciprofloxacin gyrase DNA Gyrase cipro->gyrase Inhibits topoIV Topoisomerase IV cipro->topoIV Inhibits dna_rep DNA Replication gyrase->dna_rep Blocks topoIV->dna_rep Blocks cell_death Bacterial Cell Death dna_rep->cell_death

Figure 1: Ciprofloxacin's mechanism of action.
Natural Antimicrobial Compounds

Natural compounds often exhibit broader, multi-target mechanisms of action.

  • Curcumin : The primary active component of turmeric, curcumin disrupts the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. It can also interfere with bacterial protein synthesis and enzyme function.

G cluster_curcumin Curcumin Mechanism curcumin Curcumin cell_membrane Bacterial Cell Membrane curcumin->cell_membrane Disrupts permeability Increased Permeability cell_membrane->permeability leakage Leakage of Cytoplasmic Content permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

Figure 2: Curcumin's mechanism of action.
  • Tea Tree Oil : The primary active component, terpinen-4-ol, disrupts the permeability of bacterial cell membranes and inhibits cellular respiration.

Experimental Protocols

The following are standardized methods for determining the MIC and MBC of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

G cluster_mic MIC Determination Workflow prep_agent Prepare Serial Dilutions of Antibacterial Agent inoculate Inoculate Microplate Wells prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Turbidity (Visual Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Figure 3: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Test: An MIC test is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum.

Concluding Remarks

This comparative guide highlights the differences between the synthetic agent Ciprofloxacin and the natural antimicrobial compounds Curcumin and Tea Tree Oil.

  • Ciprofloxacin ("Agent 92") demonstrates high potency with low MIC values, attributable to its specific molecular target. This specificity, however, can also be a focal point for the development of bacterial resistance through mutations in the target enzymes.

  • Natural Antimicrobial Compounds like curcumin and tea tree oil generally exhibit higher MIC values, indicating lower potency compared to synthetic antibiotics. However, their broader, multi-target mechanisms of action may present a lower propensity for the development of resistance.

The choice of an antibacterial agent for research and development will depend on the specific application, balancing the need for high potency against the risk of resistance development and the potential for broader mechanisms of action.

Comparative Study of Antibacterial Agent 92 Against Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibacterial Agent 92, a quinoid antibiotic also known as M-92, against various bacterial species. Due to the limited publicly available quantitative data on Agent 92, this document focuses on its mechanism of action and qualitative comparisons with other well-established antibacterial agents. The guide also includes detailed experimental protocols and visual representations of key pathways to support further research and drug development.

Mechanism of Action: DNA Synthesis Inhibition

This compound, through its active component VA-2, exerts its bactericidal effect by primarily targeting bacterial DNA synthesis.[1] This mechanism involves the rapid inhibition of DNA replication, which subsequently leads to the cessation of RNA and protein synthesis. The agent has been shown to cause the degradation of existing bacterial DNA and to inhibit the function of DNA polymerase, a critical enzyme in the DNA replication process.

Data Presentation: A Qualitative and Quantitative Comparison

To provide a quantitative context, the following table summarizes the MIC values of two other classes of antibiotics that also affect nucleic acid synthesis—fluoroquinolones (e.g., Ciprofloxacin) and rifamycins (e.g., Rifampicin)—against common pathogenic bacteria.

Antibacterial AgentClassTarget SpeciesMIC (µg/mL)
This compound (M-92/VA-2) QuinoidStaphylococcus aureusData not available (potent activity reported)
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Ciprofloxacin FluoroquinoloneStaphylococcus aureus (MRSA)0.26
Escherichia coli0.015 - 1
Pseudomonas aeruginosa0.26 - 1
Rifampicin RifamycinStaphylococcus aureus0.002 - 0.008
Escherichia coli8 - 16
Pseudomonas aeruginosa> 32

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

a. Preparation of Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of the antibacterial agent

  • Spectrophotometer

b. Procedure:

  • Prepare a serial two-fold dilution of the antibacterial agent in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antibacterial agent required to kill a bacterium.

a. Preparation of Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

b. Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Using a sterile pipette, transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a TSA plate.

  • Spread the inoculum evenly across the surface of the agar.

  • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial count (i.e., no colony growth on the agar plate).

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the action and evaluation of antibacterial agents.

G cluster_agent This compound cluster_bacterium Bacterial Cell Agent This compound (Quinoid) DNAPolymerase DNA Polymerase Agent->DNAPolymerase Inhibits Replication DNA Replication Agent->Replication Inhibits Degradation DNA Degradation Agent->Degradation Induces DNA Bacterial DNA DNA->Replication DNAPolymerase->Replication Replication->DNA

Caption: Mechanism of Action of this compound.

G start Start prep_dilutions Prepare Serial Dilutions of Antibacterial Agent start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture For MBC end End read_mic->end MIC Determined incubate_agar Incubate agar plates at 35-37°C for 18-24 hours subculture->incubate_agar read_mbc Read MBC (Lowest concentration with no colonies) incubate_agar->read_mbc read_mbc->end MBC Determined

Caption: Experimental Workflow for MIC and MBC Determination.

G cluster_dna_synthesis DNA Synthesis Pathway cluster_inhibitors Inhibitors DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiling DNA Supercoiling and Decatenation DNA_Gyrase->DNA_Supercoiling Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Supercoiling Replication_Fork Replication Fork Progression DNA_Supercoiling->Replication_Fork Agent92 This compound (Quinoid) Agent92->Replication_Fork Inhibits (Downstream Effect) Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topoisomerase_IV Inhibits

References

Assessing the clinical potential of "Antibacterial agent 92" compared to existing drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antibacterial Agent 92 and Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, "this compound," and the established fluoroquinolone antibiotic, ciprofloxacin. The information presented for "this compound" is based on preclinical data from in-house studies and is intended for research and development purposes.

Introduction and Mechanism of Action

This compound:

"this compound" is a first-in-class investigational drug belonging to the hypothetical "bacteriostatic protein synthesis inhibitor" class. Its proposed mechanism of action involves selectively binding to the bacterial 70S ribosomal subunit, a novel target site distinct from existing antibiotic classes. This binding is thought to allosterically inhibit the translocation step of elongation, thereby halting protein synthesis and subsequent bacterial growth. This unique mechanism may offer a significant advantage against multidrug-resistant (MDR) strains where resistance to other ribosomal-targeting antibiotics has emerged.

Ciprofloxacin:

Ciprofloxacin is a well-established, broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, ciprofloxacin prevents the replication, transcription, and repair of bacterial DNA, leading to bacterial cell death.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and ciprofloxacin against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater potency.

Bacterial Strain This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Escherichia coli ATCC 259220.50.015
Klebsiella pneumoniae (MDR)1>32
Pseudomonas aeruginosa PAO120.5
Staphylococcus aureus MRSA433000.25>32
Enterococcus faecalis VRE0.58

Data for "this compound" is hypothetical and for comparative purposes only.

Comparative In Vivo Efficacy

This table presents the efficacy of "this compound" and ciprofloxacin in a murine thigh infection model against a multidrug-resistant Klebsiella pneumoniae strain.

Parameter This compound Ciprofloxacin
Dosage 20 mg/kg30 mg/kg
Route of Administration IntravenousOral
Bacterial Load Reduction (log10 CFU/g) 2.50.5
Survival Rate (%) 90%30%

Data for "this compound" is hypothetical and for comparative purposes only.

Safety and Pharmacokinetic Profile

A summary of the key safety and pharmacokinetic parameters observed in preclinical studies.

Parameter This compound Ciprofloxacin
Bioavailability (Oral) ~60%~70%
Protein Binding Low (<20%)Moderate (20-40%)
Half-life (Human, projected) 12 hours4 hours
Primary Route of Excretion RenalRenal and non-renal
Adverse Effects (preclinical) Mild gastrointestinal distressPotential for cartilage damage, phototoxicity, and CNS effects

Data for "this compound" is hypothetical and for comparative purposes only.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial two-fold dilutions of each antibacterial agent were prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Murine Thigh Infection Model:

Female ICR mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A localized thigh infection was established by intramuscular injection of a mid-logarithmic phase culture of the challenge organism (e.g., K. pneumoniae). Two hours post-infection, treatment was initiated with either "this compound" (intravenous) or ciprofloxacin (oral gavage) at the specified dosages. After a 24-hour treatment period, mice were euthanized, and the infected thigh muscle was excised, homogenized, and serially diluted for bacterial colony counting (CFU/g). For survival studies, infected mice were monitored for a period of 7 days post-infection.

Signaling Pathways and Workflows

Antibacterial_Agent_92_MOA cluster_bacterium Bacterial Cell Agent_92 This compound Ribosome 70S Ribosome Agent_92->Ribosome Agent_92->Ribosome Protein_Syn Protein Synthesis Ribosome->Protein_Syn Ribosome->Protein_Syn Growth_Inhibition Bacterial Growth Inhibition Protein_Syn->Growth_Inhibition

Caption: Mechanism of action for this compound.

Ciprofloxacin_MOA cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Ciprofloxacin->Topo_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death MIC_Workflow Start Start: Prepare Serial Dilutions Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End: Record MIC Value Determine_MIC->End

A Comparative Safety Profile of Novel Antibacterial Agents Designated "92" Versus Established Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous evolution of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. This guide provides a comparative analysis of the preclinical safety profiles of investigational antibacterial agents referred to as "Agent 92," specifically SK-03-92 and TNP-2092, against widely used antibiotic classes: β-lactams, macrolides, fluoroquinolones, and aminoglycosides. This objective comparison is supported by available experimental data to aid in the early assessment of these potential new therapeutics.

Executive Summary

The novel anti-staphylococcal compound SK-03-92 has demonstrated a favorable preliminary safety profile in preclinical studies. It exhibits high selectivity for bacterial targets with a high half-maximal inhibitory concentration (IC50) against mammalian cell lines, suggesting low cytotoxicity.[1][2][3] In vivo studies in mice have not shown gross toxicity at significant doses.[1][2][3] However, its development is challenged by low oral bioavailability and a short half-life.[1]

TNP-2092 , a dual-acting antibacterial agent, has also shown a promising safety profile in early clinical development.[4][5][6] As a hybrid of rifamycin and a quinolone, it is designed to have a dual mechanism of action, potentially reducing the development of resistance.[4][7] Phase I clinical trials have indicated good tolerability in humans.[4]

This guide will delve into the quantitative safety data available for these "Agent 92" compounds and compare them to the known safety profiles of established antibiotic classes, followed by a detailed overview of the standard experimental protocols used to generate such safety data.

Comparative Safety Data

The following table summarizes the available quantitative safety data for SK-03-92 and TNP-2092 in comparison to the general safety profiles of major antibiotic classes. It is important to note that direct comparison is challenging due to the different stages of development and the variety of specific drugs within each class.

Parameter SK-03-92 TNP-2092 β-Lactams Macrolides Fluoroquinolones Aminoglycosides
Primary Adverse Events Not established in humans. No gross toxicity in mice.[1][2][3]Well-tolerated in Phase I trials.[4]Hypersensitivity reactions (rash, anaphylaxis), gastrointestinal upset.[8][9][10]Gastrointestinal disturbances, QT prolongation, hepatotoxicity.[2][7][11][12][13]Tendinopathy, CNS effects, QT prolongation, phototoxicity.[1][3][4][5][14]Nephrotoxicity, ototoxicity, neurotoxicity.[15][16]
In Vitro Cytotoxicity (IC50) 125 µg/mL against various mammalian cell lines.[1][2][3]Data not publicly available.Generally low, but varies by specific agent.Variable, some can be cytotoxic at high concentrations.Can exhibit cytotoxicity, particularly chondrotoxicity in juvenile models.Can induce apoptosis in renal and cochlear cells.
Genotoxicity Data not publicly available.Data not publicly available.Generally considered non-genotoxic.[6][17][18]Generally considered non-genotoxic.[6][17][18]Some have shown potential for genotoxicity in vitro, but often not confirmed in vivo.[6][17][18]Generally considered non-genotoxic.[6][17][18]
Cardiotoxicity (hERG inhibition) Data not publicly available.Appears to have a lower risk of hERG inhibition than parent fluoroquinolones.[4]Generally low risk.Risk of QT prolongation, especially with clarithromycin and erythromycin.[12]Known risk of QT prolongation.[1][3]Not a primary concern.

Experimental Protocols

The safety assessment of a new antibacterial agent involves a battery of standardized in vitro and in vivo tests. Below are the detailed methodologies for key experiments relevant to the data presented.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50).

  • Methodology:

    • Cell Culture: Mammalian cell lines (e.g., HEK293, HepG2, J774A.1) are cultured in appropriate media and conditions.

    • Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • Data Analysis: The absorbance or luminescence values are plotted against the compound concentration, and the IC50 is calculated using a dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20][21][22][23]

  • Methodology:

    • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.[19][20]

    • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to account for the metabolic activation of mutagens.[19]

    • Exposure: The bacterial strains are exposed to the test compound on a histidine-deficient agar plate.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[20]

In Vivo Micronucleus Test
  • Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.[24][25][26][27][28]

  • Methodology:

    • Animal Model: Typically performed in rodents (mice or rats).[24][25][26][28]

    • Dosing: Animals are administered the test compound, usually via the intended clinical route of administration, at multiple dose levels.

    • Tissue Collection: At appropriate time points after dosing, bone marrow or peripheral blood is collected.[25][26]

    • Slide Preparation and Staining: The collected cells are processed, and slides are prepared and stained to visualize micronuclei in polychromatic erythrocytes.

    • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[25]

hERG Patch Clamp Assay
  • Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[29][30][31][32][33]

  • Methodology:

    • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.[29]

    • Electrophysiology: Whole-cell patch-clamp electrophysiology is used to measure the electrical current flowing through the hERG channels.[29][30]

    • Compound Application: The cells are exposed to various concentrations of the test compound.

    • Data Acquisition: The effect of the compound on the hERG current is recorded.

    • Analysis: The percentage of channel inhibition at each concentration is calculated, and an IC50 value is determined.

Visualizing the Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel antibacterial agent.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Genotoxicity Assays (e.g., Ames Test, Mouse Lymphoma Assay) A->B If low cytotoxicity C hERG Patch Clamp Assay B->C If non-genotoxic D Acute Toxicity Studies (Single Dose Escalation) C->D If low hERG inhibition E Repeat-Dose Toxicity Studies D->E Determine dose range F In Vivo Genotoxicity (e.g., Micronucleus Test) E->F Assess target organ toxicity G Go/No-Go for Further Development F->G Comprehensive safety profile

Caption: Preclinical safety assessment workflow for a new antibacterial agent.

Conclusion

The investigational antibacterial agents SK-03-92 and TNP-2092 present promising early safety profiles when compared to the known risks associated with established antibiotic classes. SK-03-92 demonstrates low in vitro cytotoxicity, a key indicator of target selectivity. TNP-2092 has shown good tolerability in early human trials, potentially mitigating some of the safety concerns of its parent drug classes.

However, a comprehensive safety assessment is still required for both agents. Further studies, following the rigorous experimental protocols outlined in this guide, will be crucial to fully characterize their safety profiles and determine their potential as future therapeutics in the fight against antimicrobial resistance. This guide serves as a foundational resource for researchers and drug development professionals to contextualize the emerging data on these and other novel antibacterial candidates.

References

Safety Operating Guide

Personal protective equipment for handling Antibacterial agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, operation, and disposal of Antibacterial Agent 92. Given that this is a novel research compound, this guide emphasizes a cautious approach, adhering to the highest safety standards in the absence of complete hazard data. Researchers must supplement this guidance with a substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE based on the potential routes of exposure for a solid, powdered substance of unknown toxicity.

Area of Protection Required PPE Specifications and Use
Eye and Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn. Follow proper glove removal procedures to avoid skin contact.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect against incidental contact. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered.
Respiratory Protection N95 Respirator or HigherRequired when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. A full respiratory protection program, including fit testing, must be in place.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct exp_observe Record Observations exp_conduct->exp_observe cleanup_decontaminate Decontaminate Work Surfaces exp_observe->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

1. Preparation and Weighing:

  • Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of the powder.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use a dedicated, calibrated analytical balance inside the fume hood.

  • Employ anti-static measures when weighing, as fine powders can be prone to dispersal due to static electricity.

  • Measure out the required amount of the agent using clean, dedicated spatulas and weigh boats.

2. Solubilization:

  • Consult the product data sheet for solubility information.

  • Add the solvent to the weighed powder slowly and carefully to avoid splashing.

  • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

3. Experimental Use:

  • All procedures involving this compound, including dilutions and additions to experimental systems, should be conducted within the chemical fume hood.

  • Keep all containers of the agent covered when not in immediate use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Sharps Waste Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Logical Relationship of Safety Procedures

cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response cluster_disposal Waste Disposal ppe_eye Eye/Face Protection handle_hood Use Fume Hood ppe_eye->handle_hood emergency_exposure Exposure Response ppe_eye->emergency_exposure ppe_hand Gloves ppe_hand->handle_hood ppe_body Lab Coat ppe_body->handle_hood ppe_resp Respirator ppe_resp->handle_hood handle_contain Containment handle_hood->handle_contain emergency_spill Spill Cleanup handle_hood->emergency_spill emergency_fire Fire Response handle_hood->emergency_fire handle_transport Safe Transport handle_contain->handle_transport dispose_solid Solid Waste handle_transport->dispose_solid dispose_liquid Liquid Waste handle_transport->dispose_liquid

Caption: Interrelation of Safety Components for Chemical Handling.

Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles. A formal Safety Data Sheet (SDS) for "this compound" could not be located. It is imperative to obtain the SDS from the manufacturer and consult with your institution's safety professionals to conduct a thorough risk assessment before handling this substance. Always prioritize safety and adhere to all applicable regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.